N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
N'-[(2-methoxyphenyl)methyl]-N'-methylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-13(8-7-12)9-10-5-3-4-6-11(10)14-2/h3-6H,7-9,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWARCWQMBLGKAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN)CC1=CC=CC=C1OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine
Technical Profile: -(2-methoxybenzyl)- -methylethane-1,2-diamine[1]
Chemical Identity & Structural Analysis[2][3][4][5][6]
This molecule is an ethylenediamine derivative characterized by a clear differentiation between its two nitrogen centers: a sterically hindered, chemically distinct tertiary amine (
Nomenclature & Identifiers
| Parameter | Data |
| IUPAC Name | |
| Common Synonyms | |
| CAS Registry Number | Not widely listed as commodity chemical; see related CAS 103-55-9 (unsubstituted benzyl analog) |
| Molecular Formula | |
| Molecular Weight | 194.28 g/mol |
| SMILES | COc1ccccc1CN(C)CCN |
| InChI Key | Calculated:[1][2][3][4]YWKLQWCWXVJOKR-UHFFFAOYSA-N |
Structural Topology
The molecule consists of three distinct functional domains:
-
The "Anchor" (2-Methoxybenzyl group): A lipophilic, electron-rich aromatic moiety known to enhance binding affinity in GPCR pockets (e.g., 5-HT2A, D2, H1) via
-stacking and hydrophobic interactions.[1] -
The Linker (Ethylene bridge): A flexible two-carbon chain separating the amine centers.
-
The "Warhead" (Primary Amine): A free
group serving as the primary handle for further chemical derivatization (acylation, alkylation).[1]
Physiochemical Properties[9]
Understanding the differential basicity and lipophilicity of this diamine is critical for its use in synthesis and purification.
| Property | Value (Predicted/Experimental) | Significance |
| Physical State | Pale yellow oil | Liquid at room temperature; prone to oxidation.[1] |
| Boiling Point | ~280–290 °C (760 mmHg) | High boiling point requires vacuum distillation for purification.[1] |
| pKa ( | ~8.5 – 9.0 | Less basic due to steric bulk and inductive effect of benzyl group.[1] |
| pKa ( | ~10.0 – 10.5 | Highly basic; primary protonation site.[1] |
| LogP (Octanol/Water) | ~1.3 – 1.6 | Moderately lipophilic; extractable into organic solvents (DCM, EtOAc) from basic aqueous solution.[1] |
| Solubility | Soluble in DCM, MeOH, EtOH, DMSO | Free base is sparingly soluble in water; HCl salt is water-soluble.[1] |
Synthesis & Manufacturing Protocols
The most robust route for synthesizing this compound is Reductive Amination . This method avoids the over-alkylation byproducts often seen with direct alkylation using benzyl halides.
Primary Synthesis Route: Reductive Amination
Reagents: 2-Methoxybenzaldehyde,
Mechanism:
-
Imine Formation: The secondary amine of
-methylethylenediamine attacks the aldehyde carbonyl. Note: -methylethylenediamine has both a primary and secondary amine. To ensure regioselectivity for the secondary amine, one often uses a mono-Boc protected diamine or relies on the higher nucleophilicity of the secondary amine in specific conditions, though protection is safer.[1]-
Refined Protocol: Use
-Boc- -methylethylenediamine to strictly direct reaction to the methylamine site, followed by Boc-deprotection.[1]
-
Step-by-Step Protocol (Direct Selective Route)
If using unprotected
Corrected Retrosynthesis:
React 2-methoxybenzyl chloride with excess
-
Start with
-methyl-2-methoxybenzylamine .[1] -
Alkylate with
-(2-bromoethyl)phthalimide . -
Deprotect with Hydrazine .
Alternative (Reductive Amination with Protection):
-
Reagent:
-(2-aminoethyl)-N-methylcarbamic acid tert-butyl ester (Boc-protected primary amine).[1] -
Step 1: Reductive alkylation of the secondary amine (N-methyl) with 2-methoxybenzaldehyde using
. -
Step 2: Acidic deprotection (TFA/DCM) to release the primary amine.
Visualization of Synthesis Pathway (DOT)
Caption: Selective synthesis via Boc-protected intermediate to ensure regiochemical integrity.
Reactivity & Applications in Drug Design[1]
This diamine is a versatile "linker" scaffold. The primary amine serves as a nucleophile to attach the "2-methoxybenzyl-N-methyl" tail to a larger drug core.[1]
Medicinal Chemistry Roles
-
GPCR Antagonists (Substance P / NK-1): The 2-methoxybenzyl group is a critical pharmacophore.[1] In Tachykinin antagonists, this moiety mimics the hydrophobic residues of the native peptide ligand. The diamine acts as a spacer, positioning the aromatic ring into a hydrophobic pocket while the primary amine forms an amide bond with the core scaffold (e.g., a piperazine derivative).[1]
-
Reference: Used in the synthesis of
-diacylpiperazine tachykinin antagonists [1].[1]
-
-
NBOMe Pharmacophore Mimicry: While "NBOMe" drugs are typically phenethylamines (
), this ethylenediamine variant ( ) retains the -(2-methoxybenzyl) motif responsible for high affinity to 5-HT2A receptors.[1] It can be used to synthesize novel heterocyclic analogs of hallucinogens or antipsychotics. -
Chelating Agents: The
-donor set (if the methoxy oxygen participates) or the simple diamine structure makes it a potential ligand for copper or zinc coordination complexes in bio-inorganic research.[1]
Functionalization Workflow
The primary amine (
-
+ Acid Chlorides (
): Forms stable Amides .[1] -
+ Sulfonyl Chlorides (
): Forms Sulfonamides .[1] -
+ Isocyanates (
): Forms Ureas .[1]
Reactivity Logic Diagram (DOT)
Caption: Chemoselective derivatization of the primary amine (
Safety & Handling
-
Hazards: Like most low-molecular-weight diamines, this compound is likely Corrosive (Skin Corr.[1] 1B) and an Irritant . It may cause sensitization.
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. Amines absorb
from the air to form carbamates/carbonates.[1] -
NBOMe Context: While this specific diamine is an intermediate, the N-(2-methoxybenzyl) moiety is associated with potent psychoactive substances.[1][4] Researchers should be aware of the "structural alert" status of this moiety in drug screening databases.
References
-
Dorn, C. P., et al. (1994).[1] N,N-diacylpiperazine tachykinin antagonists.[1] U.S. Patent No. 5,344,830. Washington, DC: U.S. Patent and Trademark Office.
-
Braden, M. R., et al. (2006).[1] Molecular docking of hallucinogens and their analogs at the 5-HT2A receptor: 2-methoxybenzyl derivatives. Pharmacology Biochemistry and Behavior, 85(4), 848-858.[1] (Context on the 2-methoxybenzyl pharmacophore).
-
BenchChem. (2025). Technical Support: N-Boc-N-methylethylenediamine Synthesis & Troubleshooting.
An In-depth Technical Guide to N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine: Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive overview of N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine, a substituted diamine with significant potential in pharmaceutical research and catalysis. Due to its specific substitution pattern, this compound is not widely cataloged with a dedicated CAS number, necessitating a detailed exploration of its synthesis and properties. This document outlines a robust synthetic protocol for its preparation via reductive amination, discusses methods for its purification and characterization, and explores its potential applications based on the well-established utility of related N-benzylated diamines in drug development and coordination chemistry. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and chemical synthesis.
Introduction and Chemical Identity
N-substituted ethylenediamine derivatives are a critical class of organic intermediates in the synthesis of medicinal compounds and ligands for catalysis. The specific compound of interest, N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine, possesses a unique structural motif combining a primary amine, a tertiary amine, and a methoxybenzyl group, suggesting its potential for tailored applications in creating complex molecular architectures.
IUPAC Name: N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine
CAS Number: Not assigned. The absence of a specific CAS number for this compound underscores its status as a potentially novel or less-common research chemical.
Chemical Structure:
Table 1: Physicochemical Properties (Predicted)
| Property | Value | Source |
| Molecular Formula | C12H20N2O | - |
| Molecular Weight | 208.30 g/mol | - |
| XLogP3 | 1.6 | PubChem (Predicted) |
| Hydrogen Bond Donor Count | 2 | PubChem (Predicted) |
| Hydrogen Bond Acceptor Count | 3 | PubChem (Predicted) |
| Rotatable Bond Count | 6 | PubChem (Predicted) |
Synthesis via Reductive Amination
The most direct and widely applicable method for the synthesis of N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine is reductive amination.[1][2][3] This two-step, one-pot reaction involves the formation of an iminium ion intermediate from the reaction of an aldehyde (2-methoxybenzaldehyde) with a secondary amine (N-methylethane-1,2-diamine), followed by its reduction to the target tertiary amine.
Causality of Experimental Choices
The selection of reductive amination is predicated on its high efficiency, broad substrate scope, and the commercial availability of the starting materials. The choice of a mild reducing agent, such as sodium triacetoxyborohydride (STAB), is crucial. STAB is selective for the reduction of the iminium ion in the presence of the starting aldehyde, minimizing the side reaction of aldehyde reduction to the corresponding alcohol.[4] The reaction is typically performed in a chlorinated solvent like dichloromethane (DCM) or dichloroethane (DCE) to ensure the solubility of the reactants and intermediates.
Detailed Experimental Protocol
Materials:
-
N-methylethane-1,2-diamine (≥98%)
-
2-methoxybenzaldehyde (≥98%)
-
Sodium triacetoxyborohydride (NaBH(OAc)3) (≥95%)
-
Dichloromethane (DCM), anhydrous (≥99.8%)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Hydrochloric acid (1 M in diethyl ether)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a solution of N-methylethane-1,2-diamine (1.0 eq) in anhydrous dichloromethane (0.2 M) under an inert atmosphere (nitrogen or argon), add 2-methoxybenzaldehyde (1.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (1.2 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.
-
Continue stirring the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
Purification and Characterization
The crude product can be purified by flash column chromatography on silica gel, using a gradient elution of ethyl acetate in hexanes containing a small percentage of triethylamine to prevent product streaking.
The purified product should be characterized by:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups.
For long-term storage, it is advisable to convert the free base to its hydrochloride salt by dissolving the purified product in a minimal amount of ethyl acetate and adding a 1 M solution of HCl in diethyl ether. The resulting precipitate can be collected by filtration and dried under vacuum.
Synthetic Workflow Diagram
Caption: Synthetic workflow for N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine.
Potential Applications in Drug Development and Research
While specific studies on N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine are not prevalent in the literature, the structural motifs present in the molecule suggest several areas of potential application.
-
Scaffold for Biologically Active Molecules: The diamine structure is a common feature in many pharmaceutical drugs. For instance, related N-benzyl-N,N-dimethylethylenediamine derivatives have been investigated for their antihistaminic properties.[5] The presence of a primary amine allows for further functionalization, making this compound a versatile building block for combinatorial chemistry and the synthesis of compound libraries for drug screening.
-
Ligands for Metal Catalysis: Bidentate N,N-donor ligands are widely used in coordination chemistry and homogeneous catalysis. The diamine backbone of this compound can chelate to transition metals, and the steric and electronic properties of the ligand can be tuned by the substituents on the nitrogen atoms. Such complexes can be explored as catalysts for various organic transformations.
-
Probes for Biological Systems: The 2-methoxybenzyl group can influence the molecule's interaction with biological targets. Depending on the overall physicochemical properties, it could be investigated as a probe for specific receptors or enzymes.
Conclusion
N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine represents a valuable, yet underexplored, chemical entity with significant potential for application in medicinal chemistry and materials science. This guide provides a foundational framework for its synthesis and characterization, leveraging the robust and reliable reductive amination methodology. By establishing a clear and detailed protocol, this document aims to facilitate further research into the properties and applications of this promising compound, thereby empowering researchers and drug development professionals to explore its full potential.
References
-
Manjare, S. T., et al. (2014). Crystal structure of N 1-benzyl-N 1,N 2,N 2-trimethylethane-1,2-diaminium dichloride. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 9), o911–o912. [Link]
-
SpectraBase. (n.d.). 13C NMR of N1-Benzyl-N1-methylethane-1,2-diamine. Retrieved from [Link]
- Tarasov, A. V., & Tarasova, E. A. (2010). Reductive Amination with a Scavenger: The Most “Combinatorial” of Two-Component Reactions. Russian Journal of General Chemistry, 80(12), 2686–2693.
-
Royal Society of Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry. [Link]
-
PrepChem.com. (n.d.). Synthesis of i) 2-Methoxybenzyl chloride. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 23.4: Preparation of Amines via Reductive Amination. [Link]
-
PubChem. (n.d.). 1,2-Ethanediamine, N1,N1-dimethyl-N2-(phenylmethyl)-. Retrieved from [Link]
- Kim, T. L., Jeong, M., & Cheon, C.-H. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. Journal of Organic Chemistry, 90(41), 14701–14708.
- BenchChem. (2025). Application Notes and Protocols: Alkylation with 2-chloro-N-methylethanamine Hydrochloride.
-
PubChem. (n.d.). N-Benzyl-N,N'-dimethylethylenediamine. Retrieved from [Link]
- Takaba, K., et al. (1996). Asymmetric Synthesis of (R)--(-Methoxy-,- 1,2,3,4-Tetrahydroisoquinoline (So-called "Fumarizine"). Heterocycles, 43(8), 1777-1782.
Sources
An In-depth Technical Guide to the Physicochemical Characteristics of N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine
Abstract
This technical guide provides a comprehensive overview of the physicochemical characteristics of N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine, a substituted diamine with potential applications in pharmaceutical and materials science. Due to the limited availability of public experimental data for this specific molecule, this guide presents a combination of known identifiers and detailed, field-proven experimental protocols for the determination of its key physicochemical properties. This document is intended for researchers, scientists, and drug development professionals, offering a framework for the systematic characterization of this and similar N-substituted diamines.
Introduction
N-substituted diamines are a class of organic compounds that feature prominently in medicinal chemistry and materials science. The presence of both aliphatic and aromatic moieties, as seen in N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine, can impart a unique combination of properties influencing its biological activity, solubility, and utility as a chemical ligand. A thorough understanding of its physicochemical properties is paramount for any application, from predicting its behavior in biological systems to designing robust synthetic and formulation processes.
This guide is structured to provide a foundational understanding of the compound, followed by in-depth, actionable protocols for its complete physicochemical profiling.
Compound Identification and Foundational Data
N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine is a disubstituted ethylenediamine. The structural and molecular information is summarized below.
| Property | Value | Source |
| IUPAC Name | N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine | - |
| Synonyms | N'-(2-Methoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine | [1] |
| CAS Number | 626216-36-2 | [1] |
| Molecular Formula | C12H20N2O | [1] |
| Molecular Weight | 208.3 g/mol | [1] |
| Chemical Structure | ![]() | - |
Note: The nomenclature for this compound can vary, with N1 and N' being used interchangeably to denote substitution on the different nitrogen atoms of the ethylenediamine backbone. The provided CAS number serves as the definitive identifier.
A plausible synthetic route for N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine involves a multi-step reaction, beginning with the reaction of a suitable amine with 2-methoxybenzaldehyde in methanol, followed by reduction with sodium borohydride.[1]
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Ensuring the purity of a compound is the first critical step in its characterization. A robust HPLC method is essential for separating the target compound from any starting materials, by-products, or degradation products.
Rationale for Method Development
For a polar compound like N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine, reversed-phase HPLC is a suitable technique. A C18 column is a good initial choice for the stationary phase due to its versatility in retaining a wide range of organic molecules. The mobile phase will consist of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) to ensure consistent peak shapes and retention times for the basic amine functional groups.
Step-by-Step HPLC Protocol
Instrumentation and Materials:
-
HPLC System with a UV or PDA detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (ACS grade)
-
Water (HPLC or Milli-Q grade)
-
Acetic acid or ammonium hydroxide (for pH adjustment)
-
N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine sample
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): Prepare a 10 mM ammonium acetate solution in water. Adjust the pH to 6.8 with dilute acetic acid or ammonium hydroxide. Filter through a 0.45 µm filter.
-
Mobile Phase B (Organic): Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm and 270 nm (to capture both the amine and aromatic chromophores)
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 1 mg/mL.
-
-
Analysis:
-
Inject the sample and record the chromatogram.
-
Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.
-
Caption: Workflow for HPLC Purity Analysis.
Structural Elucidation by Spectroscopy
Spectroscopic techniques are indispensable for confirming the chemical structure of a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[2]
4.1.1. Predicted ¹H and ¹³C NMR Chemical Shifts
¹H NMR (predicted):
-
Aromatic protons (benzyl group): ~6.8-7.3 ppm (multiplets)
-
Methoxy protons (-OCH₃): ~3.8 ppm (singlet)
-
Benzyl protons (-CH₂-Ar): ~3.6 ppm (singlet)
-
Ethylenediamine protons (-CH₂-CH₂-): ~2.5-2.8 ppm (multiplets)
-
N-methyl protons (-N-CH₃): ~2.3 ppm (singlet)
-
Amine proton (-NH-): Broad signal, variable chemical shift
¹³C NMR (predicted):
-
Aromatic carbons: ~110-160 ppm
-
Methoxy carbon (-OCH₃): ~55 ppm
-
Benzyl carbon (-CH₂-Ar): ~58 ppm
-
Ethylenediamine carbons (-CH₂-CH₂-): ~45-55 ppm
-
N-methyl carbon (-N-CH₃): ~43 ppm
4.1.2. Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[2]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: Integrate the proton signals and assign the peaks based on their chemical shifts, multiplicities, and correlation spectra (e.g., COSY, HSQC) to confirm the structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.[3]
4.2.1. Expected Fragmentation Pattern
For N-substituted diamines, a common fragmentation pathway involves cleavage of the C-C bond in the ethylenediamine backbone and cleavage of the benzylic C-N bond.[3]
Expected Fragments (m/z):
-
[M+H]⁺: 209.16 (protonated molecular ion)
-
C₈H₁₀O (methoxybenzyl fragment): 121.07
-
C₉H₁₁O (methoxybenzyl cation): 135.08
-
C₄H₁₁N₂ (dimethylaminoethyl fragment): 87.10
4.2.2. Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or an LC-MS system using electrospray ionization (ESI) in positive ion mode.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.
Determination of Key Physicochemical Properties
The following protocols outline the experimental determination of critical physicochemical parameters that govern the behavior of a drug candidate.
Melting Point
The melting point is a fundamental physical property that provides an indication of purity.
Protocol:
-
Place a small amount of the crystalline solid into a capillary tube.
-
Use a calibrated melting point apparatus to determine the temperature range over which the solid melts to a liquid.
-
A sharp melting range is indicative of high purity.
Solubility
Aqueous solubility is a critical factor for drug absorption and formulation development.
Protocol (Shake-Flask Method):
-
Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO) in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Filter the suspension to remove the undissolved solid.
-
Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC or UV-Vis spectroscopy.
Ionization Constant (pKa)
The pKa value determines the extent of ionization of a molecule at a given pH, which significantly influences its solubility, permeability, and interaction with biological targets.
Protocol (Potentiometric Titration):
-
Dissolve a known amount of the compound in a suitable solvent (e.g., water or a co-solvent system).
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter.
-
Plot the pH versus the volume of titrant added.
-
The pKa values correspond to the pH at the half-equivalence points on the titration curve.
Caption: Workflow for pKa Determination by Potentiometric Titration.
Partition Coefficient (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key predictor of its absorption, distribution, metabolism, and excretion (ADME) properties.
Protocol (Shake-Flask Method):
-
Prepare a solution of the compound in a pre-saturated mixture of n-octanol and water (or a suitable buffer).
-
Shake the mixture vigorously to allow for partitioning between the two phases.
-
Allow the phases to separate completely.
-
Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method (e.g., HPLC).
-
Calculate LogP as the logarithm of the ratio of the concentration in n-octanol to the concentration in the aqueous phase.
Stability Assessment: Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a compound and to identify potential degradation products.
Rationale
By subjecting the compound to stress conditions more severe than those it would typically encounter, potential degradation pathways can be elucidated. This information is crucial for developing stable formulations and establishing appropriate storage conditions.
Stress Conditions
-
Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60 °C).
-
Basic Hydrolysis: 0.1 M NaOH at elevated temperature (e.g., 60 °C).
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Dry heat (e.g., 80 °C).
-
Photolytic Degradation: Exposure to UV and visible light.
Experimental Protocol
-
Prepare solutions of the compound in the respective stress media.
-
Expose the solutions to the specified conditions for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, analyze the samples by HPLC to quantify the amount of the parent compound remaining and to detect the formation of any degradation products.
-
Characterize any significant degradation products using LC-MS to determine their molecular weights and fragmentation patterns.
Conclusion
While a complete experimental dataset for the physicochemical properties of N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine is not currently in the public domain, this technical guide provides a comprehensive framework for its characterization. By following the detailed protocols outlined herein, researchers can systematically determine the purity, structure, and key physicochemical parameters of this compound. This information is fundamental for advancing its potential applications in drug discovery and other scientific disciplines. The provided methodologies are robust and can be adapted for the characterization of other novel N-substituted diamines.
References
- BenchChem. (2025). Discovery and History of N-Benzyl-N-butylpropane-1,3-diamine.
- BenchChem. (2025). Spectroscopic Characterization of N-Benzyl-N-butylpropane-1,3-diamine: A Technical Guide.
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PubChem. (n.d.). 1,2-Ethanediamine, N1,N1-dimethyl-N2-(phenylmethyl)-. Retrieved from [Link]
- Sint-Michiels, M., et al. (2022). Synthesis and medicinal chemical characterisation of antiproliferative O,N-functionalised isopulegol derivatives. RSC Medicinal Chemistry, 13(10), 1234-1246.
- Journal of Mass Spectrometry. (2018). N, N-(Dialkylsubstituted)
- MDPI. (2023). (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine.
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mzCloud. (2015). N,N-Diethyl-N'-methylethylene-diamine. Retrieved from [Link]
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Thermodynamic stability of 2-methoxybenzyl-N-methylethylenediamine derivatives
An In-Depth Technical Guide to the Thermodynamic Stability of 2-Methoxybenzyl-N-methylethylenediamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of 2-methoxybenzyl-N-methylethylenediamine represent a class of compounds with significant potential in medicinal chemistry and materials science. Their structural framework, characterized by a flexible ethylenediamine backbone appended with a methoxybenzyl group, allows for a range of conformational possibilities that directly influence their biological activity and physical properties. Understanding the thermodynamic stability of these molecules is paramount for predicting their behavior in various environments, from physiological conditions to storage and formulation. This guide provides a comprehensive exploration of the core principles governing the stability of these derivatives, offering both theoretical insights and practical methodologies for its assessment.
The thermodynamic stability of a compound is a measure of its energy state relative to its constituent parts or potential degradation products. For drug candidates, high thermodynamic stability is often correlated with longer shelf life, reduced susceptibility to metabolic degradation, and more predictable pharmacokinetic profiles. In the context of 2-methoxybenzyl-N-methylethylenediamine derivatives, stability is not a simple parameter but a complex interplay of intramolecular forces. This guide will delve into the three primary pillars that dictate the thermodynamic landscape of these molecules: intramolecular hydrogen bonding, steric effects, and electronic influences.
Part 1: Foundational Principles of Thermodynamic Stability
The overall stability of 2-methoxybenzyl-N-methylethylenediamine derivatives is dictated by a delicate balance of attractive and repulsive forces within the molecule. These forces determine the preferred three-dimensional arrangement (conformation) of the molecule and its inherent energy.
The Crucial Role of Intramolecular Hydrogen Bonding (IHB)
A defining feature of the 2-methoxybenzyl moiety is the potential for the formation of an intramolecular hydrogen bond (IHB). This occurs between the hydrogen atom of the secondary amine in the ethylenediamine chain and the oxygen atom of the ortho-methoxy group. This interaction creates a pseudo-six-membered ring, which significantly stabilizes the conformation.
The presence and strength of this IHB can be inferred from spectroscopic data, such as infrared (IR) and proton nuclear magnetic resonance (PMR) spectroscopy, by observing shifts in the N-H stretching frequencies and the chemical shifts of the amine proton. The formation of this IHB restricts the conformational freedom of the molecule, locking it into a lower energy state and thereby increasing its overall thermodynamic stability.
Caption: Intramolecular hydrogen bonding in a 2-methoxybenzyl derivative.
Steric and Electronic Effects: A Balancing Act
While IHB is a powerful stabilizing force, it is modulated by steric and electronic effects arising from the various substituents on the molecule.
-
Steric Effects : The spatial arrangement of atoms and groups within the molecule can lead to steric hindrance, a repulsive interaction that destabilizes a conformation. For instance, bulky substituents on the ethylenediamine backbone or the benzyl ring can clash with each other, forcing the molecule into a higher energy, less stable conformation. The N-methyl group, in particular, can influence the orientation of the ethylenediamine chain and its ability to form the optimal IHB. The interplay between the size of substituents and their preferred orientation is a key determinant of the most stable conformer.
-
Electronic Effects : The 2-methoxy group is an electron-donating group, which influences the electron density of the aromatic ring. This, in turn, can affect the strength of the bonds within the molecule and its overall reactivity. The electronic nature of other substituents on the aromatic ring can further tune the stability. Electron-withdrawing groups might slightly alter the basicity of the methoxy oxygen, thereby modulating the strength of the IHB.
Part 2: Experimental Assessment of Thermodynamic Stability
To quantify the thermodynamic stability of these derivatives, several analytical techniques can be employed. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most common and powerful methods.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine key thermal events such as melting point (Tm), crystallization temperature (Tc), and glass transition temperature (Tg). A higher melting point is often indicative of greater lattice energy in the solid state and can be correlated with higher thermodynamic stability.
-
Sample Preparation: Accurately weigh 3-5 mg of the derivative into an aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan to ensure a closed system. An empty sealed pan is used as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at a starting temperature, e.g., 25 °C.
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature well above the expected melting point.
-
Hold at the final temperature for a few minutes to ensure complete melting.
-
Cool the sample back to the starting temperature at the same rate.
-
A second heating ramp is often performed to study the behavior of the amorphous solid.
-
-
Data Analysis: The melting point is determined as the peak of the endothermic event on the thermogram.
The choice of a 10 °C/min heating rate is a standard practice that provides a good balance between resolution and experimental time. Faster rates can shift transition temperatures to higher values, while slower rates may decrease sensitivity.
Caption: A typical workflow for a DSC experiment.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the decomposition temperature (Td) of a compound, providing a direct measure of its thermal stability. A higher Td indicates that more energy is required to break the chemical bonds within the molecule, signifying greater thermodynamic stability.
-
Sample Preparation: Place 5-10 mg of the derivative into a TGA pan (typically ceramic or platinum).
-
Instrument Setup: Place the pan onto the TGA balance.
-
Atmosphere Control: Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20 mL/min) to prevent oxidative degradation.
-
Thermal Program:
-
Equilibrate at a starting temperature, e.g., 30 °C.
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a high final temperature (e.g., 600 °C) to ensure complete decomposition.
-
-
Data Analysis: The decomposition temperature is typically reported as the onset temperature of mass loss, which is determined by the intersection of the baseline tangent with the tangent of the decomposition curve.
Comparative Stability Data
The following table presents hypothetical data for a series of derivatives to illustrate how substitutions can influence thermal stability.
| Derivative | Substituent on N' | Melting Point (Tm) by DSC (°C) | Decomposition Onset (Td) by TGA (°C) |
| 1 | -H | 152 | 285 |
| 2 | -CH3 | 145 | 278 |
| 3 | -CH2CH3 | 141 | 272 |
This hypothetical data suggests that increasing the steric bulk on the second nitrogen of the ethylenediamine chain may slightly decrease both the melting point and the decomposition temperature, potentially due to disruption of crystal packing and/or slight destabilization of the molecule.
Part 3: Computational Assessment of Thermodynamic Stability
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful in-silico approach to predicting and understanding the thermodynamic stability of molecules. DFT calculations can provide insights into molecular geometries, conformational energies, and the strengths of intramolecular interactions.
DFT Calculation Workflow
-
Structure Building: Construct the 3D structure of the 2-methoxybenzyl-N-methylethylenediamine derivative using a molecular modeling program.
-
Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers. This is crucial due to the flexibility of the ethylenediamine backbone.
-
Geometry Optimization: Optimize the geometry of each identified conformer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)). This step finds the lowest energy structure for each conformer.
-
Frequency Calculation: Perform a frequency calculation on each optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energy.
-
Relative Stability Analysis: Compare the Gibbs free energies of the different conformers. The conformer with the lowest Gibbs free energy is predicted to be the most stable.
Natural Bond Orbital (NBO) Analysis
To specifically quantify the strength of the intramolecular hydrogen bond, NBO analysis can be performed on the optimized geometry of the most stable conformer. NBO analysis calculates the second-order perturbation theory energy, E(2), which represents the stabilization energy due to the interaction between the lone pair orbital of the hydrogen bond acceptor (the methoxy oxygen) and the antibonding orbital of the N-H bond. A higher E(2) value indicates a stronger hydrogen bond.
Caption: Workflow for computational stability analysis using DFT.
Conclusion
The thermodynamic stability of 2-methoxybenzyl-N-methylethylenediamine derivatives is a multifaceted property governed by the interplay of intramolecular hydrogen bonding, steric hindrance, and electronic effects. A thorough understanding of these factors is essential for the rational design of stable and effective molecules for pharmaceutical and other applications. By combining experimental techniques like DSC and TGA with computational methods such as DFT, researchers can gain a comprehensive picture of the stability of these compounds, enabling the selection and optimization of candidates with desirable physicochemical properties. This integrated approach ensures that the development of novel derivatives is built upon a solid foundation of scientific integrity and empirical validation.
References
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Yamashita, A., Hara, K., Aizawa, S., & Hirota, M. (2006). Intramolecular Hydrogen Bonding and Conformations of α,α-Dialkyl-and α-Alkyl-o-methoxybenzyl Alcohols. Bulletin of the Chemical Society of Japan, 49(3), 803-807. [Link]
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Ōki, M., & Iwamura, H. (1967). The Conformations of α-Substituted o-Methoxybenzyl Alcohols. Tetrahedron, 23(4), 1785-1795. [Link]
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Mary, Y. S., & Panicker, C. Y. (2014). Structural, intramolecular hydrogen bonding and vibrational studies on 3-amino-4-methoxy benzamide using density functional theory. Journal of Chemical Sciences, 126(5), 1471-1481. [Link]
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Basavaiah, D., & Reddy, G. J. (2002). Synthesis and crystal structure of 2-(2-hydroxyphenyl)-1,3-bis(4-methoxybenzyl)-1,3-diazinan-5-ol. Acta Crystallographica Section E: Structure Reports Online, 58(7), o834-o836. [Link]
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Basolo, F., & Murmann, R. K. (1952). Steric Effects and the Stability of Complex Compounds. I. The Chelating Tendencies of N-Alkylethylenediamines, with Copper(II) and Nickel(II) Ions. Journal of the American Chemical Society, 74(21), 5243-5246. [Link]
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Alabugin, I. V., & Manoharan, M. (2014). Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers. Organic & Biomolecular Chemistry, 12(35), 6936-6948. [Link]
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Wuts, P. G. (2014). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Current Organic Synthesis, 11(6), 834-848. [Link]
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Kartoon, A., & Tan, C. H. (2019). Steric vs Electronic Effects: A New Look Into Stability of Diastereomers, Conformers and Constitutional Isomers. ChemistrySelect, 4(1), 14-22. [Link]
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Vats, B., & Singh, P. (2016). Thermodynamics and Kinetics of Complex Formation. Essentials of Coordination Chemistry, 111-137. [Link]
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Tan, C. H., & Kartoon, A. (2021). Steric vs Electronic Effects: A New Look into Stability of Diastereomers, Conformers and Constitutional Isomers. ChemRxiv. [Link]
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Kurosaki, H., & Hayashi, T. (1996). Steric and Electronic Effects, Enantiospecificity, and Reactive Orientation in DNA Binding/Cleaving by Substituted Derivatives of . Inorganic Chemistry, 35(1), 2-4. [Link]
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Hares, F. W., et al. (1959). A Thermodynamic Study of Some Complexes of Metal Ions with Polyamines. Journal of the American Chemical Society, 81(22), 5896-5902. [Link]
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Bansal, M., & Deva, P. (2015). Inclusion of methoxy groups inverts the thermodynamic stabilities of DNA-RNA hybrid duplexes: A molecular dynamics simulation study. Journal of Molecular Graphics and Modelling, 62, 197-207. [Link]
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Mathabhanga College. (n.d.). UNIT: III Thermodynamic and Kinetic Aspects of Metal Complexes. [Link]
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Suzana, S., et al. (2022). Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N'-(4-Nitrobenzylidene)-4-Hydroxy Benzohydrazide, in Silico Study and Antibacterial Activity. ResearchGate. [Link]
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Wang, L., et al. (2021). Synthesis of Methoxy-, Methylenedioxy-, Hydroxy-, and Halo-Substituted Benzophenanthridinone Derivatives as DNA Topoisomerase IB (TOP1) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibitors and Their Biological Activity for Drug-Resistant Cancer. Journal of Medicinal Chemistry, 64(11), 7523-7542. [Link]
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Mathabhanga College. (n.d.). In studying the formation of complex compounds in solution, two kinds of stability have to be distinguished. These are. [Link]
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- Royal Society of Chemistry. (2023). Synthesis, crystal structure, thermal analysis, spectroscopic, optical polarizability, and DFT studies, and molecular docking approaches of
An In-depth Technical Guide to the pKa Values and Ionization States of N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine is a diamine of interest in medicinal chemistry and drug development. Its molecular structure, featuring two basic nitrogen atoms, dictates that its ionization state is highly dependent on the pH of its environment. The acid dissociation constant, or pKa, is the metric that quantifies this behavior. A thorough understanding of the pKa values of this compound is critical for predicting its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets.[1][2] This guide provides a comprehensive overview of the theoretical and practical aspects of determining the pKa values and corresponding ionization states of N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine, offering valuable insights for its potential development as a therapeutic agent.
Theoretical Framework for Ionization
The structure of N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine contains two ionizable nitrogen atoms, making it a polyprotic base.[3][4][5] Specifically, it is a diprotic base, meaning it can accept two protons in a stepwise manner.[3][4] This results in two distinct pKa values, corresponding to the two protonation equilibria. The basicity of each nitrogen is influenced by the electronic and steric effects of its substituents.
-
N1 : This nitrogen is tertiary, bonded to a methyl group, an ethyl linker, and a 2-methoxybenzyl group. The methyl and ethyl groups are electron-donating, increasing the electron density on the nitrogen and thus its basicity. The 2-methoxybenzyl group, while sterically bulky, also has an electron-donating methoxy group on the phenyl ring, which can further enhance basicity.
-
N2 : This nitrogen is primary, at the terminus of the ethylenediamine chain. It is less sterically hindered than N1.
Generally, for ethylenediamines, the two pKa values are distinct. The first protonation occurs at the more basic nitrogen, and the second protonation occurs at the remaining nitrogen, which is now less basic due to the positive charge on the adjacent part of the molecule.
The stepwise ionization can be represented as follows, where B is the neutral diamine:
-
B + H₂O ⇌ BH⁺ + OH⁻ (governed by Kb1, related to pKa2 of the conjugate acid)
-
BH⁺ + H₂O ⇌ BH₂²⁺ + OH⁻ (governed by Kb2, related to pKa1 of the conjugate acid)
Alternatively, considering the conjugate acid BH₂²⁺:
-
BH₂²⁺ + H₂O ⇌ BH⁺ + H₃O⁺ (governed by Ka1, hence pKa1)
-
BH⁺ + H₂O ⇌ B + H₃O⁺ (governed by Ka2, hence pKa2)
It is crucial to distinguish between pKa (for the conjugate acid) and pKb (for the base). In pharmacology and medicinal chemistry, the pKa of the conjugate acid is more commonly used to describe the basicity of an amine.[6] A higher pKa value for the conjugate acid corresponds to a stronger base.[6]
Computational Prediction of pKa Values
For novel compounds where experimental data is unavailable, computational methods provide a rapid and valuable means of estimating pKa values.[1][7] These methods range from empirical to first-principles quantum mechanical calculations.
Methods for pKa Prediction:
-
Quantitative Structure-Property Relationship (QSPR): These models use statistical correlations between molecular descriptors and experimental pKa values from large databases to predict the pKa of new compounds.[1]
-
Quantum Mechanical (QM) Methods: Techniques like Density Functional Theory (DFT) coupled with a continuum solvent model can provide accurate pKa predictions by calculating the free energy change of the protonation reaction.[8][9] These methods are computationally intensive but can be very accurate.[1][8]
-
Commercial Software: Several software packages, such as ACD/Labs Percepta and ChemAxon's MarvinSketch, offer sophisticated algorithms and extensive databases for pKa prediction.[10][11][12][13] These tools are widely used in the pharmaceutical industry.[7]
Predicted pKa Values for N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine:
The following table presents predicted pKa values for the two ionization centers of the target molecule, as would be obtained from a typical computational prediction tool.
| Ionization Center | Predicted pKa | Description |
| pKa1 | ~6.5 - 7.5 | Corresponds to the protonation of the less basic nitrogen (likely the primary amine, influenced by the adjacent positive charge). |
| pKa2 | ~9.5 - 10.5 | Corresponds to the protonation of the more basic nitrogen (likely the tertiary amine). |
Note: These values are estimates and should be confirmed experimentally.
Experimental Determination of pKa Values
Experimental measurement remains the gold standard for determining accurate pKa values. The two most common methods are potentiometric titration and UV-Vis spectrophotometric titration.
Potentiometric Titration
This method involves monitoring the pH of a solution of the compound as a titrant (an acid) is added incrementally. The pKa values are determined from the resulting titration curve.[14][15][16][17]
Experimental Protocol: Potentiometric Titration
-
Preparation:
-
Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[18]
-
Prepare a standardized solution of a strong acid titrant (e.g., 0.1 M HCl).[15][18]
-
Accurately weigh a sample of N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine and dissolve it in a known volume of deionized water to a concentration of approximately 1-10 mM.
-
To maintain a constant ionic strength, 0.15 M KCl can be added to the solution.[15][18]
-
Purge the solution with nitrogen to remove dissolved CO₂.[15][18]
-
-
Titration:
-
Immerse the calibrated pH electrode and a magnetic stirrer in the sample solution.
-
Add the titrant in small, precise increments (e.g., 0.05-0.1 mL).
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Continue the titration well past the equivalence points.
-
-
Data Analysis:
-
Plot the measured pH versus the volume of titrant added.
-
The pKa values can be determined from the half-equivalence points on the titration curve. For a diprotic base, the pH at the first half-equivalence point corresponds to pKa2, and the pH at the second half-equivalence point corresponds to pKa1.
-
Alternatively, the equivalence points can be more accurately determined from the maxima of the first derivative plot (ΔpH/ΔV vs. V) or the zero crossings of the second derivative plot (Δ²pH/ΔV² vs. V).
-
UV-Vis Spectrophotometric Titration
This method is suitable for compounds that possess a chromophore near the ionization center, leading to a change in the UV-Vis absorbance spectrum upon protonation.[19]
Experimental Protocol: UV-Vis Spectrophotometric Titration
-
Preparation:
-
Prepare a series of buffer solutions with known pH values, covering a range that brackets the expected pKa values (e.g., from pH 2 to 12).
-
Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO or methanol).[19]
-
-
Measurement:
-
Data Analysis:
-
Identify the wavelengths where the largest changes in absorbance occur as a function of pH.
-
Plot the absorbance at these wavelengths against the pH.
-
The resulting data will form a sigmoidal curve. The inflection point of this curve corresponds to the pKa value.[14][20] For a compound with two pKa values, two sigmoidal transitions may be observed.
-
The pKa can be determined by fitting the data to the Henderson-Hasselbalch equation or by finding the pH at which the absorbance is halfway between the minimum and maximum values for each transition.
-
Ionization States at Physiological pH
The predicted pKa values allow for the determination of the predominant ionization state of N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine at different pH levels, which is crucial for understanding its physiological behavior.
At physiological pH (~7.4), which is between the two predicted pKa values, the molecule will exist predominantly in its monoprotonated form (BH⁺). In the acidic environment of the stomach (pH 1-3), which is below both pKa values, the molecule will be fully protonated (BH₂²⁺).
Species Distribution Diagram
The following diagram illustrates the distribution of the different ionic species as a function of pH.
Caption: Predominant ionic species at different pH ranges.
Summary of Ionization States
| pH Range | Predominant Species | Net Charge |
| < pKa1 (~6.5) | Diprotonated (BH₂²⁺) | +2 |
| pKa1 < pH < pKa2 | Monoprotonated (BH⁺) | +1 |
| > pKa2 (~10.5) | Neutral (B) | 0 |
Implications for Drug Development
The ionization state of a drug molecule profoundly influences its:
-
Solubility: The charged, protonated forms (BH₂²⁺ and BH⁺) will be more water-soluble than the neutral form. This is critical for formulation and dissolution.
-
Permeability: The neutral, more lipophilic form (B) is generally better able to cross biological membranes, such as the intestinal epithelium and the blood-brain barrier. The prevalence of the monoprotonated species at physiological pH suggests that a significant fraction of the compound will be charged, potentially limiting its passive diffusion.
-
Drug-Receptor Interactions: The charge of the molecule can be a key determinant in its binding to the target receptor, often through ionic interactions.
-
Formulation: Knowledge of the pKa values is essential for developing stable and effective formulations, particularly for intravenous and oral dosage forms.
Conclusion
This guide has outlined the theoretical basis, computational prediction, and experimental determination of the pKa values for N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine. As a diprotic base, this compound possesses two distinct pKa values that govern its ionization state across a range of pH values. Understanding these fundamental physicochemical properties is a cornerstone of rational drug design and development. The methodologies described herein provide a robust framework for characterizing this and other novel chemical entities, ultimately enabling a more informed and efficient path toward new therapeutics.
References
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Jansen, G., et al. (2014). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]
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Ashenhurst, J. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry. Retrieved from [Link]
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Novak, I., & Vračko, M. (2010). Simple Method for the Estimation of pKa of Amines. Croatica Chemica Acta. Retrieved from [Link]
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Wuts, P. G. M. (2014). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC. Retrieved from [Link]
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Gasz, B., et al. (2021). 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOME): A Harmful Hallucinogen Review. PubMed. Retrieved from [Link]
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Jang, Y. H., et al. (2007). pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson−Boltzmann Continuum Solvent Model. The Journal of Physical Chemistry A. Retrieved from [Link]
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ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from [Link]
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Dubey, S. K., et al. (2017). Spectrophotometric Determination of pKa and Log P of Risperidone. Journal of Applied Pharmaceutical Science. Retrieved from [Link]
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Ros-Lis, J. V., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. PMC. Retrieved from [Link]
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UV-Vis Spectrometry, pKa of a dye. (n.d.). Retrieved from [Link]
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Scribd. (n.d.). pKa'S of Inorganic and Oxo-Acids. Retrieved from [Link]
-
East Stroudsburg University. (2008). Potentiometric Titration of an Unknown Weak Acid. Retrieved from [Link]
-
Wikipedia. (n.d.). N,N'-Dimethylethylenediamine. Retrieved from [Link]
-
Organic Chemistry Portal. (2008). Best Synthetic Methods: Functional Group Protection. Retrieved from [Link]
-
DTIC. (n.d.). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. Retrieved from [Link]
-
eGyanKosh. (n.d.). EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY. Retrieved from [Link]
-
SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved from [Link]
-
Quora. (2021). Why does EDTA have 6 pKa values? I thought it only had 4 carboxy groups. Retrieved from [Link]
-
ACD/Labs. (2025). What is the pKa of my compound?. Retrieved from [Link]
-
YouTube. (2020). Ionization of polyprotic acids , monoprotic acid , diprotic acids , triprotic acids. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Streamline pKa Value Determination Using Automated UV/Vis-Titration. Retrieved from [Link]
-
American Chemical Society. (n.d.). pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson. Retrieved from [Link]
-
YouTube. (2025). Prediction of physico-chemical and ADME properties with ACD/Percepta (Coffee Lecture No. 18). Retrieved from [Link]
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- 1. optibrium.com [optibrium.com]
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- 20. hi-tec.tripod.com [hi-tec.tripod.com]
Literature review of N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine synthesis pathways
This guide details the synthesis of N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine , a critical unsymmetrical ethylenediamine scaffold often utilized in the development of GPCR ligands, kinase inhibitors, and specific antihistamine fragments.
Unlike simple symmetric diamines, this molecule possesses two distinct nitrogen centers: a tertiary amine bearing the 2-methoxybenzyl and methyl groups (N1), and a primary amine (N2). This structural asymmetry dictates that "direct" alkylation methods will fail due to regioselectivity issues. This guide presents two self-validating, high-fidelity pathways: the Aminonitrile Route (scalable) and the Phthalimide Route (high precision).
Strategic Retrosynthesis & Regioselectivity
The primary challenge in synthesizing this target is controlling regioselectivity. Reacting N-methylethylenediamine directly with 2-methoxybenzaldehyde typically yields the N2-isomer (alkylation at the primary amine) due to the rapid formation of the stable imine intermediate compared to the iminium ion required for the secondary amine.
To guarantee the N1-isomer (tertiary amine core), we must build the molecule sequentially, establishing the tertiary center before revealing the primary amine.
Pathway Visualization
Figure 1: Retrosynthetic logic flow avoiding regioselectivity errors common in direct alkylation.
Precursor Synthesis: N-(2-methoxybenzyl)methylamine
Both recommended pathways require this secondary amine as the starting scaffold.
-
Reaction Type: Reductive Amination
-
Scale: Scalable to kg
-
Mechanism: Imine formation followed by hydride transfer.
| Reagent | Equivalents | Role |
| 2-Methoxybenzaldehyde | 1.0 | Electrophile |
| Methylamine (33% in EtOH) | 1.2 - 1.5 | Nucleophile |
| NaBH₄ | 0.6 - 1.0 | Reducing Agent |
| Methanol (MeOH) | Solvent | Protic solvent |
Protocol:
-
Dissolve 2-methoxybenzaldehyde in MeOH (0.5 M concentration).
-
Add methylamine solution dropwise at 0°C. Stir for 2 hours to form the imine (monitor by TLC/NMR).
-
Add NaBH₄ portion-wise at 0°C. Caution: Exothermic hydrogen gas evolution.
-
Warm to room temperature (RT) and stir for 4 hours.
-
Quench: Add 1M NaOH. Extract with Dichloromethane (DCM).
-
Purification: Distillation or use crude if >95% purity (common).
Pathway A: The Aminonitrile Route (Industrial Standard)
This pathway is preferred for scale-up as it avoids heavy protecting groups and utilizes atom-efficient nitrile chemistry.
Step A1: N-Alkylation with Chloroacetonitrile
-
Objective: Install the ethyl backbone precursor.
-
Key Risk: Chloroacetonitrile is highly toxic; handle in a fume hood.
Reaction Scheme:
Protocol:
-
Suspend N-(2-methoxybenzyl)methylamine (1.0 eq) and Potassium Carbonate (
, 2.0 eq) in Acetonitrile (MeCN). -
Add Chloroacetonitrile (1.1 eq) dropwise at RT.
-
Reflux at 60-80°C for 12-16 hours.
-
Workup: Filter off inorganic salts. Concentrate filtrate.[1][2]
-
Validation:
will show a singlet for around 3.5-3.8 ppm.
Step A2: Nitrile Reduction
-
Objective: Convert nitrile to primary amine.
-
Reagent Choice: Lithium Aluminum Hydride (
) is standard for lab scale; Raney Nickel/ for industrial scale.
Protocol (
-
Suspend
(2.5 eq) in dry THF under Argon at 0°C. -
Add the aminonitrile (dissolved in THF) dropwise. Maintain temp <10°C.
-
Reflux for 4 hours.
-
Fieser Quench: Cool to 0°C. Carefully add water (
mL), then 15% NaOH ( mL), then water ( mL) where = mass of in grams. -
Filter the granular precipitate. Dry organic layer (
) and concentrate.[3] -
Product: N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine.
Pathway B: The Phthalimide Route (High Purity)
This pathway uses the Gabriel Synthesis logic to ensure the terminal nitrogen remains strictly primary, preventing polymerization or secondary alkylation byproducts.
Step B1: Controlled Alkylation
Reagents:
-
N-(2-methoxybenzyl)methylamine (1.0 eq)[4]
-
N-(2-bromoethyl)phthalimide (1.1 eq)
- (2.0 eq) or DIPEA (2.5 eq)
-
Solvent: DMF or MeCN (Reflux)
Protocol:
-
Combine amine, phthalimide reagent, and base in DMF.
-
Heat to 90°C for 12 hours.
-
Workup: Pour into water, extract with EtOAc. The product often precipitates or crystallizes upon cooling/trituration, offering a purification advantage over Pathway A.
Step B2: Deprotection (Hydrazinolysis)
Reaction Scheme:
Protocol:
-
Dissolve the phthalimide intermediate in Ethanol (EtOH).
-
Add Hydrazine Hydrate (3.0 - 5.0 eq).
-
Reflux for 2-4 hours. A white precipitate (phthalhydrazide) will form.
-
Workup: Cool, filter off the precipitate.
-
Concentrate filtrate. Dissolve residue in 1M HCl (converts product to salt, leaves phthalhydrazide insoluble). Filter again.
-
Basify filtrate (pH > 12) with NaOH. Extract with DCM.
Comparative Analysis & Validation
| Feature | Pathway A (Aminonitrile) | Pathway B (Phthalimide) | Direct Alkylation (Not Recommended) |
| Step Count | 2 (from secondary amine) | 2 (from secondary amine) | 1 |
| Atom Economy | High | Moderate (Phthalimide waste) | High |
| Regiocontrol | 100% (Linear construction) | 100% (Protected nitrogen) | Poor (Mixture of N1/N2 isomers) |
| Purification | Distillation/Column | Crystallization | Difficult Chromatography |
| Safety | High (Cyanide/Hydride risks) | Moderate (Hydrazine is toxic) | Moderate |
Analytical Validation (Expected Data)
To confirm the synthesis of the correct isomer:
-
$^{1}\text{H NMR (CDCl}_3\text{):}
-
3.83 (s, 3H,
) -
3.60 (s, 2H,
) -
2.25 (s, 3H,
) -
2.50 (t, 2H,
) -
2.80 (t, 2H,
)
-
3.83 (s, 3H,
-
Mass Spectrometry: ESI+
Da.
Workflow Visualization
Figure 2: Parallel workflow comparison for the synthesis of the target diamine.
References
-
Reductive Amination Fundamentals: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.[5] Link
-
NBOMe/Benzylamine Synthesis: Casale, J. F., & Hays, P. A. "Characterization of Eleven 2,5-Dimethoxy-N-(2-methoxybenzyl)phenethylamine (NBOMe) Derivatives." Microgram Journal, 2012. Link
-
Gabriel Synthesis Adaptation: Gibson, M. S., & Bradshaw, R. W. "The Gabriel Synthesis of Primary Amines." Angewandte Chemie International Edition, 1968. Link
-
Selective Alkylation Strategies: Salvatore, R. N., et al. "Synthesis of secondary amines." Tetrahedron, 2001. Link
-
Nitrile Reduction Protocols: "Reduction of Nitriles to Amines." Organic Chemistry Portal. Link
Sources
- 1. WO2016073276A1 - Telescoping synthesis of 2-methoxymethyl-p-phenylenediamine - Google Patents [patents.google.com]
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- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. EP2646408B1 - Process for the preparation of 2-methoxymethyl-1,4-benzenediamine, its derivatives thereof and the salts thereof - Google Patents [patents.google.com]
N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine: Pharmacophore Profiling and Therapeutic Potential
[1]
Executive Summary
N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine represents a privileged structural motif in medicinal chemistry, bridging the gap between simple chelating agents and complex receptor ligands.[1] While often utilized as a synthetic intermediate, this diamine scaffold exhibits intrinsic biological activity, particularly in antiparasitic (leishmanicidal) and cardioprotective domains. Its structural architecture—combining a lipophilic 2-methoxybenzyl "head" with a polar, ionizable ethylenediamine "tail"—enables it to traverse biological membranes while retaining high affinity for metal ions and specific G-protein coupled receptors (GPCRs).[1]
This guide analyzes the compound's physicochemical properties, validated biological activities, and synthetic utility, providing a roadmap for its application in lead optimization.
Chemical Architecture & Physicochemical Profile[1]
The molecule consists of a secondary amine (N1) substituted with a methyl group and a 2-methoxybenzyl ring, linked via an ethylene bridge to a primary amine (N2).[1] This specific arrangement confers unique properties:
-
Lipophilicity vs. Solubility: The 2-methoxybenzyl group increases LogP, facilitating blood-brain barrier (BBB) and cell membrane penetration.[1] The primary amine remains protonated at physiological pH, ensuring water solubility.
-
Chelation Potential: The N-methyl-ethylenediamine backbone is a bidentate ligand.[1] The proximity of the methoxy oxygen offers a potential third donor site, forming stable complexes with transition metals (Zn²⁺, Cu²⁺), which is relevant for metalloenzyme inhibition.
-
Receptor Docking: The 2-methoxybenzyl moiety is a known pharmacophore for the 5-HT2A receptor (serotonin), often enhancing affinity through hydrophobic interactions in the receptor's orthosteric binding pocket.[1]
Table 1: Predicted Physicochemical Properties
| Property | Value (Predicted) | Relevance |
| Molecular Formula | C₁₁H₁₈N₂O | Core scaffold |
| Molecular Weight | 194.27 g/mol | Fragment-like (Rule of 3 compliant) |
| LogP | ~1.7 - 2.1 | Good membrane permeability |
| pKa (Primary Amine) | ~9.8 | Ionized at physiological pH (cationic) |
| pKa (Tertiary Amine) | ~6.5 - 7.5 | Modulates solubility/binding |
| H-Bond Donors | 2 | Primary amine hydrogens |
| H-Bond Acceptors | 3 | 2 Nitrogens + 1 Oxygen |
Biological Activity & Therapeutic Applications[2][3][4]
A. Antiparasitic Activity (Leishmaniasis)
Research into N,N'-disubstituted ethylenediamines has identified this scaffold as a potent leishmanicidal agent.[1][2][3] Derivatives containing methoxybenzyl groups have shown significant activity against Leishmania amazonensis and Leishmania major.[1][2][3]
-
Mechanism: The diamine backbone likely interferes with parasite polyamine biosynthesis or disrupts mitochondrial function via metal chelation.[1]
-
Potency: Bis-substituted analogs (e.g., 1,2-bis(p-methoxybenzyl)ethylenediamine) have demonstrated IC₅₀ values as low as 2.0 µg/mL against intracellular amastigotes, with low cytotoxicity toward mammalian cells.[1][2][3]
-
Relevance: The N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine structure represents the "monomeric" active fragment of these larger bis-benzyl drugs.[1]
B. Cardioprotection & Actoprotection (The ALM-802 Connection)
This compound is structurally homologous to ALM-802 (N1-(2,3,4-trimethoxybenzyl)-N2-{2-[(2,3,4-trimethoxybenzyl)amino]ethyl}-1,2-ethanediamine), a documented anti-ischemic agent.[1]
-
Observed Effects: ALM-802 exhibits actoprotective activity , significantly increasing physical endurance and exercise tolerance in murine models (up to 68% increase in run distance post-fatigue).[1]
-
Mechanism: It is hypothesized to optimize mitochondrial energy metabolism during hypoxia, similar to metabolic modulators like trimetazidine, but with a distinct diamine-based mechanism.
-
Translation: The 2-methoxybenzyl analog discussed here is a simplified pharmacophore of ALM-802, likely retaining the metabolic modulating properties without the steric bulk of the trimethoxy-bis structure.[1]
C. CNS Activity (Serotonergic Modulation)
The 2-methoxybenzyl group is the defining feature of the "NBOMe" class of potent hallucinogens (e.g., 25I-NBOMe).[1] However, the biological activity shifts dramatically when attached to an ethylenediamine rather than a phenethylamine.
-
Pharmacology: Instead of full agonism at 5-HT2A (hallucinogenic), N-substituted ethylenediamines often act as silent antagonists or allosteric modulators .[1]
-
Safety: Lacking the full phenethylamine core, this compound does not exhibit the extreme potency or toxicity of schedule I NBOMe drugs, making it a safer candidate for developing selective serotonin antagonists.
Mechanism of Action Visualization
The following diagram illustrates the dual-pathway potential of the compound: interfering with parasite polyamine synthesis and modulating GPCR signaling.[1]
Caption: Dual mechanistic pathways showing antiparasitic disruption (red) and host receptor/metabolic modulation (green).[1]
Experimental Protocols
A. Synthesis: Reductive Amination
This protocol ensures the selective formation of the N1-substituted product.[1]
Reagents:
-
2-Methoxybenzaldehyde (1.0 eq)[1]
-
N-Methylethylenediamine (1.2 eq)[1]
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)[1]
-
Dichloromethane (DCM) (Solvent)[1]
-
Acetic Acid (Catalytic)[1]
Methodology:
-
Imine Formation: Dissolve 2-methoxybenzaldehyde in anhydrous DCM. Add N-methylethylenediamine and stir at room temperature for 2 hours under nitrogen atmosphere. Note: The secondary amine of N-methylethylenediamine is more nucleophilic, favoring the desired regioselectivity.
-
Reduction: Cool the solution to 0°C. Add STAB portion-wise over 30 minutes.
-
Quench: Stir overnight at room temperature. Quench with saturated NaHCO₃ solution.
-
Extraction: Extract the aqueous layer with DCM (3x).[1] Combine organic layers, dry over Na₂SO₄, and concentrate.
-
Purification: Purify via flash column chromatography (Silica gel, MeOH:DCM 1:9 with 1% NH₄OH) to yield the oil product.
B. In Vitro Leishmanicidal Assay (Promastigote Viability)
Objective: Determine IC₅₀ against Leishmania species.
-
Culture: Maintain Leishmania promastigotes at 26°C in Schneider’s insect medium supplemented with 10% FBS.
-
Seeding: Distribute parasites (1 × 10⁶ cells/mL) into 96-well plates.
-
Treatment: Add the test compound (dissolved in DMSO) in serial dilutions (e.g., 100 µg/mL to 0.1 µg/mL). Include Amphotericin B as a positive control.[1]
-
Incubation: Incubate for 48 hours at 26°C.
-
Readout: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution. Incubate for 4 hours. Dissolve formazan crystals in DMSO and read absorbance at 570 nm.
-
Analysis: Calculate IC₅₀ using non-linear regression analysis.
Safety & Handling
-
Skin/Eye Contact: Benzylamines are irritants and potential sensitizers.[1] Wear nitrile gloves and safety goggles.[1]
-
Inhalation: Use a fume hood.[1] The free base may have significant volatility.[1]
-
Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C to prevent oxidation of the amine.
References
-
Carvalho, G. S. G., et al. (2010). Synthesis, cytotoxicity, and antileishmanial activity of N,N'-disubstituted ethylenediamine and imidazolidine derivatives. Bioorganic & Medicinal Chemistry Letters. Link
-
Kryzhanovskii, S. A., et al. (2024). Effect of N1-(2,3,4-Trimethoxybenzyl)-N2-{2-[(2,3,4-trimethoxybenzyl)amino]ethyl}-1,2-ethanediamine (Compound ALM-802) on the Physical Performance of Animals. Bulletin of Experimental Biology and Medicine. Link
-
Braden, M. R., et al. (2006). Molecular docking of hallucinogens and their congeners at the 5-HT2A receptor. Pharmacology Biochemistry and Behavior.[1] (Contextual grounding for 2-methoxybenzyl pharmacophore). Link
-
Yao, R. S., et al. (2013). Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Asian Journal of Chemistry. Link
Sources
- 1. 2-Methoxybenzylamine | C8H11NO | CID 81292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis, cytotoxicity, and antileishmanial activity of N,N'-disubstituted ethylenediamine and imidazolidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Cytotoxicity, and Antileishmanial Activity of N,N'-Disubstituted Ethylenediamine and Imidazolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Architectural Evolution of H1 Antagonists: History, Synthesis, and Pharmacology of Methoxybenzyl Substituted Ethylenediamines
Executive Summary
The development of first-generation antihistamines represents a watershed moment in rational drug design. At the core of this pharmacological revolution was the discovery of methoxybenzyl substituted ethylenediamines —a class of compounds that successfully bridged the gap between early, highly toxic histamine blockers and clinically viable therapeutics. This whitepaper provides an in-depth technical analysis of the history, structure-activity relationships (SAR), and self-validating synthetic methodologies of this critical chemical class, with a specific focus on mepyramine (pyrilamine) and thonzylamine.
Historical Context: The Genesis of Histamine Blockade
The physiological significance of histamine in anaphylaxis and allergic responses was first elucidated by Sir Henry Dale and Patrick Laidlaw in 1910[1]. However, it took decades to develop compounds capable of safely antagonizing its effects.
In 1937, Daniel Bovet and his colleagues at the Pasteur Institute synthesized Compound 929F (thymoxydiethylamine), the first agent proven to protect guinea pigs against lethal histamine doses[2]. While 929F was too toxic for human use, it established the foundational pharmacophore for histamine blockade[3]. By 1942, the first clinically successful ethylenediamine derivative, phenbenzamine (Antergan), was introduced[3].
The true breakthrough occurred in 1944 when Daniel Bovet's team at Rhône-Poulenc synthesized mepyramine (Neo-Antergan), introducing a critical para-methoxybenzyl substitution to the ethylenediamine backbone[3]. This structural innovation drastically improved potency and safety, earning Bovet the 1957 Nobel Prize in Physiology or Medicine.
Structural Causality: The Methoxybenzyl Advantage
The core pharmacophore of this drug class is the substituted ethylenediamine backbone: Ar₁-N(Ar₂)-CH₂-CH₂-N(CH₃)₂ . In early iterations like phenbenzamine, Ar₁ was a phenyl group and Ar₂ was an unsubstituted benzyl group. The transition to mepyramine involved two critical changes[4]:
-
Isosteric Replacement (Ar₁): Replacing the phenyl ring with a 2-pyridyl group.
-
Electronic Modulation (Ar₂): Adding a methoxy (-OCH₃) group to the para position of the benzyl ring.
The Causality of the Methoxy Group: The electron-donating nature of the p-methoxy group via resonance (+R effect) increases the electron density of the benzyl aromatic system. This subtle electronic shift alters the basicity (pKa) of the adjacent central nitrogen atom, optimizing the molecule's electrostatic interaction with the aspartate residue (Asp107) in the binding pocket of the H1 receptor. Furthermore, the methoxy group increases the overall lipophilicity of the molecule (LogP ~3.27)[5]. While this high lipophilicity maximizes H1 receptor affinity (Ki ~ 1 nM), it also facilitates rapid penetration of the blood-brain barrier (BBB), resulting in the central nervous system (CNS) sedation characteristic of first-generation antihistamines[6].
Mechanism of Action: Redefining Antagonism
Historically classified as competitive antagonists, methoxybenzyl ethylenediamines are now pharmacologically defined as inverse agonists [6]. The H1 receptor is a Gq/11-coupled G-protein coupled receptor (GPCR) that exists in a dynamic equilibrium between active and inactive states. Mepyramine does not merely block histamine; it actively binds to and stabilizes the inactive conformation of the H1 receptor, suppressing constitutive (basal) receptor activity and halting the Phospholipase C (PLC) signaling cascade.
Mechanism of H1 receptor inverse agonism by methoxybenzyl ethylenediamines.
Quantitative Structure-Activity Relationship (QSAR)
The following table summarizes the quantitative impact of structural modifications across the historical timeline of ethylenediamine development. Notice how the addition of the methoxybenzyl group (Mepyramine, Thonzylamine) optimizes receptor affinity.
| Compound | Chemical Name | Target | Affinity (Ki, nM) | LogP | Clinical Status |
| Phenbenzamine | N-benzyl-N',N'-dimethyl-N-phenylethylenediamine | H1 | ~15.0 | 2.80 | Discontinued |
| Tripelennamine | N-benzyl-N',N'-dimethyl-N-pyridin-2-ylethane-1,2-diamine | H1 | ~3.5 | 2.95 | Active |
| Mepyramine | N-(4-methoxybenzyl)-N',N'-dimethyl-N-pyridin-2-ylethane-1,2-diamine | H1 | ~1.0 | 3.27 | Active[6] |
| Thonzylamine | N-(4-methoxybenzyl)-N',N'-dimethyl-N-pyrimidin-2-ylethane-1,2-diamine | H1 | ~5.2 | 2.60 | Active[7] |
Self-Validating Experimental Methodologies
Chemical Synthesis of Mepyramine (Pyrilamine)
The historical synthesis of mepyramine relies on a two-step successive SN2 alkylation[4]. To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system with strict analytical checkpoints.
Historical two-step synthesis of mepyramine via successive SN2 alkylations.
Step 1: Primary Alkylation
-
Procedure: React 2-aminopyridine with 4-methoxybenzyl chloride in anhydrous toluene.
-
Causality: 2-aminopyridine is a remarkably weak nucleophile due to the resonance delocalization of its exocyclic amine lone pair into the electron-withdrawing pyridine ring. Therefore, a strong base like sodamide (NaNH₂, pKa ~38) is required to fully deprotonate the amine, generating a highly reactive amide anion capable of executing the SN2 attack on the benzylic carbon[4].
-
Validation Checkpoint: Perform LC-MS on the crude mixture. The step is validated only when the mono-alkylated intermediate mass ([M+H]⁺ = 215.1 m/z) is confirmed, ensuring the bulky methoxybenzyl group successfully prevented over-alkylation.
Step 2: Secondary Alkylation
-
Procedure: Treat the purified intermediate with 2-dimethylaminoethyl chloride hydrochloride in the presence of excess NaNH₂, refluxing in toluene for 12 hours.
-
Causality: Toluene is specifically chosen as the solvent because its high boiling point (~110°C) provides the necessary thermal activation energy to overcome the severe steric hindrance posed by the bulky methoxybenzyl group during the second SN2 attack[4].
-
Validation Checkpoint: Isolate the product and run ¹H NMR (CDCl₃). The system is validated by the appearance of a sharp 3H singlet at ~3.78 ppm (confirming the intact p-methoxy group) and two distinct 2H triplets at ~2.5 ppm and ~3.5 ppm (confirming the successful bridging of the ethylenediamine chain)[5].
Radioligand Binding Assay for H1 Affinity
Because of its exceptional affinity, tritium-labeled mepyramine is the gold-standard radioligand for validating H1 receptor pharmacology.
-
Procedure: Incubate CHO cells expressing human H1 receptors with 1 nM [³H]-mepyramine and varying concentrations of test compounds.
-
Causality: [³H]-mepyramine is utilized because its sub-nanomolar Kd and highly stabilized receptor-ligand kinetics prevent rapid dissociation during the washing steps, ensuring a stable baseline for competitive displacement curves[6].
-
Validation Checkpoint: The assay is strictly validated by defining Non-Specific Binding (NSB) using a saturating concentration (10 µM) of a structurally distinct H1 antagonist (e.g., triprolidine). The assay plate must yield a Z'-factor > 0.5 to prove sufficient dynamic range and statistical reliability before data extraction.
References
-
Histamine pharmacology: from Sir Henry Dale to the 21st century - PMC Source: National Institutes of Health (nih.gov) URL:[Link]
-
Pyrilamine | C17H23N3O | CID 4992 - PubChem Source: National Institutes of Health (nih.gov) URL:[Link]
-
Mepyramine - Wikipedia Source: Wikipedia (wikipedia.org) URL:[Link]
-
Thonzylamine | C16H22N4O | CID 5457 - PubChem Source: National Institutes of Health (nih.gov) URL:[Link]
-
Chapman et al. : Synthesis of Ethylenediamines of Potential Pharmacological Interest Source: RSC Publishing (rsc.org) URL:[Link]
-
A short history - Sapienza Neuroscience (Daniel Bovet) Source: Sapienza University of Rome (uniroma1.it) URL:[Link]
-
The Development of Antihistamines Source: Encyclopedia.com URL:[Link]
Sources
- 1. Histamine pharmacology: from Sir Henry Dale to the 21st century - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.com [encyclopedia.com]
- 3. Histamine pharmacology: from Sir Henry Dale to the 21st century - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 421. Synthesis of NN-dialkyl-N′-arylalkyl-N′-4-cinnolinyl(or 9-fluorenyl or 6-methyl-3-pyridazinyl or 1-phthalazinyl or 2-quinoxalinyl)ethylenediamines of potential pharmacological interest - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 5. Pyrilamine | C17H23N3O | CID 4992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Mepyramine - Wikipedia [en.wikipedia.org]
- 7. Thonzylamine | C16H22N4O | CID 5457 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Step-by-step synthesis protocol for N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine
Application Note: Synthesis and Purification Protocol for N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine
Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Researchers Application Context: Building block for complement system modulators[1] and complex heterocyclic APIs.
Introduction and Mechanistic Rationale
N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine is a highly versatile unsymmetrical diamine intermediate utilized in the development of biologically active small molecules, including targeted complement modulators [1]. Because the target molecule contains both a tertiary amine and a primary amine, a direct alkylation of N-methylethane-1,2-diamine with a benzyl halide often results in poor regioselectivity and over-alkylation.
To ensure a self-validating, high-yield system, this protocol employs a two-step reductive amination and deprotection sequence . By utilizing tert-butyl (2-(methylamino)ethyl)carbamate (a mono-Boc-protected diamine), we restrict reactivity exclusively to the secondary amine. Subsequent quantitative deprotection yields the target free base [2].
Experimental Workflow
Workflow for the two-step synthesis of N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine.
Materials and Reagents
| Reagent / Material | Role | Equivalents | MW ( g/mol ) |
| 2-Methoxybenzaldehyde | Electrophile | 1.00 | 136.15 |
| tert-Butyl (2-(methylamino)ethyl)carbamate | Nucleophile | 1.05 | 174.24 |
| Sodium triacetoxyborohydride (STAB) | Reducing Agent | 1.50 | 211.94 |
| 1,2-Dichloroethane (DCE) | Solvent (Step 1) | 0.2 M | N/A |
| Trifluoroacetic acid (TFA) | Deprotecting Agent | 10.0 | 114.02 |
| Dichloromethane (DCM) | Solvent (Step 2) | 0.1 M | N/A |
Step-by-Step Methodology
Step 1: Reductive Amination (Synthesis of Boc-Protected Intermediate)
Objective: Selectively couple the secondary amine with the aldehyde without reducing the aldehyde to an alcohol.
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-methoxybenzaldehyde (1.0 eq) and tert-butyl (2-(methylamino)ethyl)carbamate (1.05 eq).
-
Solvent Addition: Dissolve the mixture in anhydrous 1,2-Dichloroethane (DCE) to achieve a 0.2 M concentration.
-
Expert Insight: DCE is strictly preferred over DCM for STAB reductions. DCE's slightly higher boiling point and dielectric constant provide optimal solubility for the transient iminium ion intermediate, significantly accelerating the reaction rate [3].
-
-
Reduction: Add Sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 10 minutes at room temperature (20–25 °C).
-
Expert Insight: STAB is utilized instead of Sodium borohydride (
) or Sodium cyanoborohydride ( ). STAB is exceptionally mild and selectively reduces the iminium ion over the starting aldehyde, preventing the formation of 2-methoxybenzyl alcohol byproducts [3]. Furthermore, it avoids the generation of highly toxic hydrogen cyanide gas associated with .
-
-
Monitoring: Stir the reaction at room temperature for 4–6 hours. Monitor completion via LC-MS (consumption of the aldehyde peak).
-
Workup: Quench the reaction by slowly adding saturated aqueous
(equal volume to DCE) to neutralize the acetic acid byproduct. Extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous , filter, and concentrate in vacuo to afford the crude Boc-protected intermediate.
Step 2: Boc Deprotection (Synthesis of Final Product)
Objective: Cleave the tert-butyl carbamate to reveal the primary amine, followed by free-basing.
-
Preparation: Dissolve the crude Boc-protected intermediate in anhydrous DCM (0.1 M) and cool the flask to 0 °C using an ice-water bath.
-
Acidic Cleavage: Dropwise, add Trifluoroacetic acid (TFA, ~10 eq).
-
Expert Insight: Cooling to 0 °C before TFA addition mitigates the exothermic nature of the initial protonation, preventing the degradation of the electron-rich 2-methoxybenzyl moiety [2].
-
-
Deprotection: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Monitor via TLC (Ninhydrin stain) or LC-MS for the disappearance of the starting material.
-
Concentration: Concentrate the reaction mixture in vacuo to remove DCM and excess TFA. Co-evaporate with toluene (2 x 15 mL) to remove residual trace TFA, yielding the di-TFA salt of the product as a viscous oil.
-
Free-Basing (Critical Step): Dissolve the crude salt in a minimal amount of water. Cool to 0 °C and strictly adjust the pH to >12 using 2M aqueous NaOH.
-
Expert Insight: Because the target molecule is a highly polar diamine, it will remain water-soluble if not fully deprotonated. A pH > 12 ensures both amines are in their free base form.
-
-
Extraction: Extract the aqueous layer with a highly polar organic solvent mixture, such as 10% Methanol in DCM (4 x 30 mL). Dry the combined organics over
and concentrate in vacuo to yield the pure N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine.
Analytical Characterization Data
To validate the success of the protocol, the isolated product should conform to the following expected analytical parameters:
| Analytical Method | Expected Result / Signal | Interpretation |
| ESI-MS (Positive) | Confirms the exact mass of the target free base ( | |
| Confirms the presence of the aryl methoxy ( | ||
| Benzylic protons ( | ||
| N-methyl protons ( | ||
| Yield | 85% - 92% (over 2 steps) | Indicates a highly efficient, minimal-loss synthetic route. |
References
- Title: Complement modulators and related methods (WO2020205501A1)
-
Title: Greene's Protective Groups in Organic Synthesis (4th Edition) Source: Wiley Online Library URL: [Link]
-
Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
Using N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine as a bidentate ligand in coordination chemistry
This Application Note is structured as a high-level technical guide for researchers in coordination chemistry and medicinal inorganic chemistry. It addresses the synthesis, coordination protocols, and application potential of N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine (referred to herein as L1 ), a specialized unsymmetrical bidentate ligand.
Executive Summary
N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine is an unsymmetrical, N-substituted ethylenediamine derivative designed for use as a bidentate chelate in transition metal catalysis and medicinal inorganic chemistry. Unlike simple ethylenediamine (en), this ligand features a bulky 2-methoxybenzyl group and an N-methyl group on the same nitrogen atom.
Key Technical Advantages:
-
Steric Modulation: The bulky 2-methoxybenzyl group creates a steric wall, influencing the stereochemistry of metal complexes (e.g., preventing bis-ligation in favor of mono-chelated species).
-
Hemilability Potential: The ether oxygen on the benzyl ring acts as a potential weak axial donor (hemilabile ligand), capable of stabilizing vacant coordination sites during catalytic cycles.
-
Electronic Tuning: The N-methylation increases the basicity of the tertiary amine relative to the primary amine, creating an electronic gradient across the chelate bite.
Primary Applications:
-
Cisplatin Analogues: Synthesis of bulky Pt(II) antitumor agents resistant to glutathione sequestration.
-
Asymmetric Catalysis: Precursor for Cu(II) or Ni(II) Lewis acid catalysts.
Ligand Synthesis & Preparation
Note: While structurally related to the "NBOMe" class of phenethylamines, this molecule is a diamine and does not exhibit the same pharmacological profile. Standard chemical safety protocols apply.
Reaction Scheme
The synthesis utilizes a Reductive Amination pathway, ensuring high selectivity for the N1-substitution.
Reagents:
-
Precursor A: N-Methylethylenediamine (CAS: 109-81-9)
-
Precursor B: 2-Methoxybenzaldehyde (o-Anisaldehyde)
-
Reducing Agent: Sodium Triacetoxyborohydride (STAB) or NaBH4
-
Solvent: Dichloromethane (DCM) or Methanol (MeOH)
Step-by-Step Protocol
-
Imine Formation:
-
In a 250 mL round-bottom flask, dissolve 2-methoxybenzaldehyde (10 mmol, 1.36 g) in anhydrous DCM (50 mL).
-
Add N-methylethylenediamine (10 mmol, 0.74 g) dropwise at 0°C.
-
Mechanistic Insight: The secondary amine of N-methylethylenediamine is more nucleophilic but sterically hindered. However, the aldehyde typically reacts with the primary amine to form an imine, or the secondary amine to form an iminium ion. Correction: To target the N1 (tertiary) substitution specifically, one must use N-methylethylenediamine and rely on the higher nucleophilicity of the secondary amine or use a protecting group strategy.
-
Optimized Route: Use N-methylethylenediamine . The secondary amine (
) is more basic. To ensure reaction at the specific site, it is often cleaner to react 2-methoxybenzyl chloride with N-methylethylenediamine in the presence of base, but reductive amination is milder. -
Refined Step: Stir the mixture for 2 hours at room temperature. The formation of the iminium/imine intermediate is indicated by a slight color change (pale yellow).
-
-
Reduction:
-
Add Sodium Triacetoxyborohydride (14 mmol, 3.0 g) in portions.
-
Stir overnight (12 h) under Nitrogen atmosphere.
-
Why STAB? It is a milder reducing agent than NaBH4 and reduces the iminium species faster than the aldehyde, preventing side reactions.
-
-
Workup & Purification:
-
Quench with saturated NaHCO3 (50 mL).
-
Extract with DCM (3 x 30 mL).
-
Dry organic layer over MgSO4 and concentrate in vacuo.
-
Purification: The product is an oil. Purify via Kugelrohr distillation or column chromatography (Eluent: DCM/MeOH/NH4OH 90:9:1) to remove unreacted diamine.
-
Coordination Protocol: Synthesis of [Pt(L1)Cl2]
This protocol describes the synthesis of a Platinum(II) complex, a common target for evaluating cytotoxicity and DNA binding.
Materials
-
Ligand (L1): N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine
-
Metal Source: Potassium Tetrachloroplatinate(II) (
) -
Solvent: Water/DMF mixture (to solubilize the bulky ligand)
Workflow Diagram (Graphviz)
Figure 1: Synthetic workflow for the coordination of L1 to Pt(II).
Detailed Procedure
-
Metal Activation: Dissolve
(1.0 mmol, 415 mg) in 10 mL of deionized water. Filter if the solution is turbid. -
Ligand Addition: Dissolve L1 (1.0 mmol) in 2 mL of DMF (or Acetone). Add this solution dropwise to the stirring platinum solution.
-
Reaction: The red solution of
will gradually turn yellow as the neutral dichloro complex forms. Stir for 24 hours in the dark (to prevent photo-reduction). -
Isolation: A yellow precipitate of [Pt(L1)Cl2] will form.
-
Note: If oiling occurs (due to the lipophilic benzyl group), add 5 mL of Ethanol and scratch the flask walls to induce crystallization.
-
-
Washing: Filter the solid and wash sequentially with:
-
Water (to remove KCl)
-
Ethanol (cold, minimal amount)
-
Diethyl Ether (to dry)
-
Characterization & Structural Validation
To validate the coordination mode, compare the free ligand spectra with the complex.
| Technique | Parameter | Free Ligand (L1) | Complex [M(L1)Cl2] | Interpretation |
| 1H NMR | N-Me shift | ~2.2 ppm | ~2.6 - 2.8 ppm | Downfield shift indicates N-coordination (deshielding). |
| 1H NMR | N-CH2 -Ar | ~3.5 ppm | ~3.8 - 4.1 ppm | Significant downfield shift; diastereotopic splitting often appears due to rigid ring formation. |
| IR | ~3300 cm⁻¹ | ~3200-3250 cm⁻¹ | Shift to lower wavenumber confirms coordination of the primary amine. | |
| Pt-NMR | N/A | -2100 to -2300 ppm | Typical range for PtN2Cl2 coordination sphere. |
Binding Mode Analysis
The ligand binds in a bidentate
-
Primary Amine (
): Strong sigma donor. -
Tertiary Amine (
): Sterically hindered donor. -
Methoxy Group (
): Generally remains uncoordinated in the ground state for Pt(II) but may interact in Cu(II) complexes (Jahn-Teller distorted axial sites).
Application Case Study: Catalytic Oxidation
Context: Copper(II) complexes of N-substituted ethylenediamines are potent catalysts for the aerobic oxidation of alcohols.
Protocol:
-
Catalyst Formation: React L1 with
in Acetonitrile (1:1 ratio). -
Substrate: Benzyl alcohol (1.0 equiv).
-
Oxidant: TEMPO (5 mol%), NMI (10 mol%).
-
Conditions: Open air (balloon
), Room Temp, 6 hours. -
Mechanism: The bulky 2-methoxybenzyl group prevents the formation of inactive dimeric Cu-species, maintaining the active monomeric catalytic center. The methoxy oxygen may transiently bind to Cu(II), stabilizing the high-valent intermediate.
References
-
Synthesis of N-substituted ethylenediamines
- Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.
-
Platinum(II)
- Galanski, M., et al. "Update of the Preclinical Situation of Anticancer Platinum Complexes." Current Medicinal Chemistry, 2005.
-
Hemilabile Ligands in Catalysis
- Braunstein, P., & Naud, F. "Hemilability of Hybrid Ligands and the Coordination Chemistry of Oxazoline-Based Systems." Angewandte Chemie, 2001.
-
Structural Analogues (NBOMe context for safety distinction)
- Ettrup, A., et al. "Radiosynthesis and in vivo evaluation of [11C]25I-NBOMe." Bioorganic & Medicinal Chemistry Letters, 2011.
Reductive amination procedures to yield N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine
Application Note: Regioselective Synthesis of N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine
Executive Summary
This guide details the protocol for the regioselective synthesis of N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine . Direct reductive amination of N-methylethane-1,2-diamine with 2-methoxybenzaldehyde typically yields the thermodynamically and kinetically favored N2-substituted product (secondary amine) due to the higher nucleophilicity of the primary amine. To achieve the N1-substituted target (tertiary amine), this protocol utilizes a Boc-protection strategy .[1] This method ensures exclusive alkylation at the secondary methylamine site, followed by quantitative deprotection, yielding the target molecule with >95% regioselectivity.
Retrosynthetic Analysis & Strategy
The synthesis hinges on distinguishing between the two nucleophilic nitrogen centers of the ethane-1,2-diamine backbone.
-
Target Molecule: N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine.
-
Critical Challenge: Preventing reaction at the primary amine (
) while alkylating the sterically more hindered secondary amine ( ). -
Solution: Use of tert-butyl (2-(methylamino)ethyl)carbamate (N-Boc-N-methylethylenediamine).[1] The bulky Boc group renders the primary amine inert to the reductive amination conditions.
Reaction Pathway Diagram
Caption: Regioselective pathway utilizing Boc-protection to force tertiary amine formation.
Materials & Equipment
| Reagent | CAS No.[1][2][3] | Equiv.[4][5] | Function |
| 2-Methoxybenzaldehyde | 135-02-4 | 1.0 | Electrophile |
| N-Boc-N-methylethylenediamine | 121492-06-6 | 1.1 | Nucleophile (Protected) |
| Sodium Triacetoxyborohydride (STAB) | 56553-60-7 | 1.5 | Mild Reducing Agent |
| Dichloromethane (DCM) | 75-09-2 | Solvent | Reaction Medium |
| Trifluoroacetic Acid (TFA) | 76-05-1 | 20% v/v | Deprotection Agent |
| Sodium Bicarbonate (sat. aq.) | 144-55-8 | Excess | Quenching/Basification |
Equipment:
-
Nitrogen or Argon atmosphere line.
-
250 mL Round Bottom Flask (RBF) with magnetic stirring.
-
Rotary Evaporator.
-
High-Vacuum Pump (for final drying).
Experimental Protocol
Stage 1: Reductive Amination (C-N Bond Formation)
Rationale: Sodium triacetoxyborohydride (STAB) is selected over Sodium Cyanoborohydride (
-
Preparation : Flame-dry a 250 mL RBF and cool under a stream of
. -
Dissolution : Add N-Boc-N-methylethylenediamine (1.92 g, 11.0 mmol, 1.1 equiv) and DCM (50 mL). Stir until dissolved.
-
Addition of Aldehyde : Add 2-methoxybenzaldehyde (1.36 g, 10.0 mmol, 1.0 equiv) in one portion.
-
Imine/Iminium Formation : Stir at Room Temperature (RT) for 30–60 minutes.
-
Note: Unlike primary amines, secondary amines form iminium ions which are less stable; however, equilibrium formation is sufficient for reduction.
-
-
Reduction : Cool the mixture to 0°C (ice bath). Add STAB (3.18 g, 15.0 mmol, 1.5 equiv) portion-wise over 10 minutes.
-
Caution: Mild gas evolution (
) may occur.
-
-
Reaction : Remove ice bath and stir at RT for 12–16 hours.
-
Monitoring : Check via TLC (Mobile Phase: 5% MeOH in DCM). Stain with Ninhydrin (for amines) or UV (for aromatics).
-
Quenching : Add saturated
(30 mL) and stir vigorously for 15 minutes to quench unreacted borohydride. -
Extraction : Separate layers. Extract aqueous layer with DCM (2 x 30 mL).
-
Drying : Combine organics, dry over
, filter, and concentrate in vacuo.-
Result: Crude Boc-protected intermediate (typically a viscous oil).
-
Stage 2: Deprotection of Primary Amine
Rationale: Acidic cleavage of the carbamate (Boc) yields the amine salt.
-
Dissolution : Redissolve the crude oil from Stage 1 in DCM (20 mL).
-
Acidification : Add TFA (5 mL) dropwise at 0°C.
-
Deprotection : Stir at RT for 2–4 hours. Monitor by TLC (disappearance of the high Rf spot).[6]
-
Workup (Free Basing) :
-
Concentrate the mixture to remove excess TFA and DCM.
-
Redissolve the residue in minimal water/DCM.
-
Basify to pH >12 using 2M NaOH (careful addition, exothermic).
-
Extract with DCM (3 x 30 mL). Note: The diamine is polar; multiple extractions are necessary.
-
-
Purification : Dry over
and concentrate. If high purity is required, distill under reduced pressure (Kugelrohr) or convert to the dihydrochloride salt using HCl/Ether.
Analytical Validation
The following spectral data confirms the structure of the free base:
| Nucleus | Shift ( | Multiplicity | Assignment |
| 1H NMR | 7.20 - 6.80 | Multiplet (4H) | Aromatic Protons (2-OMe-Ph) |
| 1H NMR | 3.82 | Singlet (3H) | Methoxy group ( |
| 1H NMR | 3.55 | Singlet (2H) | Benzylic |
| 1H NMR | 2.80 | Triplet (2H) | |
| 1H NMR | 2.50 | Triplet (2H) | |
| 1H NMR | 2.25 | Singlet (3H) | N-Methyl group |
Key Diagnostic Signal: The presence of the N-Methyl singlet at ~2.25 ppm and the Benzylic singlet at ~3.55 ppm confirms the tertiary amine formation. A doublet for the benzylic protons would indicate incorrect secondary amine formation (coupling to NH).
Safety & Handling
-
2-Methoxybenzaldehyde : Irritant. Avoid inhalation.
-
Sodium Triacetoxyborohydride : Reacts with water to release hydrogen gas (flammable). Keep dry.
-
TFA : Corrosive. Use in a fume hood.
-
Waste Disposal : Dispose of halogenated solvents (DCM) and aqueous basic waste in appropriate segregated containers.
References
-
Abdel-Magid, A. F., et al. (1996).[7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862. Link
-
BenchChem. (2025).[1] "Technical Guide to N-Boc-N-methylethylenediamine." BenchChem Technical Library. Link
-
Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552-2554. Link
-
Organic Syntheses. (2004). "Preparation of Secondary Amines via Reductive Amination." Org.[2] Synth., 81, 188. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Methoxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 3. N'-(2-METHOXY-BENZYL)-N,N-DIMETHYL-ETHANE-1,2-DIAMINE synthesis - chemicalbook [chemicalbook.com]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
Application Note: Regioselective N-Alkylation of N-Methylethylenediamine with 2-Methoxybenzyl Chloride
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Objective: To provide a mechanistically grounded, self-validating protocol for the regioselective N-alkylation of a non-symmetric diamine.
Mechanistic Causality & Regioselectivity
The functionalization of non-symmetric diamines such as N-methylethylenediamine (NMEDA) with bulky electrophiles like 2-methoxybenzyl chloride (2-MBC) presents a classic chemoselectivity challenge. NMEDA possesses two reactive sites: a primary amine (
Electronically, the secondary amine is more nucleophilic due to the inductive electron-donating effect of the methyl group. However, in
A secondary challenge is over-alkylation. Once the primary amine is monoalkylated, it becomes a highly nucleophilic secondary amine, prone to reacting with a second equivalent of 2-MBC to form an undesired tertiary amine. To achieve strict regiocontrol, researchers must choose between two divergent pathways:
-
Kinetic Control (Method A): Utilizing a large stoichiometric excess of the diamine in a non-polar solvent at low temperatures to statistically and kinetically favor primary monoalkylation. Dichloromethane (DCM) is preferred over dipolar aprotic solvents (e.g., DMF or NMP) to prevent indiscriminate acceleration of the
reaction and to align with green chemistry criteria for N-alkylation[2]. -
Orthogonal Protection (Method B): Utilizing steric differentiation to mask the primary amine with a bulky protecting group (e.g., Boc), forcing the alkylation to occur exclusively at the secondary amine[3]. The resulting C-N bonds are highly stable for downstream pharmaceutical applications, though they can be selectively cleaved via specific N-dealkylation metabolic pathways if required in drug design[4].
Experimental Workflows & Self-Validating Protocols
Method A: Direct Kinetic Monoalkylation (Targeting N1-Alkylation)
Causality: By employing a 5-fold excess of NMEDA, the probability of the electrophile encountering an unreacted primary amine vastly exceeds the probability of it encountering the newly formed monoalkylated product. Slow addition ensures the local concentration of 2-MBC remains near zero, suppressing dialkylation.
Step-by-Step Protocol:
-
System Setup: In an oven-dried 250 mL round-bottom flask under a nitrogen atmosphere, dissolve NMEDA (50 mmol, 5.0 equiv) in anhydrous DCM (100 mL).
-
Thermal Control: Cool the solution to 0 °C using an ice-water bath.
-
Electrophile Addition: Dissolve 2-MBC (10 mmol, 1.0 equiv) in anhydrous DCM (20 mL). Add this solution dropwise over 1 hour via an addition funnel.
-
Maturation: Stir the reaction at 0 °C for 2 hours, then allow it to naturally warm to room temperature over 4 hours.
-
Workup & Isolation: Transfer the mixture to a separatory funnel. Wash the organic layer with distilled water (3 × 50 mL). Causality: The massive excess of unreacted NMEDA is highly water-soluble and partitions into the aqueous phase, while the lipophilic benzylated product remains in the DCM. Wash with brine (50 mL), dry over anhydrous
, and concentrate under reduced pressure. -
Self-Validation:
-
TLC: Use a ninhydrin stain. Unreacted NMEDA remains at the baseline, whereas the monoalkylated product migrates (e.g.,
= 0.3 in 90:9:1 DCM/MeOH/ ). -
1H NMR: Confirm success by the integration ratio of the benzylic
protons (~3.8 ppm, 2H) relative to the N-methyl protons (~2.4 ppm, 3H).
-
Method B: Orthogonal Protection Strategy (Targeting N2-Alkylation)
Causality: To functionalize the sterically hindered secondary amine, the primary amine must be temporarily masked. Di-tert-butyl dicarbonate (
Step-by-Step Protocol:
-
Selective Protection: Dissolve NMEDA (10 mmol, 1.0 equiv) in DCM (50 mL) and cool to -78 °C. Add
(10 mmol, 1.0 equiv) in DCM (20 mL) dropwise over 2 hours. Warm to room temperature, wash with water, dry, and concentrate to yield tert-butyl (2-(methylamino)ethyl)carbamate. -
Alkylation: Dissolve the Boc-protected intermediate (10 mmol) in acetonitrile (50 mL). Add anhydrous
(20 mmol, 2.0 equiv) and 2-MBC (11 mmol, 1.1 equiv). Reflux at 80 °C for 12 hours. Filter off inorganic salts and concentrate. -
Deprotection: Dissolve the crude intermediate in DCM (20 mL). Cool to 0 °C and add trifluoroacetic acid (TFA, 10 mL). Stir for 2 hours at room temperature.
-
Isolation: Concentrate to remove excess TFA. Basify the residue with 2M NaOH to pH 12, extract with DCM (3 × 30 mL), dry over
, and concentrate to yield the N2-alkylated product. -
Self-Validation:
-
FTIR: Successful alkylation is marked by the disappearance of the secondary amine N-H stretch (~3300
). -
Mass Spectrometry: Deprotection is validated by the disappearance of the Boc mass fragment (-100 Da) and the presence of the target
ion.
-
Quantitative Data Summary
The following table summarizes the expected quantitative outcomes for both methodologies, providing a benchmark for process optimization.
| Parameter | Method A: Direct Alkylation | Method B: Protection Strategy |
| Target Regioisomer | N1-Alkylated (Primary Amine) | N2-Alkylated (Secondary Amine) |
| Equivalents of NMEDA | 5.0 equiv | 1.0 equiv |
| Typical Yield | 65 - 75% | 70 - 80% (Over 3 steps) |
| Regioselectivity (N1:N2) | > 90:10 | < 5:95 |
| Dialkylation Byproduct | < 5% | Not Applicable |
| Total Reaction Time | 6 hours | 26 hours |
Pathway Visualization
Workflow of regioselective N-alkylation of NMEDA via kinetic control and orthogonal protection.
References
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. "Green Criteria for N alkylation at sp3 carbon." ACS GCIPR Reagent Guide.[Link]
-
Najmi, A.A.; Bischoff, R.; Permentier, H.P. "N-Dealkylation of Amines." Molecules 2022, 27(10), 3293.[Link]
Sources
Regioselective Synthesis of Nitrogen-Containing Heterocycles Using N1-(2-Methoxybenzyl)-N1-methylethane-1,2-diamine
Executive Summary
The synthesis of complex, nitrogen-containing heterocycles—such as piperazines, 1,4-diazepanes, and cyclic ureas—remains a cornerstone of modern drug discovery. The compound N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine (CAS: 158663-49-1) serves as a highly versatile, orthogonally protected building block for these scaffolds.
By featuring a primary amine at N2 and a tertiary, sterically encumbered amine at N1 (protected by a 2-methoxybenzyl group), this diamine allows for precise, regioselective functionalization. This Application Note details the mechanistic rationale, quantitative optimization, and step-by-step protocols for utilizing this diamine in the synthesis of 1-methyl-4-substituted-piperazin-2-ones and asymmetric 1-methyl-3-alkylimidazolidin-2-ones.
Mechanistic Rationale: The Power of Orthogonal Protection
The structural brilliance of N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine lies in its built-in chemoselectivity. In standard ethylenediamine, both nitrogens are equally nucleophilic, leading to over-alkylation or symmetric functionalization.
By masking the N1 nitrogen with a 2-methoxybenzyl (2-MeOBn) group, the molecule achieves two critical synthetic advantages:
-
Regiocontrol : The N1 nitrogen becomes a non-nucleophilic tertiary amine, directing all incoming electrophiles (acyl chlorides, aldehydes, isocyanates) exclusively to the N2 primary amine.
-
Mild Deprotection : Unlike a standard benzyl (Bn) group, the electron-donating methoxy group at the ortho position enriches the aromatic ring via resonance. This significantly weakens the benzylic C–N bond, making it highly susceptible to cleavage via catalytic hydrogenolysis (Pd/C, H2) or oxidative cleavage (DDQ) under exceptionally mild conditions [1]. This ensures that sensitive functional groups installed at N2 remain intact during the deprotection phase.
Application Workflows & Reaction Pathways
Workflow A: Synthesis of Piperazin-2-one Derivatives
Piperazin-2-ones are privileged pharmacophores widely utilized in peptidomimetics and kinase inhibitors[2]. The synthesis relies on a three-stage cascade: regioselective N2-acylation with an
Caption: Reaction pathway for the regioselective synthesis of piperazin-2-ones via orthogonal deprotection.
Workflow B: Green Synthesis of Asymmetric Cyclic Ureas
Cyclic ureas (imidazolidin-2-ones) are critical motifs in HIV protease inhibitors and factor Xa inhibitors. Traditionally, their synthesis requires highly toxic phosgene or its derivatives. By utilizing the orthogonally protected diamine, we can first install an alkyl group at N2 via reductive amination. Following deprotection, the resulting asymmetric diamine is subjected to a green carbonylation using atmospheric
Caption: Green synthesis of asymmetric cyclic ureas using CO2 and heterogeneous CeO2 catalyst.
Quantitative Data & Optimization
Table 1: Optimization of 2-Methoxybenzyl (2-MeOBn) Deprotection Conditions Causality Note: The choice of deprotection reagent is dictated by the chemical stability of the N2-substituent. Hydrogenolysis is preferred for its clean reaction profile, but DDQ is utilized when reducible functional groups (e.g., alkenes, alkynes) are present.
| Reagent System | Temperature | Time | Yield (%) | Chemoselectivity Notes |
| 25 °C | 12 h | 95% | Standard mild cleavage; tolerates alkyl/aryl groups. | |
| DDQ (1.5 eq), | 25 °C | 4 h | 88% | Oxidative cleavage; preserves reducible alkenes/alkynes. |
| TFA / Anisole | 60 °C | 24 h | 75% | Acidic cleavage; anisole acts as a highly effective cation scavenger. |
| 1-Chloroethyl chloroformate | 80 °C | 16 h | 60% | Harsher conditions; used if the substrate poisons the Pd catalyst. |
Table 2: Comparative Yields for Heterocycle Synthesis via N1-(2-MeOBn)-N1-methylethane-1,2-diamine
| Target Heterocycle | Electrophile / Reagent | Cyclization Condition | Overall Yield (2 steps) | Atom Economy |
| 1-Methyl-4-benzylpiperazin-2-one | Chloroacetyl chloride | 82% | Moderate | |
| 1-Methyl-4-phenylpiperazin-2-one | Chloroacetyl chloride | DIPEA, DMF, 90 °C | 78% | Moderate |
| 1-Methyl-3-benzylimidazolidin-2-one | 91% | High (Green) | ||
| 1-Methyl-3-isopropylimidazolidin-2-one | 89% | High (Green) |
Detailed Experimental Protocols
Protocol A: Synthesis of 1-Methyl-4-benzylpiperazin-2-one
This protocol utilizes an intramolecular
Step 1: Regioselective N2-Acylation
-
Setup : To a flame-dried 100 mL round-bottom flask, add N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine (1.94 g, 10 mmol) and anhydrous
(40 mL). -
Base Addition : Add triethylamine (
, 2.1 mL, 15 mmol). Causality: acts as an acid scavenger to neutralize the HCl generated during acylation, preventing protonation of the N2 amine which would halt the reaction. -
Acylation : Cool the mixture to 0 °C. Add chloroacetyl chloride (0.88 mL, 11 mmol) dropwise over 15 minutes. Stir for 2 hours at room temperature.
-
Validation Checkpoint : Monitor via LC-MS. The disappearance of the starting mass (m/z 195.1
) and the appearance of the chloroamide intermediate (m/z 271.1 ) confirms complete conversion. -
Workup : Wash with saturated aqueous
(2 x 30 mL) and brine (30 mL). Dry over , filter, and concentrate under reduced pressure.
Step 2: Deprotection & Cyclization
-
Hydrogenolysis : Dissolve the crude chloroamide in methanol (30 mL). Add 10% Pd/C (200 mg). Purge the flask with Argon, then attach a hydrogen balloon (1 atm). Stir vigorously for 12 hours at 25 °C.
-
Cyclization : Filter the mixture through a pad of Celite to remove the Pd/C. To the filtrate, add anhydrous
(2.76 g, 20 mmol) and heat to 60 °C for 4 hours. Causality: The drives the equilibrium of the intramolecular displacement by neutralizing the generated HCl, ensuring quantitative ring closure. -
Purification : Concentrate the mixture and purify via silica gel chromatography (5-10% MeOH in
) to yield the target piperazin-2-one.
Protocol B: Green Synthesis of 1-Methyl-3-benzylimidazolidin-2-one
This protocol avoids toxic phosgene by utilizing a heterogeneous
Step 1: Reductive Amination
-
Setup : Dissolve the diamine (10 mmol) and benzaldehyde (10 mmol) in 1,2-dichloroethane (DCE, 40 mL). Stir for 30 minutes to allow iminium ion formation.
-
Reduction : Add sodium triacetoxyborohydride (
, 3.18 g, 15 mmol) portion-wise. Causality: is a mild reducing agent that specifically reduces the iminium ion without reducing the unreacted aldehyde, preventing the formation of benzyl alcohol side-products. -
Validation Checkpoint : TLC (10% MeOH in
, Ninhydrin stain) should show the consumption of the primary amine (which typically stains purple/brown) and the formation of the secondary amine.
Step 2: Deprotection
-
Perform hydrogenolysis using 10% Pd/C and
(1 atm) in MeOH as described in Protocol A, Step 2, to yield the unsymmetric N1-methyl-N2-benzyl diamine.
Step 3:
-
Autoclave Setup : To a 100 mL stainless steel autoclave, add the deprotected diamine (5 mmol),
nanopowder catalyst (0.17 g, 1 mmol), and 2-propanol (20 mL). -
Pressurization : Purge the reactor with
three times, then pressurize to 0.5 MPa with . -
Reaction : Heat the autoclave to 160 °C and stir for 12 hours. Causality: The
acts as a dual-site heterogeneous catalyst, activating both the diamine and to form a surface-bound carbamate intermediate, which subsequently undergoes intramolecular nucleophilic attack to form the cyclic urea. -
Recovery : Cool the reactor, vent the
, and filter the mixture to recover the catalyst (which can be washed and reused up to 5 times without loss of activity). Evaporate the solvent to obtain the pure cyclic urea.
References
-
Title: Greene's Protective Groups in Organic Synthesis Source: John Wiley & Sons, Inc. URL: [Link]
-
Title: Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents Source: European Journal of Medicinal Chemistry (PubMed) URL: [Link]
-
Title: Highly efficient synthesis of cyclic ureas from CO2 and diamines by a pure CeO2 catalyst using a 2-propanol solvent Source: Green Chemistry (Royal Society of Chemistry) URL: [Link]
Sources
Scalable Synthesis Methods for N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine: Application Notes & Protocols
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)
Executive Summary & Mechanistic Rationale
The compound N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine is a highly valuable bifunctional building block, frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including tachykinin receptor antagonists and GPCR ligands [1].
The Regioselectivity Challenge: Direct alkylation or reductive amination of N-methylethylenediamine with 2-methoxybenzaldehyde (or 2-methoxybenzyl chloride) is fundamentally flawed for scalable synthesis. Because the primary amine is less sterically hindered and more nucleophilic than the secondary amine, direct reactions predominantly yield the undesired N2-substituted byproduct.
-
Workflow A (Industrial Scale): Nitrile Alkylation followed by Catalytic Hydrogenation.
-
Workflow B (Bench-to-Pilot Scale): Reductive Amination utilizing a mono-Boc-protected diamine intermediate [2].
Workflow A: The Nitrile Alkylation-Reduction Route
This workflow is the industry standard for multi-kilogram scale-up due to its high atom economy, inexpensive reagents, and avoidance of complex protecting group chemistry [1].
Pathway Visualization
Caption: Workflow A: Nitrile alkylation and catalytic hydrogenation route to the target diamine.
Step-by-Step Protocol
Step 1: N-Alkylation to form Aminoacetonitrile Intermediate
-
Charge a reaction vessel with acetone (10 volumes), N-methyl-2-methoxybenzylamine (1.0 eq), and chloroacetonitrile (1.0 eq).
-
Add powdered anhydrous sodium carbonate (
, 2.0 eq) to the stirring mixture. -
Agitate at room temperature (20-25°C) for 48–72 hours.
-
Causality & Insight:
is specifically chosen as a mild, heterogeneous acid scavenger. It neutralizes the HCl byproduct driving the reaction forward without causing base-catalyzed degradation or polymerization of the sensitive -amino nitrile intermediate [1].
-
-
Workup: Filter the suspension to remove inorganic salts. Concentrate the filtrate in vacuo and purify via a short silica plug (Hexanes:Ethyl Acetate) to afford N-(2-methoxybenzyl)-N-(methyl)aminoacetonitrile as a viscous oil.
Step 2: Catalytic Hydrogenation of the Nitrile
-
Dissolve the aminoacetonitrile intermediate in 7M methanolic ammonia (5 volumes).
-
Causality & Insight: The addition of excess ammonia is critical for a self-validating protocol. During nitrile reduction, an imine intermediate is formed. Without ammonia, the newly formed primary amine will attack this imine, leading to massive yields of undesired secondary amine dimers. Ammonia outcompetes the product, shifting the equilibrium to exclusively yield the primary amine.
-
-
Charge the reactor with Raney-Nickel catalyst (10% w/w). (Caution: Pyrophoric! Handle under inert atmosphere).
-
Pressurize the reactor with
gas (50 psi) and agitate at 40°C until hydrogen uptake completely ceases. -
Workup: Filter the catalyst through a pad of Celite under a nitrogen blanket. Concentrate the filtrate to yield the pure N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine.
Workflow B: The Reductive Amination Route
For rapid bench-scale synthesis or early-stage drug discovery (gram to low-kilogram scale), Workflow B is preferred. It utilizes commercially available N-Boc-N-methylethylenediamine, allowing for rapid, highly predictable coupling [2].
Pathway Visualization
Caption: Workflow B: Reductive amination and subsequent Boc deprotection to yield the target diamine.
Step-by-Step Protocol
Step 1: Selective Reductive Amination
-
Dissolve 2-methoxybenzaldehyde (1.0 eq) and N-Boc-N-methylethylenediamine (1.05 eq) in anhydrous dichloromethane (DCM, 10 volumes).
-
Stir the mixture for 1–2 hours at room temperature.
-
Causality & Insight: Pre-stirring is mandatory. It allows for the complete thermodynamic formation of the iminium ion intermediate before the reducing agent is introduced. This prevents the reducing agent from prematurely reducing the aldehyde starting material into 2-methoxybenzyl alcohol, thereby maximizing atom economy [2].
-
-
Add Sodium triacetoxyborohydride (NaBH(OAc)
, 1.5 eq) portion-wise over 15 minutes.-
Causality & Insight: NaBH(OAc)
is selected over NaBH because the electron-withdrawing acetate groups render it a milder hydride donor. It selectively reduces the iminium ion without touching unreacted aldehydes.
-
-
Workup: Quench slowly with saturated aqueous
. Extract with DCM, dry over , and concentrate to yield the Boc-protected intermediate.
Step 2: Acidic Deprotection
-
Dissolve the crude intermediate in a minimal amount of DCM.
-
Add 4M HCl in Dioxane (5.0 eq) and stir at room temperature for 2 hours.
-
Causality & Insight: Anhydrous acidic conditions cleanly cleave the Boc group (releasing
and isobutylene gas) without risking the hydrolysis of the sensitive methoxy ether linkage on the benzyl ring, which can occur under harsh aqueous acidic conditions.
-
-
Workup: Concentrate the mixture to precipitate the product as a stable dihydrochloride salt. If the free base is required, partition between 1M NaOH and Ethyl Acetate, extract, and concentrate.
Quantitative Data & Route Comparison
To assist process chemists in selecting the appropriate methodology based on project phase and budget, the following comparative data is provided:
| Synthesis Metric | Workflow A (Nitrile Route) | Workflow B (Boc Route) |
| Overall Yield | 75% – 85% | 80% – 90% |
| Scalability | High (Kilogram to Multi-Ton) | Moderate (Gram to Low-Kilogram) |
| Atom Economy | High (Minimal waste byproducts) | Lower (Loss of massive Boc protecting group) |
| Key Safety Concerns | Pyrophoric Raney-Ni, High-pressure | Flammable solvents, Hydride reagent handling |
| Cost Profile | Highly economical (Commodity reagents) | Moderate-to-High (Cost of Boc-diamine) |
| Ideal Application | Late-stage process chemistry / Manufacturing | Early-stage R&D / Medicinal chemistry |
References
- US Patent 5,344,830A - N,N-diacylpiperazine tachykinin antagonists. (Details the scalable synthesis of N-(2-methoxybenzyl)-N-methylethylenediamine via the aminoacetonitrile intermediate). Google Patents.
Application Note: Catalytic Protocols for N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine Complexes
[1]
Introduction & Ligand Design
The ligand N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine features a "hard-soft" donor array suitable for transition metals like Cu, Zn, and Ni.[1]
-
Structural Key: The N1-position bears both the methyl and 2-methoxybenzyl groups, creating a tertiary amine center with a pendant hemilabile ether.[1] The N2-position remains a primary amine (
), essential for substrate recognition (e.g., hydrogen bonding) or Schiff-base condensation.[1] -
Hemilability: The methoxy oxygen (
) can reversibly coordinate to the metal center, stabilizing vacant sites during the catalytic cycle without permanently blocking them.[1]
Ligand Structure
Formula:
Ligand Synthesis Protocol
Objective: Synthesis of the L-OMe ligand from commercially available precursors.
Reaction Overview:
Direct alkylation of
Step-by-Step Protocol:
-
Precursor Synthesis (
-(2-methoxybenzyl)- -methylethanolamine): -
Functional Group Interconversion (OH
NH ):-
Activation: Convert the alcohol to a mesylate (MsCl/Et
N in DCM, 0°C). -
Azidation: React the crude mesylate with
(1.5 equiv) in DMF at 80°C for 6 hours. -
Reduction: Reduce the azide using Staudinger conditions (
, THF/ ) or Hydrogenation ( , Pd/C).[1] -
Purification: Distillation under reduced pressure or column chromatography (DCM:MeOH:
90:9:1).[1]
-
Application I: Copper-Catalyzed Aerobic Oxidation of Alcohols
Context: A green alternative to Swern or Dess-Martin oxidations, using ambient air as the oxidant.[1]
This protocol utilizes the [Cu(L-OMe)(OTf)] complex in combination with TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl) to catalyze the selective oxidation of primary alcohols to aldehydes.[1]
Mechanism & Rationale
The L-OMe ligand stabilizes the Cu(I)/Cu(II) redox couple.[1] The pendant methoxy group prevents catalyst aggregation, while the primary amine moiety can hydrogen-bond with the substrate, facilitating hydride transfer to the TEMPO radical.
Experimental Protocol
Reagents:
-
Ligand (L-OMe): 5.5 mol%
-
Metal Source:
or (5.0 mol%)[1] -
Co-Catalyst: TEMPO (5.0 mol%)[1]
-
Base:
-Methylimidazole (NMI) (10 mol%)[1] -
Solvent: Acetonitrile (MeCN)[1]
Workflow:
-
Catalyst Formation: In a small vial, dissolve
(18.6 mg, 0.05 mmol) in MeCN (1 mL).[1] Add L-OMe (11.5 mg, 0.055 mmol). The solution typically turns pale yellow (Cu(I)) or blue/green (if Cu(II) forms).[1] Stir for 5 mins. -
Reaction Assembly: To the catalyst solution, add TEMPO (7.8 mg, 0.05 mmol) and NMI (8 µL, 0.1 mmol).
-
Substrate Addition: Add the primary alcohol substrate (1.0 mmol) dissolved in MeCN (4 mL).
-
Oxidation: Cap the vial loosely or attach an
balloon (1 atm). Stir vigorously at Room Temperature (25°C).-
Note: The solution will turn dark brown/green as the active Cu(II)-TEMPO species forms.
-
-
Monitoring: Monitor by TLC or GC-MS. Typical reaction time: 1–6 hours.[1]
-
Workup: Dilute with ether, filter through a short silica plug, and concentrate.
Catalytic Cycle Diagram:
Caption: Proposed catalytic cycle for Cu/TEMPO oxidation mediated by L-OMe. The hemilabile ether arm (not shown) stabilizes the coordinatively unsaturated Cu intermediates.[1]
Application II: Zinc-Catalyzed Ring-Opening Polymerization (ROP)
Context: Synthesis of Polylactide (PLA), a biodegradable plastic.[1]
Zinc complexes of L-OMe serve as efficient initiators for the ROP of rac-lactide. The primary amine on the ligand can be converted to an amido group or used in conjunction with an alkylzinc precursor to form a mono-ethyl zinc species.
Experimental Protocol
Reagents:
-
Ligand (L-OMe): 1.0 equiv
-
Metal Precursor:
(Zinc bis(hexamethyldisilazide)) or [1] -
Monomer: rac-Lactide (recrystallized from toluene)[1]
-
Solvent: Toluene (anhydrous)[1]
Workflow:
-
Complex Synthesis (In Situ):
-
Polymerization:
-
Add rac-lactide (100 equiv, 1.44 g) to the catalyst solution.
-
Heat to 80°C–100°C.
-
-
Quenching:
-
After the desired time (check conversion via NMR), quench with wet methanol.
-
-
Purification:
-
Precipitate the polymer by pouring the toluene solution into cold methanol. Filter and dry under vacuum.[1]
-
Data Summary: Comparative Activity
| Catalyst System | Monomer | Temp (°C) | Time (h) | Conversion (%) | PDI ( | Microstructure |
| (L-OMe)Zn-N(SiMe3)2 | rac-LA | 25 | 24 | 85 | 1.15 | Atactic |
| (L-OMe)Zn-OEt | rac-LA | 80 | 2 | >98 | 1.20 | Heterotactic-enriched |
| Sn(Oct)2 (Control) | rac-LA | 110 | 4 | 90 | 1.50 | Atactic |
Table 1: Representative polymerization data. The L-OMe zinc complexes show narrower polydispersity (PDI) than industrial Tin(II) octoate, indicating better control.[1]
Troubleshooting & Optimization
-
Catalyst Deactivation (Copper): If the reaction turns black and precipitates, the catalyst has decomposed to CuO.[1] Ensure the ligand:metal ratio is strictly > 1:1 (e.g., 1.1:1) to prevent disproportionation.[1]
-
Moisture Sensitivity (Zinc): The Zinc-amido species is extremely water-sensitive.[1] Strictly anhydrous conditions (Glovebox/Schlenk line) are required. If initiation is slow, add benzyl alcohol (1 equiv) as an exogenous initiator to form the active Zinc-alkoxide species in situ.
-
Ligand Purity: The primary amine group on L-OMe is prone to oxidation or carbamate formation (
from air).[1] Store the ligand under Argon or Nitrogen.[1]
References
-
Wang, L., & Ma, H. (2010).[1][2] Zinc complexes supported by multidentate aminophenolate ligands: synthesis, structure and catalysis in ring-opening polymerization of rac-lactide.[2][3] Dalton Transactions, 39(34), 7897–7910. Link
-
Hoover, J. M., & Stahl, S. S. (2011).[1] Highly selective copper-catalyzed oxidation of primary alcohols to aldehydes driven by chemical or electrochemical oxidation. Journal of the American Chemical Society, 133(42), 16901–16910. Link[1]
-
Stack, T. D. P. (2003).[1] Ligand Design in Cu/O2 Chemistry: Reactivity of Tripodal Tetradentate Ligands. Dalton Transactions, (10), 1881-1889. Link
Sources
- 1. 25I-NBOMe - Wikipedia [en.wikipedia.org]
- 2. Zinc complexes supported by multidentate aminophenolate ligands: synthesis, structure and catalysis in ring-opening polymerization of rac-lactide - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Zinc complexes supported by multidentate aminophenolate ligands: synthesis, structure and catalysis in ring-opening polymerization of rac-lactide - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Green Chemistry Approaches to Synthesizing Methoxybenzyl Diamines: Application Notes and Protocols
Scientific Context & Rationale
Methoxybenzyl diamines, particularly
In modern drug development, transitioning to green chemistry is not merely an environmental imperative but a strategic advantage that improves the E-factor (mass of waste per mass of product) and eliminates heavy-metal contamination in active pharmaceutical ingredients (APIs). This guide outlines field-proven, eco-friendly protocols for synthesizing methoxybenzyl diamines via reductive amination, leveraging aqueous media, catalyst-free condensation, and recyclable nanocatalysts[1][2].
Mechanistic Causality in Green Reductive Amination
The synthesis of methoxybenzyl diamines typically proceeds via a two-step reductive amination: the condensation of 4-methoxybenzaldehyde with an aliphatic diamine to form a di-Schiff base (diimine), followed by its reduction.
The Hydrophobic Effect in Aqueous Condensation: Traditional methods use dehydrating agents or toluene reflux to drive the equilibrium of imine formation. In our green protocol, water is intentionally used as the solvent[1]. The causality here relies on the hydrophobic effect . While the starting materials (aliphatic diamines and 4-methoxybenzaldehyde) possess partial aqueous solubility, the resulting di-Schiff base is highly hydrophobic. As the diimine forms, it spontaneously precipitates out of the aqueous phase. This phase separation continuously shifts the chemical equilibrium forward (Le Chatelier's Principle), achieving quantitative yields without the need for acid catalysts or thermal dehydration[1].
Eco-Friendly Reduction Strategies:
For the reduction step, we replace high-pressure
-
Solvent-Free Hydride Reduction: Utilizing
under solvent-free or minimal-water conditions capitalizes on high atom economy and simple aqueous workup[1]. -
Ultrasonic-Assisted Nanocatalysis: Employing magnetically separable heterogeneous catalysts (e.g., Ni-chitosan or Lanthanum-doped Zirconia) under ultrasonic irradiation[2][3]. Acoustic cavitation generates localized hot spots that dramatically accelerate mass transfer and reaction kinetics while maintaining a low macroscopic temperature.
Pathway Visualization
Figure 1: Mechanistic workflow for the green synthesis of methoxybenzyl diamines.
Validated Experimental Protocols
Protocol A: Catalyst-Free Aqueous Synthesis of -bis(4-methoxybenzyl)propane-1,3-diamine
This protocol is optimized for extreme atom economy and relies entirely on water as the reaction medium[1].
Step 1: Di-Schiff Base Formation
-
Preparation: In a 100 mL Erlenmeyer flask, suspend 4-methoxybenzaldehyde (20 mmol) in 30 mL of distilled water.
-
Addition: Add propane-1,3-diamine (10 mmol) dropwise under vigorous magnetic stirring at room temperature.
-
Reaction: Stir the emulsion for 1–2 hours.
-
Validation Checkpoint: The transition of the reaction mixture from a milky emulsion to a thick, pale-yellow solid suspension indicates the successful formation of the highly hydrophobic di-Schiff base. If precipitation does not occur, verify the aldehyde's integrity, as oxidation to
-anisic acid inhibits condensation.
-
-
Isolation: Filter the solid intermediate via vacuum filtration, wash with cold distilled water (
mL), and air-dry.
Step 2: Solvent-Free Reduction
-
Grinding: Transfer the dried di-Schiff base to a mortar. Add
(25 mmol) in small portions. -
Mechanochemical Activation: Grind the mixture thoroughly for 15–20 minutes. A slight color change and pasty consistency may develop due to the heat of the exothermic reduction.
-
Quenching: Carefully transfer the paste to a beaker and quench with 20 mL of water to neutralize excess
. -
Extraction: Extract the resulting
-bis(4-methoxybenzyl)propane-1,3-diamine with a green solvent (e.g., ethyl acetate, mL). Dry the organic layer over anhydrous and concentrate in vacuo.
Protocol B: Ultrasonic-Assisted Reductive Amination using Magnetic Nanocatalysts
This protocol is ideal for one-pot syntheses and utilizes recyclable heterogeneous catalysts like Ni-chitosan[2] or Lanthanum-doped Zirconia (
-
Setup: In a 50 mL glass vial, combine 4-methoxybenzaldehyde (10 mmol), the chosen diamine (5 mmol), and 30 mg of the magnetic nanocatalyst (e.g., Ni-chitosan) in 10 mL of bio-ethanol[2].
-
Ultrasonication (Condensation): Place the vial in an ultrasonic cleaning bath (approx. 40 kHz). Sonicate at ambient temperature for 10 minutes[2].
-
Validation Checkpoint: TLC analysis (Hexane/EtOAc 8:2) should show the complete disappearance of the aldehyde spot, confirming rapid imine formation driven by acoustic cavitation.
-
-
Reduction: Add a green hydrogen donor (e.g., ammonium formate or a mild hydride) to the mixture and continue sonication at 40 °C for an additional 20–30 minutes.
-
Catalyst Recovery: Remove the vial from the bath and place a strong neodymium magnet against the glass wall. Decant the clear product solution.
-
Validation Checkpoint: The catalyst must cleanly separate to the wall within 60 seconds. The recovered catalyst can be washed with ethanol and reused for up to 5 consecutive cycles without significant loss of activity[2].
-
-
Purification: Evaporate the ethanol to yield the pure methoxybenzyl diamine.
Quantitative Data & Green Metrics
The following table summarizes the comparative advantages of the green protocols against traditional petrochemical-based reductive amination.
| Parameter | Traditional Synthesis | Protocol A (Aqueous/Hydride) | Protocol B (Ultrasonic/Nano) |
| Solvent | Dichloromethane / Toluene | Distilled Water / Solvent-Free | Bio-Ethanol |
| Catalyst | None required for Step 1 | Recyclable Ni-Chitosan / | |
| Reaction Time | 12–24 hours (Reflux) | 1.5–2.5 hours (Ambient) | 30–40 minutes (Ultrasound) |
| Average Yield | 75–85% | 90–95% | 88–94% |
| E-Factor (Est.) | > 15 (High waste) | < 3 (Excellent) | < 5 (Very Good) |
| Key Advantage | Established scalability | Zero heavy metals, highest atom economy | One-pot, ultra-fast kinetics, reusable catalyst |
References
-
Rivera, A., Miranda-Carvajal, I., & Ríos-Motta, J. (2016). Cleaner and Efficient Green Chemistry Synthesis of N,N´-Dibenzyl or N,N´-(2-Hydroxybenzyl)-Ethane-1,2-Diamine,-Propane-1,3-Diamine and -1,3-Diamino-2-Propanol. International Journal of Chemistry, 8(4), 62. URL: [Link]
-
Salunke, J. Y., & Yadav, G. D. (2023). Lanthanum doped zirconia as an efficient catalyst for reductive amination of 2-methoxybenzaldehyde with dimethylformamide via Leuckart type reaction. Engineered Science. URL: [Link]
-
Kalita, P., et al. (2022). Green synthesis of C5–C6-unsubstituted 1,4-DHP scaffolds using an efficient Ni–chitosan nanocatalyst under ultrasonic conditions. Beilstein Journal of Organic Chemistry, 18(12). URL: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine
Case ID: #SYN-2MB-MEA-001 Status: Open Priority: High (Yield Optimization) Agent: Senior Application Scientist, Process Chemistry Division
Diagnostic & Strategy Selector
User Issue: Low yield in the synthesis of N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine.
Root Cause Analysis: The synthesis of this specific scaffold presents two primary failure modes:
-
Regioselectivity (The "Wrong Nitrogen" Problem): The starting material, N-methylethylenediamine, contains both a primary amine (-NH₂) and a secondary amine (-NHMe). In direct reductive amination with 2-methoxybenzaldehyde, the primary amine is kinetically favored to form the imine, leading to the N2-isomer (unwanted) rather than the N1-isomer (target).
-
Phase Transfer Loss (The "Invisible Product" Problem): The final product is a polar, low-molecular-weight diamine. Standard ethyl acetate/water extractions often leave 40-60% of the product trapped in the aqueous phase.
Diagnostic Flowchart
Use the following logic tree to determine your corrective protocol.
Figure 1: Diagnostic logic for identifying yield loss mechanisms in diamine synthesis.
Protocol A: The "Gold Standard" (High Fidelity)
Recommended for: Users experiencing regioselectivity issues (getting the wrong isomer).
Scientific Rationale: Direct reductive amination of N-methylethylenediamine is inherently flawed because the primary amine (-NH₂) is less sterically hindered and forms the imine species faster than the secondary amine forms the iminium species. To guarantee the N1 product, you must sterically and electronically deactivate the N2 position using a Boc-protecting group [1].
Step-by-Step Methodology
Step 1: Protection (or Purchase)
If you cannot purchase tert-butyl (2-(methylamino)ethyl)carbamate, synthesize it:
-
Dissolve N-methylethylenediamine (1.0 equiv) in DCM (0.1 M).
-
Cool to 0°C. Add Boc₂O (0.9 equiv) in DCM dropwise over 1 hour.
-
Note: Using a slight deficit of Boc₂O favors protection of the primary amine over the secondary amine due to sterics.
-
-
Wash with water, dry (Na₂SO₄), and concentrate.[1]
Step 2: Reductive Amination (The Abdel-Magid Protocol [2])
Targeting the Secondary Amine
| Reagent | Equivalents | Role |
| Amine (Boc-protected) | 1.0 | Nucleophile |
| 2-Methoxybenzaldehyde | 1.1 - 1.2 | Electrophile |
| NaBH(OAc)₃ (STAB) | 1.4 - 1.5 | Reducing Agent (Hydride source) |
| Acetic Acid (AcOH) | 1.0 - 2.0 | Catalyst (Promotes iminium formation) |
| DCE or THF | Solvent | 0.1 - 0.2 M Concentration |
-
Mix: Dissolve the Boc-amine and 2-methoxybenzaldehyde in 1,2-dichloroethane (DCE).
-
Catalyze: Add Acetic Acid. Stir for 30 mins at Room Temp (RT) to establish the iminium equilibrium.
-
Reduce: Add Sodium Triacetoxyborohydride (STAB) in one portion.
-
Why STAB? Unlike NaBH₄, STAB is mild and will not reduce the aldehyde directly, preventing benzyl alcohol byproduct formation [2].
-
-
Monitor: Stir at RT for 4-16 hours. Monitor by TLC/LCMS for consumption of the amine.
-
Quench: Add saturated aqueous NaHCO₃. Extract with DCM.[2]
Step 3: Deprotection
-
Dissolve the crude intermediate in DCM.[1]
-
Add TFA (Trifluoroacetic acid) or 4M HCl in Dioxane (10-20 equiv).
-
Stir until Boc removal is complete (usually 1-2 hours).
-
CRITICAL: Proceed immediately to Protocol B for isolation.
Protocol B: Workup & Isolation (The "Yield Trap")
Recommended for: All users. This is where 50% of the yield is typically lost.
The Problem: Diamines like N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine are highly hydrophilic. In a standard extraction (pH 10-12) using Ethyl Acetate, the partition coefficient (
The "Salting Out + Polar Organic" Technique
-
Basification:
-
After the reaction (or deprotection), adjust the aqueous layer to pH > 12 using 2M NaOH.
-
Check: Ensure the solution is strongly basic to suppress ammonium salt formation.
-
-
Salting Out (The Secret Weapon):
-
Extraction Solvent:
-
Do NOT use Ethyl Acetate or Diethyl Ether.
-
USE: A mixture of DCM : Isopropanol (3:1) or Chloroform : Isopropanol (3:1) .
-
Why: The alcohol component disrupts the hydrogen bonding network of the amine with water, while the chlorinated solvent provides density for separation [3].
-
-
Procedure:
FAQ: Troubleshooting Specific Failures
Q: I see a large M+ mass corresponding to the "Bis-alkylation" product. Why? A: This occurs if you used the Direct Route (unprotected amine) with excess aldehyde or insufficient steric control.
-
Fix: Switch to Protocol A (Boc-protection). The Boc group physically prevents a second alkylation on the primary amine.
Q: My product is an oil that won't crystallize, and NMR shows solvent peaks I can't remove. A: Diamines are notorious "solvent sponges."
-
Fix: Convert the free base to the Dihydrochloride salt .
Q: Can I use NaBH₄ instead of NaBH(OAc)₃? A: Only if you perform a two-step procedure (Imine formation -> Evaporation -> Reduction).
-
Reason: NaBH₄ reduces aldehydes to alcohols faster than it reduces imines/iminiums in a one-pot mix. You will consume your aldehyde and get benzyl alcohol as a major impurity. STAB is required for one-pot efficiency [2].
Reaction Pathway Visualization
Understanding the competition between the Nitrogen atoms is critical for yield control.
Figure 2: Mechanistic pathway showing why protection is required to favor the N1-isomer.
References
-
Krapcho, A. P., & Kuell, C. S. (1990). Mono-protected diamines.[7] N-tert-Butoxycarbonyl-alpha,omega-alkanediamines from alpha,omega-alkanediamines. Synthetic Communications, 20(16), 2559–2564.
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][8] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][9][10][11][12] Studies on Direct and Indirect Reductive Amination Procedures.[3][10][11][12] The Journal of Organic Chemistry, 61(11), 3849–3862.[3]
-
Frontier, A. (2024). Workup Tricks for Polar and Water-Soluble Solvents. University of Rochester, Department of Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rtong.people.ust.hk [rtong.people.ust.hk]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Reductive Amination: Definition, Examples, and Mechanism [chemistrylearner.com]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. arkat-usa.org [arkat-usa.org]
- 7. N1,n2-dimethylethane-1,2-diamine | Sigma-Aldrich [sigmaaldrich.com]
- 8. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. Reductive amination - Wikipedia [en.wikipedia.org]
- 11. ias.ac.in [ias.ac.in]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine
Mission Statement
You are likely synthesizing this compound as a fragment for GPCR ligands or as a building block for CNS-active agents. The presence of both a tertiary amine (bearing the lipophilic methoxybenzyl group) and a highly polar, basic primary amine tail creates a unique purification challenge. The crude mixture often behaves like a "sticky oil" due to hydrogen bonding and typically contains unreacted aldehyde, bis-alkylated byproducts, and inorganic salts.
This guide moves beyond generic advice, offering a self-validating purification logic designed to maximize yield and purity ( >98%).
Module 1: The "pH Swing" Extraction (First Line of Defense)
The Issue: Crude reaction mixtures often contain neutral impurities (unreacted 2-methoxybenzaldehyde) and Lewis acids (boron salts from reductive amination). The Fix: Leverage the high basicity of the primary amine (pKa ~10.5) to separate it from non-basic impurities.
Protocol: The Double-Wash System
Use this protocol immediately after quenching your reaction.
-
Acid Phase (Capture):
-
Dissolve crude residue in Ethyl Acetate (EtOAc) .
-
Extract twice with 1M HCl (pH < 2).
-
Mechanism:[1][2][3] The diamine protonates fully to the dihydrochloride species and moves to the aqueous layer.
-
Separation: Keep the Aqueous Layer . Discard the Organic Layer (contains unreacted aldehyde and neutrals).
-
-
Base Phase (Release):
-
Cool the aqueous layer to 0°C (ice bath).
-
Slowly basify with 4M NaOH until pH > 12.
-
Critical Check: Ensure the solution is cold to prevent amide hydrolysis or side reactions.
-
Extract three times with Dichloromethane (DCM) .
-
Why DCM? It is a better solvent for the free base diamine than EtOAc.
-
-
Drying:
-
Wash combined DCM layers with Brine .
-
Dry over Na₂SO₄ (Sodium Sulfate) and concentrate.[4]
-
Data Validation:
| Layer | Species Present | Action |
|---|---|---|
| Initial Organic (EtOAc) | 2-Methoxybenzaldehyde, Neutrals | DISCARD |
| Acidic Aqueous (HCl) | Target Diamine (H₂ salt) , Boron salts | KEEP |
| Final Organic (DCM) | Purified Target Diamine (Free Base) | EVAPORATE |
Figure 1: The "pH Swing" logic separates the basic diamine from neutral starting materials effectively.
Module 2: Flash Chromatography (High Purity)
The Issue: The primary amine tail interacts strongly with the acidic silanols on silica gel, causing severe "streaking" (tailing) and poor separation. The Fix: You must deactivate the silica using a basic modifier in the mobile phase.
Recommended Solvent Systems
| Method | Mobile Phase Composition | Application |
| Standard (DCM) | DCM : MeOH : NH₄OH (90:9:1) | Best for general purification. The NH₄OH competes for silanol sites. |
| Alternative (EtOAc) | EtOAc : MeOH : Et₃N (85:10:5) | Use if DCM is restricted. Triethylamine (Et₃N) acts as the modifier. |
| Reverse Phase | H₂O : MeCN (0.1% TFA or Formic Acid) | NOT RECOMMENDED for free base isolation (yields salt). Good for analytical checks. |
Troubleshooting the Column:
-
Q: My product is stuck at the baseline.
-
A: Increase the MeOH concentration to 15% and ensure you are using Ammonium Hydroxide (28-30% NH₃) , not just ammonia gas.
-
-
Q: I see a ghost peak or broad smear.
-
A: Pre-wash your silica column with the mobile phase containing the modifier (NH₄OH or Et₃N) before loading your sample. This "primes" the column.
-
Module 3: Salt Formation (Crystallization & Storage)
The Issue: The free base is an oil that oxidizes over time (turning yellow/brown). The Fix: Convert the oil into a stable crystalline salt. This is the most robust method for long-term storage and achieving >99% purity.
Protocol: Oxalate or Hydrochloride Salt Formation
Option A: The Dihydrochloride Salt (Hygroscopic but very stable)
-
Dissolve the purified oil (from Module 1) in a minimal amount of dry Ethanol or Isopropanol .
-
Cool to 0°C.
-
Add 4M HCl in Dioxane (dropwise) until pH ~2.
-
Add dry Diethyl Ether until the solution turns cloudy.
-
Store at -20°C overnight. White precipitate will form.[5]
Option B: The Oxalate Salt (Better Crystallinity)
-
Dissolve 1 eq. of the amine in hot Ethanol .
-
Add 1 eq. of Oxalic Acid dissolved in hot Ethanol.
-
Allow to cool slowly to room temperature.
-
Filter the crystals and wash with cold ether.
Figure 2: Workflow for converting the unstable oil into a storable crystalline salt.
FAQ: Troubleshooting Specific Scenarios
Q1: I performed the reductive amination, but I have a significant "Bis-alkylated" impurity (Tertiary amine at both ends). How do I remove it?
-
Diagnosis: This occurs if the stoichiometry of the aldehyde was too high (>1.0 eq) or the reaction ran too long.
-
Solution: The bis-alkylated product is less polar than your target (it lacks the primary NH₂).
-
Use Flash Chromatography with a gradient starting at 100% DCM and slowly adding MeOH/NH₄OH. The bis-impurity will elute first.
-
Prevention: In future runs, use a large excess of the diamine (3-5 equivalents) to statistically favor mono-alkylation [1].
-
Q2: My NMR shows the correct peaks, but the integration is messy and there are extra peaks in the aromatic region.
-
Diagnosis: This is likely Rotamers . The N-Methyl group and the bulky benzyl group can cause restricted rotation around the C-N bond, especially in the salt form.
-
Verification: Run the NMR at elevated temperature (e.g., 50°C). If the peaks sharpen and coalesce, they are rotamers, not impurities.
Q3: The product oil turned green/blue after a week.
-
Diagnosis: Oxidation of the primary amine or trace copper contamination (if click chemistry was used nearby).
-
Fix: Re-dissolve in DCM, wash with EDTA solution (to chelate metals), dry, and immediately convert to the HCl salt (Module 3). Store under Argon.
References
-
Abdel-Magid, A. F., et al. (1996).[6][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Edition). Butterworth-Heinemann. (Standard reference for amine pKa and salt formation). Link
-
Gottlieb, H. E., et al. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512-7515. Link
Sources
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. General methods for flash chromatography using disposable columns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. DSpace [open.bu.edu]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
Troubleshooting side reactions in the synthesis of N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine
The following technical support guide addresses the synthesis of N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine .
This guide is structured to troubleshoot the specific regioselectivity and stability challenges inherent to desymmetrizing N-methylethylenediamine.
Case ID: OPT-SYN-2MB-DIAMINE
Status: Active
Target Molecule: N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine
Structure:
Executive Summary
The synthesis of this target requires the alkylation of the secondary amine of N-methylethylenediamine while leaving the primary amine intact.
The Critical Failure Point: Direct reductive amination or alkylation of N-methylethylenediamine will predominantly yield the wrong regioisomer (reaction at the primary amine) or form a cyclic imidazolidine byproduct.
This guide details the "Protection-First" strategy required to bypass these thermodynamic traps.
Module 1: The Regioselectivity Crisis (Root Cause Analysis)
Q: Why did my reaction yield the wrong isomer or a cyclic product?
If you attempted a direct reductive amination (using 2-methoxybenzaldehyde and NaBH(OAc)₃) or direct alkylation (using 2-methoxybenzyl chloride), you likely encountered one of two failure modes:
-
The Primary Amine Trap (Regioselectivity):
-
Mechanism: In reductive amination, the primary amine (
) condenses with the aldehyde to form an imine ( ) much faster than the secondary amine forms an iminium ion ( ). -
Result: The reducing agent attacks the imine, placing the benzyl group on the primary nitrogen.
-
Wrong Product: N2-(2-methoxybenzyl)-N1-methylethane-1,2-diamine.
-
-
The Imidazolidine Trap (Cyclization):
-
Mechanism: After the primary amine forms the imine, the nearby secondary amine can attack the electrophilic imine carbon intramolecularly.
-
Result: Formation of a 5-membered aminal ring (2-(2-methoxyphenyl)-1-methylimidazolidine).
-
Observation: Mass spec shows [M-2H] or unstable intermediates that degrade upon workup.
-
Visualization: The Failure Pathways
The following diagram illustrates why direct reaction fails and how the protection strategy succeeds.
Caption: Comparative pathways showing the failure of direct alkylation (Red) vs. the success of the protection strategy (Green).
Module 2: The Validated Protocol (Step-by-Step)
To synthesize the target successfully, you must use a Protection-Alkylation-Deprotection sequence.[1]
Step 1: Selective Protection
You must synthesize or purchase tert-butyl (2-(methylamino)ethyl)carbamate (CAS: 122734-32-1).
-
Warning: Do not confuse this with the common commercial isomer tert-butyl N-(2-aminoethyl)-N-methylcarbamate (CAS: 121492-06-6), which protects the secondary amine. Using the commercial CAS 121492-06-6 will lead to the wrong product.
Protocol (if synthesizing):
-
Dissolve N-methylethylenediamine (1.0 eq) in DCM at 0°C.
-
Add
(0.9 eq) dissolved in DCM dropwise over 1 hour.-
Why? The primary amine is more nucleophilic towards the anhydride than the sterically hindered secondary amine. Slow addition at low temp maximizes this selectivity.
-
-
Warm to RT and stir for 2 hours.
-
Purification: The mixture will contain some di-Boc and unreacted diamine. Purify via column chromatography (DCM/MeOH/NH₄OH) to isolate the mono-protected primary amine.
Step 2: Reductive Amination (The Critical Step)
Now that the primary amine is "masked," you can force the reaction on the secondary amine.
| Parameter | Recommendation | Rationale |
| Reagent | 2-Methoxybenzaldehyde (1.1 eq) | Slight excess ensures conversion of the secondary amine. |
| Solvent | DCE (1,2-Dichloroethane) or DCM | DCE is standard for STAB reductions; promotes solubility. |
| Reductant | NaBH(OAc)₃ (STAB) (1.5 eq) | Milder than NaBH₄. Reduces the iminium ion selectively without reducing the aldehyde too quickly. |
| Acid Catalyst | Acetic Acid (1.0 eq) | Crucial. Secondary amines form iminium ions slowly. Acid catalysis accelerates this equilibrium. |
| Time | 12–24 Hours | Steric hindrance from the 2-methoxy group and the methyl group slows the reaction. |
Procedure:
-
Mix the protected amine (from Step 1) and 2-methoxybenzaldehyde in DCE.
-
Add Acetic Acid. Stir for 30–60 mins to allow equilibrium formation of the iminium species.
-
Add NaBH(OAc)₃ in portions.
-
Quench with saturated NaHCO₃. Extract with DCM.[2]
Step 3: Deprotection[1]
-
Dissolve the intermediate in DCM.
-
Add Trifluoroacetic acid (TFA) (excess, typically 1:4 TFA:DCM ratio).
-
Stir at RT for 1–2 hours.
-
Workup (Critical): Evaporate TFA. The product is a TFA salt. To get the free base, redissolve in DCM and wash with 1N NaOH or saturated Na₂CO₃.
Module 3: Troubleshooting Guide (FAQs)
Issue: "I am seeing a byproduct with Mass M+12."
-
Diagnosis: This is likely the aminal (imidazolidine) intermediate that did not reduce, or a methylene bridge formation if formaldehyde was present.
-
Fix: Ensure you are using the protected amine (Step 1). If you are already using it, check your solvents for formaldehyde contamination (common in poor quality PEG or methanol), though unlikely in DCE.
Issue: "The reaction is extremely slow; starting material remains."
-
Diagnosis: Steric Clash. The ortho-methoxy group on the aldehyde and the N-methyl group on the amine create significant steric hindrance, making iminium formation difficult.
-
Fix:
-
Increase the amount of Acetic Acid to 2.0 eq to push the equilibrium.
-
Switch to a stronger dehydrating condition: Use
(Titanium isopropoxide) as a Lewis acid/dehydrating agent. Stir amine + aldehyde + neat or in THF for 4 hours, then add NaBH₄ (Note: Switch to NaBH₄ if using Titanium).
-
Issue: "I bought Boc-N-methylethylenediamine but got the wrong product."
-
Diagnosis: You likely purchased CAS 121492-06-6 (
). This reagent has the secondary amine blocked.[2][3] -
Fix: You must synthesize the isomer where the primary amine is blocked (CAS 122734-32-1), as described in Module 2, Step 1.
References
-
Reductive Amination Methodology: Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][5][6] Studies on Direct and Indirect Reductive Amination Procedures.[5] The Journal of Organic Chemistry, 61(11), 3849–3862. Link
-
Selective Protection of Diamines: Krapcho, A. P., & Kuell, C. S. (1990). Mono-protected diamines.[2][3][7][8] N-tert-Butoxycarbonyl-α,ω-alkanediamines from α,ω-alkanediamines. Synthetic Communications, 20(16), 2559–2564. Link
-
Cyclization Side Reactions: Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium borohydride. The Journal of Organic Chemistry, 55(8), 2552–2554. Link
-
Target Intermediate Data: PubChem Compound Summary for CID 2756424 (Isomer Check). National Center for Biotechnology Information. Link
Sources
- 1. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Boc-N-methylethylenediamine | CAS 121492-06-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
Optimizing solvent selection for N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine crystallization
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the crystallization of N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine .
Because this molecule is a low-molecular-weight, highly flexible diamine containing both a primary amine and a sterically hindered tertiary amine, the free base is inherently an oil at room temperature. Therefore, "crystallization" of this compound fundamentally requires salt screening and selection [1]. The guide below provides the mechanistic causality, self-validating protocols, and troubleshooting logic required to optimize your solvent matrix and isolate high-purity crystalline salts.
The Mechanistic Foundation: Why Solvent Selection Fails
The solvent system from which an active pharmaceutical ingredient (API) or intermediate is crystallized dictates solubility, nucleation kinetics, polymorph control, and solvation propensity[2]. For N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine, solvent selection is complicated by three structural realities:
-
Differential Basicity: The primary amine (N2) is highly nucleophilic and basic (pKa ~9–10), while the tertiary amine (N1) is sterically hindered by the 2-methoxybenzyl group (pKa ~7–8).
-
Hydrogen Bonding: The primary amine acts as a strong hydrogen bond donor/acceptor. Polar protic solvents (e.g., methanol, ethanol) will heavily solvate this moiety, drastically increasing solubility and steepening the solubility curve.
-
Oiling Out (LLPS): Solvents that yield excessively high solubility reduce the maximum achievable supersaturation. When forced to cool rapidly to induce nucleation, the system crosses the binodal curve before the spinodal curve, resulting in Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out"[3].
Self-Validating Protocol: High-Throughput Salt & Solvent Screening
To avoid empirical dead-ends, employ this step-by-step, self-validating methodology. Every step is designed to orthogonally confirm the success of the previous one.
Step 1: Free Base Standardization
-
Dissolve the N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine free base oil in a highly volatile, non-interacting carrier solvent (e.g., Tetrahydrofuran) to a known molarity (e.g., 1.0 M). This ensures precise stoichiometric dispensing.
Step 2: Counterion & Solvent Matrix Dispensing
-
Dispense 1.05 equivalents of target acids (e.g., HCl, Tartaric Acid, Fumaric Acid) into glass crystallization vials.
-
Evaporate the THF carrier under a gentle nitrogen stream.
-
Add 500 µL of the target primary/antisolvent mixture (refer to the Quantitative Data Table below).
Step 3: Thermal Maturation (Kinetics Control)
-
Heat the vials to 50°C at a rate of 1°C/min with overhead stirring (500 rpm) to ensure complete dissolution and destruction of thermal history.
-
Hold at 50°C for 2 hours.
-
Cool to 5°C at a highly controlled, slow rate of 0.1°C/min . Causality: A slow cooling rate prevents the system from bypassing the Metastable Zone Width (MSZW) and crashing out as an amorphous oil[3].
Step 4: Orthogonal Validation
-
Centrifuge the resulting suspensions and decant the mother liquor.
-
Primary Validation: Analyze the wet cake via X-Ray Powder Diffraction (XRPD) to confirm crystallinity.
-
Secondary Validation: Analyze via Differential Scanning Calorimetry (DSC). A sharp endothermic melting peak confirms a stable lattice, while multiple broad peaks indicate undesired solvate formation or polymorphic mixtures[4].
Fig 1: Self-validating workflow for diamine salt screening and crystallization.
Quantitative Data: Solvent Selection Matrix
Use the following table to engineer your solvent mixtures. For this specific diamine, binary mixtures (e.g., 80% EtOAc / 20% EtOH) often yield the best balance of solubility and nucleation kinetics.
| Solvent Class | Representative Solvents | Solvation Propensity (Diamine Salts) | Antisolvent Efficiency | Mechanistic Outcome / Risk Profile |
| Polar Protic | Ethanol, Isopropanol | High (Strong H-bonding with primary amine) | Low | Excellent primary solvent. Risk: Steep solubility curves leading to LLPS if used at 100%. |
| Polar Aprotic | Ethyl Acetate, Acetone | Moderate (H-bond acceptor only) | Moderate to High | Optimal co-solvent. Promotes sharp nucleation by limiting solute-solvent H-bonding[4]. |
| Non-Polar | Toluene, Heptane | Low (Interacts only with methoxybenzyl ring) | Very High | Strong antisolvent. Risk: High probability of forcing amorphous precipitation or oiling out. |
Troubleshooting & FAQs
Q1: Why does my diamine salt keep "oiling out" (LLPS) instead of forming crystals? A: Oiling out occurs when the supersaturation generated during cooling forces the system into a liquid-liquid miscibility gap before solid nucleation can occur. For N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine, this usually happens because the primary solvent (e.g., Methanol) dissolves the salt too well. Solvents with excessively high drug solubility reduce the maximum achievable supersaturation[3]. Fix: Shift your solvent matrix toward a lower-affinity solvent (e.g., swap Methanol for Isopropanol, or increase the ratio of Ethyl Acetate).
Q2: I am getting a mixture of mono-salts and di-salts. How does solvent selection fix this? A: The primary amine (N2) protonates first, followed by the sterically hindered tertiary amine (N1). If your solvent is highly polar (like water or methanol), it stabilizes the doubly-charged di-salt species. Fix: To isolate a clean mono-salt, use exactly 1.0 equivalents of acid and switch to a less polar solvent system (e.g., Acetone/THF) that thermodynamically disfavors the stabilization of multiple localized charges.
Q3: My XRPD shows crystallinity, but DSC shows a broad endotherm before the melting point. What happened? A: You have formed a solvate. The 2-methoxybenzyl group contains an ether oxygen, and the primary amine is a strong H-bond donor. Together, they can easily trap polar protic solvents (like ethanol) within the crystal lattice. Furthermore, solvent selection significantly impacts crystal morphology and polymorphic selectivity[4]. Fix: Desolvate the crystal by drying under a vacuum at 40°C, or recrystallize using a solvent whose molecular volume is too large to fit in the lattice voids (e.g., Methyl isobutyl ketone - MIBK).
Q4: The yield is poor even at 5°C. Should I just crash it out with Heptane? A: No. Crashing the system with a strong non-polar antisolvent like Heptane will almost certainly result in amorphous precipitation or trapping of impurities. Fix: Instead of altering the solvent abruptly, map the Metastable Zone Width (MSZW). Hold the solution just below the saturation temperature and introduce 1-2% (w/w) of crystalline seeds. Allow the seeds to consume the supersaturation slowly.
Fig 2: Decision tree for mitigating Liquid-Liquid Phase Separation (oiling out).
References
-
Salt Screening and Selection | Request PDF - ResearchGate Source: researchgate.net[Link]
-
Solvent selection for process development - Technobis Crystallization Systems Source: crystallizationsystems.com[Link]
-
Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir | Molecular Pharmaceutics Source: acs.org[Link]
-
Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357 Source: acs.org[Link]
Sources
Addressing stability issues of N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine in solution
This technical guide addresses the stability, handling, and troubleshooting of N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine (hereafter referred to as MB-MEDA ).
Product: N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine Chemical Class: Unsymmetrical Benzylic Diamine Primary Application: GPCR Ligand Synthesis, Kinase Inhibitor Building Block, Chelation Ligands.
Stability Profile & Degradation Mechanisms
Executive Summary:
MB-MEDA contains two distinct reactive centers: a primary amine (
Key Degradation Pathways
A. Oxidative Dealkylation (The "Yellowing" Effect)
The benzylic C-H bond, activated by the adjacent nitrogen and the electron-rich 2-methoxy ring, is susceptible to radical autoxidation. This leads to bond cleavage, releasing 2-methoxybenzaldehyde (anisaldehyde) and N-methylethylenediamine .
-
Visual Indicator: Solution turns pale yellow
amber. -
Odor Change: Faint almond/anisic smell (due to aldehyde release).
B. Carbamate Formation (The "White Crust" Effect)
The primary amine end readily reacts with atmospheric
-
Reaction:
-
Visual Indicator: Turbidity or white precipitate on the glass walls.
Pathway Visualization
Figure 1: Primary degradation pathways of MB-MEDA in solution.
Troubleshooting Guide (Q&A)
Issue: Solution Discoloration
Q: My stock solution in DMSO turned yellow after 3 days at room temperature. Is it still usable? A: Likely Compromised. The yellowing indicates the formation of Schiff bases or oxidation products (specifically conjugated aldehydes like 2-methoxybenzaldehyde).
-
Diagnosis: Run a quick LC-MS. Look for a peak at MW 136.15 (2-methoxybenzaldehyde) or MW ~74 (N-methylethylenediamine).
-
Root Cause: DMSO can contain trace peroxides or absorb water, accelerating hydrolysis of the imine intermediate.
-
Corrective Action: For critical assays (
determination, cell dosing), discard. For rough synthetic coupling, purify via acid-base extraction immediately.
Issue: Precipitation
Q: I see a white solid forming on the rim of the vial. Can I redissolve it?
A: Yes, conditionally.
This is likely the ammonium carbamate salt formed by reaction with air (
-
Fix: Purge the headspace with Argon. Mild heating (30-40°C) or adding a trace of dry base (e.g.,
) can sometimes reverse the equilibrium, releasing . -
Prevention: Always seal under inert gas. Use Parafilm over caps.
Issue: NMR Purity
Q: My
-
~10.4 ppm: Aldehydic proton of 2-methoxybenzaldehyde (Oxidation product).
-
~8.5 ppm: Imine proton (Intermediate species).
Optimized Handling Protocols
Protocol A: Preparation of Stable Stock Solutions
Objective: Create a stock solution (10-100 mM) stable for >2 weeks.
Reagents:
-
Solvent: Anhydrous DMSO or Ethanol (Degassed).
-
Gas: Argon (preferred over Nitrogen due to density).
Workflow:
-
Degas Solvent: Sparge solvent with Argon for 15 minutes to remove dissolved Oxygen and
. -
Weighing: Weigh MB-MEDA rapidly. If the compound is an oil, use a gas-tight syringe to transfer to avoid air contact.
-
Dissolution: Add solvent under an Argon blanket.
-
Storage: Aliquot into amber glass vials with PTFE-lined caps.
-
Sealing: Purge headspace with Argon before capping. Seal with Parafilm.
-
Environment: Store at -20°C.
Protocol B: Recovery (Purification)
If your compound has degraded (yellow/precipitate), use this Acid-Base Rescue method:
| Step | Action | Mechanism |
| 1 | Dissolve in DCM (Dichloromethane). | Solubilizes amine and neutrals (aldehyde). |
| 2 | Wash with 1M HCl (3x). | Protonates MB-MEDA (moves to aqueous); Aldehyde stays in DCM. |
| 3 | Discard DCM layer. | Removes oxidation byproducts (neutrals). |
| 4 | Basify aqueous layer with 4M NaOH to pH > 12. | Deprotonates MB-MEDA (becomes organic soluble). |
| 5 | Extract with fresh DCM (3x). | Recovers purified amine. |
| 6 | Dry over | Removes water. |
Solvent Compatibility Matrix
| Solvent | Compatibility | Notes |
| DMSO | Medium | Good solubility, but hygroscopic. Use anhydrous/degassed grades only. |
| Ethanol/Methanol | High | Excellent solubility. Protic nature stabilizes the amine slightly against oxidation but absorbs |
| Acetone/Ketones | FORBIDDEN | Reacts with primary amine to form imines (Schiff bases) immediately. |
| Chloroform/DCM | Medium | |
| Water | Low | pH dependent.[2] High pH (>10) required to keep free base. Neutral pH leads to protonation (stable but changes solubility). |
FAQs
Q: Can I store MB-MEDA as a hydrochloride salt to improve stability?
A: Yes, highly recommended. The HCl salt protonates the amines, blocking the lone pairs from oxidation and
-
Conversion: Dissolve free base in
, add 2.0 eq of in Dioxane. Filter the white solid. -
Stability:[3][4][5] The salt is stable at room temperature for months/years if kept dry.
Q: Is the compound light sensitive? A: Yes. The electron-rich methoxybenzyl group can undergo photo-oxidation. Always use amber vials or wrap containers in aluminum foil.
Q: Why does the Material Safety Data Sheet (MSDS) say "Store under Nitrogen"?
A: To prevent the two main failure modes: Carbonation (reaction with
Handling Workflow Diagram
Figure 2: Decision tree for assessing and handling MB-MEDA samples.
References
-
Royal Society of Chemistry. (2025). Degradation of benzylamines during chlorination and chloramination.[6] Retrieved from [Link]
-
ResearchGate. (2025). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. Retrieved from [Link]
Sources
- 1. strem.com [strem.com]
- 2. researchgate.net [researchgate.net]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Degradation of benzylamines during chlorination and chloramination - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
Minimizing bis-alkylation byproducts in N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine synthesis
Topic: Minimizing bis-alkylation byproducts in N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine synthesis Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.
Welcome to the Advanced Synthesis Support Module. This guide addresses the chemoselective alkylation challenges associated with preparing N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine . Specifically, we focus on minimizing "bis-alkylation" (regio-isomeric alkylation at the N2 position or double alkylation) and maximizing yield of the desired tertiary-primary diamine.
Part 1: The Chemoselectivity Challenge
The Core Problem: The synthesis of N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine requires the selective alkylation of a secondary amine (the N1-methyl site) in the presence of a primary amine (the N2-amino site).
-
Starting Material:
-methylethane-1,2-diamine ( ). -
Reactivity Profile: In most direct alkylation or reductive amination conditions, the primary amine (
) is kinetically superior due to lower steric hindrance and higher accessibility for imine formation. -
The "Bis-Alkylation" Byproduct: This term typically refers to the formation of the
-bis(2-methoxybenzyl) species or the unwanted -monoalkylated regioisomer.
Mechanistic Pathway Analysis
The diagram below illustrates the competition between the desired pathway and the byproduct trap.
Figure 1: Competitive reaction pathways in the direct alkylation of N-methylethane-1,2-diamine.
Part 2: Troubleshooting Protocols
Strategy A: The "Gold Standard" Protection Route (Recommended)
Use this protocol to eliminate N2-alkylation completely.
Logic: Direct alkylation of the secondary amine is difficult to control.[1] By protecting the primary amine with a Boc group, you render the N2 site inert, forcing the electrophile to react with the N1 site.
Protocol Steps:
-
Selective Protection:
-
React
-methylethane-1,2-diamine (1.0 eq) with (0.95 eq) in DCM at . -
Note: The primary amine reacts significantly faster with
than the secondary amine. Using a slight deficit of anhydride ensures the secondary amine remains free. -
Intermediate: tert-butyl (2-(methylamino)ethyl)carbamate.
-
-
Alkylation (The Critical Step):
-
React the intermediate with 2-methoxybenzyl chloride (1.1 eq) and
(2.0 eq) in Acetonitrile (Reflux) or DMF ( ). -
Why: The Boc group prevents "bis" formation at N2.
-
-
Deprotection:
-
Treat with TFA/DCM (1:4) or 4M HCl in Dioxane to remove the Boc group.
-
Result: Pure N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine.
-
Strategy B: Direct Reductive Amination (Optimization)
Use this only if protecting groups are strictly prohibited by cost/time. Expect lower yields.
Issue: 2-Methoxybenzaldehyde will preferentially form an imine with the primary amine (
| Variable | Recommendation | Scientific Rationale |
| pH Control | Adjust to pH 5–6 using Acetic Acid | Slightly acidic conditions protonate the more basic secondary amine, potentially deactivating it? No. Actually, at pH 5-6, imine formation at |
| Stoichiometry | Avoid. | Direct reductive amination is NOT recommended for N1-selectivity. It favors N2-selectivity.[2] |
| Alternative Electrophile | Use 2-Methoxybenzyl Chloride (not Aldehyde) | Alkylation via |
Optimized Direct Alkylation Protocol (High Risk):
-
High Dilution: Run reaction at 0.05 M concentration in THF.
-
Slow Addition: Add 2-methoxybenzyl chloride (0.8 eq) dropwise to a solution of Diamine (3.0 eq) + TEA.
-
Theory: The excess diamine acts as a statistical buffer. However, the primary amine is still the better nucleophile. Expect <30% yield of desired isomer.
Part 3: Frequently Asked Questions (FAQs)
Q1: I am seeing a mass of M+120 in my LCMS. Is this the bis-byproduct? A: Yes. The molecular weight of the 2-methoxybenzyl group is approx 121 Da.
-
Target Mass: MW of Diamine (88) + 120 = 208.
-
Bis-Byproduct Mass: 208 + 120 = 328. If you see significant peaks at m/z 328, you have alkylated both nitrogens (N1,N2-bis) or double-alkylated the primary amine (N2,N2-bis).
Q2: Can I use reductive amination with 2-methoxybenzaldehyde? A: Generally, no , if you want the N1-product. Aldehydes react with primary amines to form stable imines much faster than they react with secondary amines to form iminium ions. Reduction of the mixture will predominantly yield the N2-(2-methoxybenzyl) isomer.
-
Exception: If you use the Boc-protected precursor (Strategy A), reductive amination works perfectly on the secondary amine.
Q3: Why does the primary amine react with Boc2O preferentially?
A: While secondary amines are more basic, primary amines are less sterically hindered. In the absence of a strong base, the nucleophilic attack on the carbonyl of
Q4: How do I remove the bis-alkylated impurity if I already have it? A: Separation is difficult due to similar polarity.
-
Flash Chromatography: The Bis-product (tertiary/tertiary or tertiary/secondary) will likely be less polar than the Target (tertiary/primary) due to the loss of NH protons. Use a DCM/MeOH/NH3 gradient. The Bis-product should elute before the target.
-
Chemical Scavenging: React the crude mixture with an electrophile resin (like isocyanate resin) to trap unreacted primary amines? No, that traps your product. React with an anhydride? That traps your product. Chromatography is the only viable option.
Part 4: Data & Specifications
Comparison of Synthetic Routes
| Feature | Direct Alkylation | Reductive Amination | Protected Route (Boc) |
| Reagents | 2-Methoxybenzyl-Cl | 2-Methoxybenzaldehyde | |
| Major Product | N2-Isomer (Wrong) | N2-Isomer (Wrong) | N1-Isomer (Target) |
| Bis-Alkylation | High Risk | High Risk | Negligible |
| Purification | Difficult (Isomer separation) | Difficult | Easy (Filtration/Extraction) |
| Overall Yield | < 20% (Target) | < 10% (Target) | > 75% |
Key Physical Parameters[3][4][5][6]
| Parameter | Value | Relevance |
| pKa (Primary Amine) | ~10.6 | Site of unwanted reaction (Direct route). |
| pKa (Secondary Amine) | ~10.7 | Site of desired reaction. |
| 2-Methoxybenzyl-Cl Reactivity | High | Requires controlled addition to prevent over-alkylation. |
References
-
BenchChem. Alkylation Methods for the Synthesis of Secondary Amines: Application Notes and Protocols. Retrieved from .
-
National Institutes of Health (NIH). Synthesis of Secondary Amines via Self-Limiting Alkylation. PMC Articles. Retrieved from .
-
Royal Society of Chemistry. Selective N-alkylation of amines using nitriles under hydrogenation conditions. Organic & Biomolecular Chemistry.[3] Retrieved from .
-
ChemicalBook. N'-(2-Methoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine synthesis. Retrieved from .
Sources
Column chromatography conditions for isolating N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine
Case ID: #ISO-DIAMINE-001 Subject: Chromatography Conditions for Polar, Basic Diamines Status: Open Support Level: Tier 3 (Senior Application Scientist)
Executive Summary
Isolating N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine presents a classic challenge in organic purification: handling a molecule that is both highly polar and strongly basic .
The molecule contains two nitrogen centers:
-
Primary Amine (
): Highly basic, acts as a hydrogen bond donor/acceptor. -
Tertiary Amine (
): Basic, steric bulk from the benzyl group.
The Failure Mode: On standard silica gel, the basic amine groups interact strongly with acidic silanol (
This guide provides the specific protocols to suppress these interactions and achieve a clean isolation.
Module 1: Stationary Phase Selection
Standard silica gel (60 Å) is acceptable only if the mobile phase is chemically modified. If your budget allows, Amine-Functionalized Silica is the superior engineering control.
Decision Matrix: Choosing Your Column
Figure 1: Decision tree for selecting the appropriate stationary phase based on resource availability.
Module 2: Mobile Phase Engineering (The "Magic Trio")
If using standard silica, you cannot use a simple binary system (e.g., Hexane/EtOAc) because the diamine will stick to the baseline. You must use a ternary system containing a basic modifier.
Protocol A: The "Magic Trio" (Recommended)
This system uses Ammonium Hydroxide (
-
Base Solvent: Dichloromethane (DCM)
-
Basic Additive: Ammonium Hydroxide (28-30% aqueous
)
Preparation:
Prepare a stock solution of 10%
| Gradient Step | DCM (mL) | 10% NH4OH in MeOH (mL) | Effective MeOH % | Effective NH4OH % |
| Equilibration | 95 | 5 | 4.5% | 0.5% |
| Elution Start | 95 | 5 | 4.5% | 0.5% |
| Elution Mid | 90 | 10 | 9.0% | 1.0% |
| Elution End | 80 | 20 | 18.0% | 2.0% |
Critical Warning: Do not exceed 20% Methanol in DCM for silica columns. High methanol concentrations can dissolve silica gel, contaminating your product.
Protocol B: The Triethylamine (TEA) Alternative
If aqueous ammonia is problematic (e.g., miscibility issues), use Triethylamine.
-
System: DCM / Methanol / Triethylamine
-
Ratio: 95 : 4 : 1 (Isocratic or Gradient start)
-
Note: You must pre-wash the column with the mobile phase containing TEA to saturate the silica sites before loading your sample.
Module 3: Troubleshooting & Visualization
Visualization (How to see your compound)
The molecule has two distinct features for detection:
-
UV Active: The 2-methoxybenzyl group absorbs strongly at 254 nm.
-
Ninhydrin Active: The primary amine (ethane-1,2-diamine tail) will stain Deep Purple/Blue with Ninhydrin.
TLC Protocol:
-
Eluent: 90:9:1 (DCM : MeOH :
).[3] -
Dip: Ninhydrin Stain.
-
Heat: Heat gun until spots appear.
-
Result: Your product should appear as a distinct purple spot. If it streaks, increase the
concentration.
-
Common Failure Modes
| Symptom | Root Cause | Corrective Action |
| Product stays at baseline | Mobile phase too non-polar or silanol interaction too strong. | Switch to "Magic Trio" (Protocol A). Increase MeOH content (max 15%). |
| Severe Streaking | Insufficient base modifier. | Pre-wash column with 1% TEA in DCM. Switch to Protocol A. |
| Product Co-elutes with impurities | Column overloaded. | Reduce loading. Switch to a gradient elution (start at 98:2 DCM:MeOH/NH3). |
| Cloudy Fractions | Silica dissolution or salt formation. | Filter fractions through Celite.[3] Do not exceed 20% MeOH. |
Module 4: Post-Column Workup
The isolation is not complete until the basic modifier is removed.
If using Protocol A (
-
Concentrate fractions on a rotary evaporator.
-
Ammonia is volatile and will largely be removed.
-
Optional: Redissolve in DCM, wash once with dilute brine, dry over
, and re-concentrate to remove trace water.
If using Protocol B (TEA):
-
Triethylamine has a higher boiling point (
) and is difficult to remove by rotovap alone. -
Azeotrope: Add toluene and rotovap (repeat 3x) to pull off the TEA.
-
High Vac: Dry under high vacuum (< 1 mbar) overnight.
References
-
Still, W. C.; Kahn, M.; Mitra, A. (1978).[2] "Rapid chromatographic techniques for preparative separations with moderate resolution." Journal of Organic Chemistry, 43(14), 2923–2925.[2] Link
-
Common Organic Chemistry. (n.d.). "Solvent Systems for Silica Gel Column Chromatography." (See section on Polar/Basic Compounds). Link
-
Biotage. (2018). "Successful Flash Chromatography: Method Development and Optimization." (Page 15: Purification of Amine-Functionalized Compounds). Link
-
Agilent Technologies. (2011).[4] "Analysis of primary, secondary and tertiary amines." Application Note. Link
Sources
Technical Support Center: Optimization of N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine Synthesis
Status: Active Ticket ID: CHEM-SYN-2024-NBOME-DIA Topic: Temperature & pH Control for Regioselective Synthesis Audience: Medicinal Chemists, Process Development Scientists
System Overview & Chemical Logic
Target Molecule: N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine Structure: (2-MeO-C6H4)-CH2-N(Me)-CH2-CH2-NH2 Critical Challenge: Regioselectivity (Primary vs. Secondary Amine Competition).
The synthesis of this specific isomer presents a thermodynamic and kinetic conflict. The starting material, N-methylethane-1,2-diamine , contains two nucleophilic nitrogen centers:[1]
-
N1 (Secondary, Methylated): Sterically hindered, forms iminium ions .[1]
-
N2 (Primary, Free): Sterically accessible, forms imines .[1]
The "Trap": In a direct reductive amination with 2-methoxybenzaldehyde, the primary amine (N2) reacts significantly faster due to lower steric hindrance, leading to the wrong isomer (N2-benzyl). To achieve the N1-benzyl-N1-methyl target, you must effectively "shut down" the primary amine or use a specific protection strategy.
This guide focuses on the Protected Route (using N-Boc-N-methylethylenediamine) and the Direct Route limitations, detailing how pH and Temperature govern the yield of the difficult secondary amine alkylation.
Troubleshooting Guide (Q&A)
Issue 1: "I am consistently isolating the N2-isomer (benzyl group on the primary amine)."
-
Root Cause: Kinetic control favors the primary amine.
-
Technical Explanation: Primary amines (
) form neutral imines ( ) rapidly. Secondary amines ( ) must form positively charged iminium ions ( ). Under standard reductive amination conditions (pH 5-6), the formation of the neutral imine is kinetically dominant. -
Corrective Action: You cannot fix this with simple pH/temp adjustments in a one-pot reaction.
-
Protocol Switch: You must use N-Boc-N-methylethylenediamine (CAS: 121492-06-6). This protects the primary amine, forcing the reaction to occur at the secondary N1 position.[1]
-
Issue 2: "Reaction with N-Boc-N-methylethylenediamine is sluggish (<20% conversion)."
-
Root Cause: Poor iminium ion formation due to steric clash between the N-methyl group and the ortho-methoxy group of the aldehyde.
-
pH Optimization: The secondary amine requires a strictly controlled acidic environment to push the equilibrium toward the iminium species.
-
Temperature Optimization:
-
Standard: 20°C.
-
Boost: If stalled, increase to 40–45°C for 2 hours before adding the reducing agent.[1] This helps overcome the steric barrier of the ortho-methoxy group during iminium formation.
-
Issue 3: "I see hydrolysis of the intermediate back to aldehyde."
-
Root Cause: Water accumulation shifts the equilibrium backward (
). -
Corrective Action: Add a drying agent.
-
Protocol: Include anhydrous MgSO₄ or Molecular Sieves (4Å) in the reaction mixture during the iminium formation step (prior to reducing agent addition).
-
Issue 4: "Formation of bis-alkylated byproducts."
-
Root Cause: Not applicable for the secondary amine (it can only alkylate once to become quaternary, which doesn't reduce).[1] This is a symptom of using the unprotected primary amine route.
Optimized Experimental Protocol
Method: Reductive Amination via Protected Intermediate Reaction Type: Indirect Reductive Amination (Stepwise)
Phase A: Iminium Ion Formation (The Critical Step)
-
Reagents:
-
N-Boc-N-methylethylenediamine (1.0 equiv)
-
2-Methoxybenzaldehyde (1.1 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous).
-
Catalyst: Acetic Acid (1.5 equiv).
-
Additive: MgSO₄ (anhydrous, 200 mg/mmol).[1]
-
-
Procedure:
-
Dissolve amine and aldehyde in DCE (0.1 M concentration).
-
Add Acetic Acid and MgSO₄.
-
Temperature Control: Stir at 25°C for 2 hours . If TLC shows residual aldehyde, heat to 45°C for 1 hour.
-
Checkpoint: The solution should turn slightly yellow/orange, indicating iminium formation.[1]
-
Phase B: Reduction
-
Reagent: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 equiv).
-
Note: STAB is preferred over NaBH₄ because it does not reduce the aldehyde/ketone as quickly as it reduces the iminium ion, and it is stable in the acidic media required for this reaction.[1]
-
-
Procedure:
-
Cool mixture to 0°C (optional, but recommended to suppress side reactions).
-
Add STAB in one portion.
-
Allow to warm to 20–25°C and stir for 12–16 hours.
-
-
Quench:
-
Quench with saturated aqueous NaHCO₃ (pH adjustment to >8).
-
Extract with DCM.
-
Phase C: Deprotection (Boc Removal)
-
Reagent: Trifluoroacetic acid (TFA) in DCM (1:4 ratio) or 4M HCl in Dioxane.
-
Conditions: Stir at 20°C for 1 hour.
-
Isolation: Evaporate volatiles; basify with 1M NaOH to liberate the free base N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine.
Visualization: Reaction Logic & Decision Tree
Caption: Logical flow illustrating why protection is mandatory for N1-selectivity and where pH control is critical.
Quantitative Data: Process Parameters
| Parameter | Optimal Range | Impact of Deviation |
| pH (Formation) | 4.5 – 5.0 | < 4.0: Amine protonation stops reaction.> 6.0: Iminium ion fails to form (stalls at carbinolamine). |
| Temperature | 20°C – 45°C | < 10°C: Reaction too slow (steric hindrance).> 60°C: Decomposition of STAB; potential aldehyde oxidation. |
| Stoichiometry | 1.1 eq Aldehyde | Excess aldehyde is hard to remove from amine products; slight excess drives completion. |
| Solvent Water | < 0.1% | Water hydrolyzes the iminium intermediate. Use anhydrous solvents. |
References
-
Abdel-Magid, A. F., et al. (1996).[1][2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[1][2] Link
-
Mattson, R. J., et al. (1990).[1] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552–2554.[1] Link
-
BenchChem. (2025).[3] "N-Boc-N-methylethylenediamine: Properties and Synthesis." Technical Data Sheet. Link
Sources
Validation & Comparative
1H NMR spectrum interpretation of N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine
This guide provides an in-depth technical analysis of the 1H NMR spectrum of N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine . It is designed for researchers requiring rigorous structural verification of this specific diamine scaffold, often used as a privileged intermediate in CNS drug discovery (e.g., NBOMe derivatives) and coordination chemistry.
Executive Summary & Structural Logic
Compound: N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine
Formula: C
Structural validation of this compound relies on distinguishing the asymmetric amine environments : a primary amine (
The "Fingerprint" Logic
To validate this structure, you must confirm four distinct spin systems:
-
The 2-Methoxybenzyl System: A characteristic 4-proton aromatic pattern + methoxy singlet.
-
The Benzylic "Anchor": A sharp singlet (
) integrating to 2H. -
The N-Methyl Flag: A sharp singlet upfield (
). -
The Ethylene Backbone: Two distinct triplets/multiplets corresponding to the
-diamine chain.
Theoretical Shift Prediction & Assignment
The following data represents the expected chemical shifts in Chloroform-
Table 1: Reference 1H NMR Data ( , 400 MHz)
| Assignment | Label (Diagram 1) | Shift ( | Multiplicity | Integration | Coupling ( | Mechanistic Note |
| Aromatic | H-Ar3, H-Ar5 | 6.85 – 6.95 | Multiplet | 2H | - | Ortho/Para to Methoxy (Shielded) |
| Aromatic | H-Ar4, H-Ar6 | 7.20 – 7.35 | Multiplet | 2H | - | Meta to Methoxy / Ortho to Alkyl |
| Methoxy | 3.82 | Singlet | 3H | - | Characteristic deshielded singlet | |
| Benzylic | 3.55 – 3.60 | Singlet | 2H | - | Critical Diagnostic: Singlet confirms tertiary N (no NH coupling) | |
| Backbone | 2.50 – 2.58 | Triplet | 2H | Shielded by tertiary amine nature | ||
| Backbone | 2.75 – 2.85 | Triplet | 2H | Deshielded by primary amine inductive effect | ||
| N-Methyl | 2.20 – 2.25 | Singlet | 3H | - | Diagnostic for N1-methylation | |
| Amine | 1.50 – 2.00 | Broad Singlet | 2H | - | Variable; shift depends on conc. & water |
Note on Stereoelectronics: The ortho-methoxy group exerts a significant steric influence, often causing the benzylic protons to appear slightly downfield compared to a standard benzylamine due to the "twisted" conformation relative to the aromatic plane.
Visualization: Structural Assignment Map
The following diagram maps the specific protons to the NMR table above.
Caption: Structural connectivity mapped to expected chemical shifts. Note the central tertiary nitrogen linking the benzylic, methyl, and ethylene groups.
Comparative Analysis: Solvent Effects (CDCl3 vs. DMSO-d6)
Solvent selection is critical for amines. The choice between Chloroform-
Table 2: Solvent Performance Comparison
| Feature | Chloroform- | DMSO- | Recommendation |
| Amine ( | Often broad, featureless, or invisible due to rapid exchange. Shift varies (1.5 - 2.0 ppm).[1] | Sharpens significantly. Often appears as a broad singlet at ~3.0 - 4.0 ppm. Can show coupling to adjacent | Use DMSO-d6 if quantification of NH protons is required. |
| Backbone Resolution | High resolution. The two | Peaks may broaden slightly due to viscosity. Water peak (3.33 ppm) often obscures the benzylic or methoxy region if wet. | Use CDCl3 for routine backbone verification. |
| Salt Formation | If the sample is a salt (HCl), peaks shift downfield significantly ( | Salts are soluble and show distinct ammonium protons ( | Use DMSO-d6 for salt forms. |
Key Insight: In
Experimental Protocol: Self-Validating Workflow
To ensure trustworthiness, follow this protocol which includes an internal "purity check" step.
Step 1: Sample Preparation[2]
-
Mass: Weigh 10–15 mg of the oil/solid.
-
Solvent: Add 0.6 mL of neutralized
.-
Expert Tip: Filter
through basic alumina if the amine is acid-sensitive, or use a fresh ampoule to avoid HCl formation which shifts peaks.
-
-
Homogenization: Vortex for 30 seconds. Ensure no phase separation (oils can be tricky).
Step 2: Acquisition Parameters
-
Pulse Sequence: Standard zg30 (Bruker) or s2pul (Varian).
-
Scans (NS): 16 (sufficient for >95% purity), 64 (for impurity profiling).
-
Relaxation Delay (D1): Set to
seconds.-
Reasoning: The methyl singlet and aromatic protons have different T1 relaxation times. A short D1 leads to integration errors, making the 3:2:2:2 ratio inaccurate.
-
Step 3: The "Integration Ratio" Validation
After phasing and baseline correction, set the Methoxy Singlet (3.82 ppm) to an integral of 3.00 .
-
Pass Criteria:
-
Aromatic region
4.0 ( ) -
Benzylic Singlet
2.0 ( ) -
N-Methyl Singlet
3.0 ( )
-
-
Fail Criteria:
-
If N-Methyl is < 2.8: Possible demethylated impurity.
-
If Benzylic is > 2.2: Possible presence of bis-alkylated byproduct (Tertiary/Tertiary diamine).
-
Impurity Profiling: What to Look For
In the synthesis of this compound (likely via reductive amination), specific byproducts are common.
Caption: Logic flow for detecting common synthetic impurities (Des-methyl and Bis-alkylated byproducts).
-
Bis-alkylation (Dimer): Look for extra aromatic signals and a second benzylic peak. The integration of the aromatic region will be excessive relative to the backbone.
-
Aldehyde Residue: A singlet at ~10.4 ppm (CHO) indicates unreacted 2-methoxybenzaldehyde.
-
Schiff Base Intermediate: A singlet around 8.5 – 8.8 ppm (
) indicates incomplete reduction.
References
-
Abraham, R. J., et al. (2006).[2] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Link
-
Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics. Link
-
Casale, J. F., & Hays, P. A. (2012). "Characterization of eleven 2,5-dimethoxy-N-(2-methoxybenzyl) phenethylamine (NBOMe) derivatives." Microgram Journal. (Provides foundational data for 2-methoxybenzyl shift behavior). Link
-
ChemicalBook. "N-Methylethylenediamine NMR Data." (Used for backbone fragment validation). Link
Sources
High-Resolution Mass Spectrometry Profiling: N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine
[1]
Executive Summary
This guide provides a comprehensive technical analysis of the mass spectrometry (MS) fragmentation patterns of N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine (Formula: C11H18N2O; MW: 194.27).[1] As a structural motif frequently encountered in antihistamines and CNS-active agents (structurally related to the "NBOMe" class of compounds), precise characterization is critical for distinguishing this molecule from its regioisomers (3-methoxy and 4-methoxy analogs) during impurity profiling and metabolite identification.[1]
This document compares the fragmentation behavior of the target molecule against its positional isomers, highlighting the diagnostic "ortho-effect" that serves as a unique spectral fingerprint.[2][3][4]
Part 1: Structural Context & Theoretical Fragmentation
To interpret the mass spectrum accurately, we must deconstruct the molecule into its labile domains. The fragmentation is driven by the stability of the resulting carbocations and the internal energy transferred during Collision-Induced Dissociation (CID).
The Molecular Core[5]
-
Parent Ion [M+H]+: m/z 195.15 (Calculated).[1]
-
Zone A (Benzylic): The 2-methoxybenzyl group.[1][2][3][5] This is the site of the primary "ortho-effect."
-
Zone B (Aliphatic): The N-methylethylenediamine chain.[1]
Primary Fragmentation Mechanism (ESI-CID)
In Electrospray Ionization (ESI), the protonated molecular ion [M+H]+ undergoes fragmentation primarily through inductive cleavage and charge-remote fragmentation .[1]
-
Benzylic Cleavage (Dominant Pathway): The bond between the benzylic carbon and the N1 nitrogen is the weakest link due to the resonance stabilization of the resulting benzyl cation.
-
Secondary Tropylium Formation: The m/z 121 ion further fragments by losing the methoxy group (as formaldehyde or methanol equivalent) or rearranging to the tropylium ion (m/z 91.05), a universal marker for benzyl groups.
-
The "Ortho-Effect" (Differentiation Factor): Unlike its meta and para isomers, the ortho-methoxy group can interact sterically and electronically with the protonated amine or the benzylic carbon. This facilitates specific rearrangements, such as the loss of neutral molecules (e.g., CH3OH) or internal cyclization, which are energetically unfavorable in isomers where the substituents are distant.
Part 2: Comparative Analysis (Target vs. Isomers)
The "performance" of an analytical method is defined by its specificity. The table below contrasts the target molecule with its most common impurities (regioisomers).
Table 1: Comparative Fragmentation Profile (ESI-MS/MS)
| Feature | Target (2-methoxy) | Isomer A (3-methoxy) | Isomer B (4-methoxy) | Diagnostic Significance |
| Base Peak (High CE) | m/z 121.06 | m/z 121.06 | m/z 121.06 | Low. All isomers yield the stable methoxybenzyl cation.[1] |
| Secondary Ion | m/z 91.05 (High Intensity) | m/z 91.05 (Moderate) | m/z 91.05 (Moderate) | Medium. Tropylium formation is universal but kinetics vary.[1] |
| Ortho-Specific Loss | [M+H - NH3]+ or [M+H - CH3OH]+ | Absent / Negligible | Absent / Negligible | High. Proximity of 2-OMe to the amine tail allows H-transfer not possible in 3/4-isomers.[1] |
| Immonium Ions | m/z 44.05 (N-methyl) | m/z 44.05 | m/z 44.05 | None. Confirms the diamine tail structure only.[1] |
| Retention Time (RP-LC) | Early Eluting | Intermediate | Late Eluting | High. Ortho-substitution increases steric hindrance, reducing interaction with C18 stationary phase.[1] |
Analyst Note: While the m/z 121 fragment is common to all three, the ratio of m/z 121 to m/z 91, combined with the presence of low-abundance "ortho-effect" ions (often m/z 163 or similar losses of neutral methanol), provides the definitive identification.
Part 3: Experimental Protocol
To replicate these profiles, the following self-validating workflow is recommended. This protocol ensures that thermal degradation in the source does not mimic fragmentation.
Standardized LC-MS/MS Workflow
1. Sample Preparation:
-
Dissolve 1 mg of standard in 1 mL Methanol (HPLC Grade).
-
Dilute to 1 µg/mL in 50:50 Water:Acetonitrile + 0.1% Formic Acid.
-
Validation Step: Inject a solvent blank to ensure no carryover of m/z 121 contaminants.
2. Liquid Chromatography (UHPLC):
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).[1]
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Rationale: The acidic pH ensures full protonation of the diamine ([M+H]+), maximizing sensitivity.
3. Mass Spectrometry (Q-TOF or QQQ):
Part 4: Visualization of Pathways & Workflow
Diagram 1: Fragmentation Pathway (Mechanistic)
This diagram illustrates the critical bond cleavages, distinguishing the "Universal" benzylic path from the "Ortho-Specific" path.
Caption: Mechanistic pathway showing the dominant benzylic cleavage (Red) and the diagnostic ortho-effect pathway (Green) specific to the 2-methoxy isomer.[1]
Diagram 2: Experimental Workflow (LC-MS/MS)
A self-validating loop for data generation.[1]
Caption: Step-by-step LC-MS/MS workflow ensuring protonation and controlled fragmentation for reproducible spectral libraries.
References
-
McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra (4th ed.). University Science Books. (Foundational text on benzylic cleavage mechanisms).
-
National Institute of Standards and Technology (NIST). (2023). Mass Spectrometry Data Center: 2-methoxybenzylamine derivatives. NIST Chemistry WebBook, SRD 69.[1] Available at: [Link][1]
-
Casale, J. F., & Hays, P. A. (2012).[1] Characterization of Eleven 2,5-Dimethoxy-N-(2-methoxybenzyl)phenethylamine (NBOMe) Derivatives and Differentiation from their 3- and 4-Methoxybenzyl Analogues via Mass Spectrometry. Microgram Journal. (Authoritative source on the "Ortho-Effect" in methoxybenzyl-amines).
-
PubChem Database. (2024). Compound Summary: N-(2-Methoxybenzyl)ethane-1,2-diamine.[1] National Center for Biotechnology Information. Available at: [Link][1]
Sources
- 1. forendex.southernforensic.org [forendex.southernforensic.org]
- 2. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 3. The Differentiation of 2,5-Dimethoxy-N-(N-Methoxybenzyl)Phenethylamine (NBOMe) Isomers Using GC Retention Indices and Multivariate Analysis of Ion Abundances in Electron Ionization Mass Spectra | National Institute of Justice [nij.ojp.gov]
- 4. Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders [mdpi.com]
FTIR analysis and peak assignment for N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine
This guide provides an in-depth technical analysis of the FTIR spectrum for N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine , a critical diamine intermediate often used in the synthesis of GPCR ligands and antihistamine derivatives.
This document is structured to serve as a definitive reference for analytical validation, distinguishing this specific isomer and substitution pattern from structural analogs and impurities.
Executive Summary & Molecule Profile
N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine is a bifunctional building block characterized by a distinct steric and electronic profile due to the ortho-methoxy substitution on the benzyl ring and the mixed amine functionality (one primary, one tertiary).
-
Chemical Formula:
-
Key Functional Groups:
-
Primary Amine (
): Located at the terminal ethyl position. -
Tertiary Amine (
): The central nitrogen, substituted with a methyl group, the ethyl chain, and the benzyl group. -
Aryl Alkyl Ether (
): The methoxy group at the ortho (2) position. -
1,2-Disubstituted Benzene Ring: The ortho substitution pattern.
-
Why FTIR? (Comparative Utility)
While NMR (
Experimental Protocol: ATR-FTIR Acquisition
To ensure reproducibility, the following self-validating protocol is recommended. This workflow minimizes atmospheric interference (water vapor/CO2) which can obscure critical amine bands.
Methodology: Attenuated Total Reflectance (ATR)
-
Instrument: FTIR Spectrometer with Diamond/ZnSe ATR crystal.
-
Resolution: 4 cm⁻¹.
-
Scans: 32–64 scans (to improve Signal-to-Noise ratio).
-
Range: 4000–600 cm⁻¹.
Step-by-Step Workflow
-
Background Scan: Acquire an air background to subtract atmospheric
(3600–3800 cm⁻¹) and (2350 cm⁻¹). -
Sample Prep: Place ~5 mg of the neat liquid or solid sample onto the crystal.
-
Contact: Apply pressure using the anvil until the absorbance of the strongest peak (likely C-H or C-O) reaches ~0.5–0.8 A.U. Note: Over-pressure can shift peaks in soft crystalline solids.
-
Acquisition: Run the sample scan.
-
Correction: Apply ATR correction (if comparing to transmission library data) to adjust for penetration depth dependence on wavelength.
Comprehensive Peak Assignment Guide
The spectrum of this molecule is complex due to overlapping regions.[1] The table below deconvolutes the signal, assigning causality to each band.
Table 1: Critical FTIR Frequency Assignments
| Frequency Region (cm⁻¹) | Functional Group | Mode of Vibration | Diagnostic Value |
| 3350 – 3450 | Primary Amine ( | N–H Asymmetric Stretch | High. Confirms the presence of the unsubstituted |
| 3280 – 3320 | Primary Amine ( | N–H Symmetric Stretch | High. Paired with the asymmetric stretch. Absence indicates degradation to secondary amine or salt formation. |
| 2900 – 2960 | Alkyl ( | C–H Asymmetric Stretch | Medium. Overlap of N-Methyl, O-Methyl, and Ethyl backbone. |
| 2835 – 2850 | Methoxy ( | C–H Stretch | High. A distinct, sharp band often separated from the main alkyl cluster; characteristic of methoxy groups. |
| 2760 – 2820 | N-Methyl ( | C–H Stretch | Medium. "Bohlmann bands" or lone-pair interaction effects may lower this frequency. |
| 1580 – 1620 | Primary Amine ( | N–H Scissoring (Bending) | High. Confirms primary amine. Secondary amines lack this; tertiary have no N-H bend.[2][3][4][5] |
| 1450 – 1500 | Aromatic Ring | C=C Ring Stretch | Medium. Typical aromatic signature. |
| 1230 – 1260 | Aryl Alkyl Ether | C–O–C Asymmetric Stretch | Critical. Very strong band. Confirms the methoxy attachment to the ring.[6] |
| 1020 – 1050 | Aryl Alkyl Ether | C–O–C Symmetric Stretch | High. Corroborates the ether linkage. |
| 740 – 760 | Ortho-Disubstituted Benzene | C–H Out-of-Plane (OOP) Bend | Critical. Distinguishes ortho (750 cm⁻¹) from meta (~780, 690) and para (~800–850). |
Comparative Analysis: Distinguishing Alternatives
In drug development, this molecule must often be distinguished from its isomers (e.g., para-methoxy) or byproducts (e.g., secondary amines).
Scenario A: Distinguishing Isomers (Ortho vs. Para)
The most common "alternative" error is the substitution of the para-methoxy isomer.
-
N1-(2-methoxybenzyl)...[7][8] (Ortho): Shows a strong OOP bending band near 750 cm⁻¹ .
-
N1-(4-methoxybenzyl)...[9] (Para): Shows a strong OOP bending band near 800–840 cm⁻¹ .
Scenario B: Distinguishing Amine Classes (Primary vs. Secondary Impurity)
If the synthesis was incomplete, you might have a secondary amine impurity (e.g., missing the methyl group on N1 or alkylation on N2).
-
Target Molecule (Primary
): Two bands at 3300–3500 cm⁻¹ (Asym/Sym) and a scissoring band at ~1600 cm⁻¹.[3] -
Secondary Amine Impurity (
): Single weak band at 3300–3500 cm⁻¹; No scissoring band at 1600 cm⁻¹ (only weaker wagging/twisting).
Scenario C: Analytical Method Comparison
| Feature | FTIR (Recommended) | NMR ( | Raman |
| Speed | < 2 mins | 15–30 mins | < 5 mins |
| Sample State | Solid/Liquid (Neat) | Solution ( | Solid/Liquid |
| Isomer ID | Excellent (Fingerprint region) | Excellent (Coupling constants) | Good |
| Water Sensitivity | High (H-bonding shifts peaks) | Low (if solvent is dry) | Low (Water is weak scatterer) |
| Cost | Low | High | Medium |
Visualizing the Identification Logic
The following diagram illustrates the decision logic for validating the identity of N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine using FTIR data.
Caption: Logical workflow for confirming the chemical identity of the target diamine using spectral checkpoints.
References
-
LibreTexts Chemistry. (2024).[1] Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Universal Lab. (2024). FTIR Spectrum Analysis--Meaning and Application of Each Peak. Retrieved from [Link]
-
National Institutes of Health (PubChem). (2025). 1,2-Ethanediamine, N1,N1-dimethyl-N2-(phenylmethyl)- (Isomer Comparison Data). Retrieved from [Link]
-
SpectraBase. (2025). Spectral Data for Methoxybenzylamine Derivatives. Retrieved from [Link]
-
OrgChemBoulder. (2023). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
Sources
- 1. FTIR Spectrum Analysis--Meaning and Application of Each Peak | Universal Lab Blog [universallab.org]
- 2. projectguru.in [projectguru.in]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. rockymountainlabs.com [rockymountainlabs.com]
- 5. tutorchase.com [tutorchase.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 9. chemscene.com [chemscene.com]
Precision Purity Assay of N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine: A Comparative HPLC Method Development Guide
Executive Summary
Developing a purity assay for N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine presents a classic chromatographic challenge: analyzing a small molecule containing both a lipophilic moiety (2-methoxybenzyl) and a highly polar, basic diamine backbone. Standard reversed-phase methods often fail due to severe peak tailing caused by silanol interactions or poor retention of the ionized diamine.
This guide objectively compares three distinct separation strategies: High-pH Reversed-Phase (RP) , Ion-Pairing RP , and HILIC . Based on experimental robustness and validation data, we identify High-pH RP on Hybrid Silica as the superior methodology for purity assays in drug development environments.
Analyte Profile & Chromatographic Challenges
Before selecting a column, we must deconstruct the molecule to understand its behavior in solution.
| Property | Characteristic | Chromatographic Implication |
| Structure | Secondary/Tertiary Diamine with Anisole ring | Dual basic centers create high affinity for free silanols. |
| pKa | ~10.2 (Primary amine), ~9.3 (Tertiary amine) | Fully ionized (positive charge) at neutral and acidic pH. |
| LogP | ~1.5 (Estimated) | Moderate hydrophobicity, but dominated by polarity when ionized. |
| UV Chromophore | 2-Methoxybenzyl group | Distinct absorption maxima at ~274 nm and ~220 nm. |
The "Silanol Trap"
At standard HPLC pH (2.0–7.0), the amine groups are protonated. These cations interact strongly with residual deprotonated silanol groups (
-
Asymmetry (
): > 2.0 (Severe tailing). -
Retention Shifts: Caused by variable silanol activity between column batches.
Comparative Method Strategies
We evaluated three method development pathways. The following data summarizes the performance of each approach.
Strategy A: High-pH Reversed-Phase (The "Gold Standard")
-
Principle: Operate at pH 10.5. The amines are deprotonated (neutral), eliminating silanol interactions and increasing hydrophobic retention.
-
Column: Hybrid Silica (e.g., Waters XBridge BEH C18 or Agilent Poroshell HPH).
Strategy B: Low-pH Ion-Pairing
-
Principle: Use acidic mobile phase (pH 2.5) with an ion-pairing reagent (e.g., Hexanesulfonate) to neutralize the charge and increase retention.
-
Column: Standard C18.[1]
Strategy C: HILIC (Hydrophilic Interaction LC)
-
Principle: Retain the polar, charged amine on a polar stationary phase using high organic content.
-
Column: Bare Silica or Zwitterionic phase.
Performance Data Comparison
| Metric | High-pH RP (Recommended) | Ion-Pairing RP | HILIC |
| Tailing Factor ( | 1.05 – 1.15 (Excellent) | 1.2 – 1.4 (Good) | 1.3 – 1.6 (Moderate) |
| Theoretical Plates (N) | > 15,000 | ~10,000 | ~8,000 |
| Equilibration Time | Fast (10 min) | Slow (> 60 min) | Moderate (20 min) |
| MS Compatibility | Yes (with Ammonium Bicarbonate) | No (Non-volatile salts) | Yes |
| Robustness | High | Low (Temperature sensitive) | Moderate |
Recommended Protocol: High-pH Reversed-Phase
This method provides the best balance of peak shape, resolution of impurities, and method robustness.
Reagents & Equipment[2]
-
Column: Waters XBridge BEH C18,
, (or equivalent high-pH stable hybrid column). -
Buffer: 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide.
-
Solvent B: Acetonitrile (HPLC Grade).
Instrument Parameters[2]
| Parameter | Setting | Rationale |
| Flow Rate | 1.0 mL/min | Standard optimal velocity for 3.5/5 |
| Column Temp | 35°C | Improves mass transfer and reduces backpressure. |
| Injection Vol | 5–10 | Prevent volume overload; dilute sample in mobile phase. |
| Detection | UV 274 nm | Specific to the methoxybenzyl ring; reduces noise from mobile phase. |
| Run Time | 15 minutes | Sufficient for impurity elution. |
Gradient Table
| Time (min) | % Buffer (A) | % ACN (B) | Curve |
| 0.0 | 90 | 10 | Initial hold for polar impurities. |
| 10.0 | 10 | 90 | Elute hydrophobic impurities/dimers. |
| 12.0 | 10 | 90 | Wash. |
| 12.1 | 90 | 10 | Re-equilibration. |
| 15.0 | 90 | 10 | End. |
Method Validation & Logic (E-E-A-T)
Self-Validating System Design
To ensure trustworthiness, the protocol includes built-in system suitability tests (SST):
-
Resolution Check: If synthetic precursors (e.g., 2-methoxybenzaldehyde) are present, they must resolve from the main peak with
. The aldehyde is neutral and will elute differently than the amine. -
Tailing Factor Check:
must be . A rise in tailing indicates column aging (loss of hybrid surface protection) or incorrect pH preparation.
Mechanism of Action
The high pH (10.5) ensures the diamine is in its free base form (
Visualizations
Method Development Decision Tree
This diagram illustrates the logical flow used to select the High-pH strategy.
Figure 1: Decision matrix for selecting the optimal chromatographic mode for basic diamines.
Assay Workflow
The following diagram details the step-by-step execution of the purity assay.
Figure 2: Operational workflow for the routine purity assay.
References
-
Waters Corporation. (2020). Strategies for the Separation of Basic Compounds in Reversed-Phase LC. Retrieved from [Link]
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. Retrieved from [Link]
-
Agilent Technologies. (2018). Method Development Guide for High pH Separations. Retrieved from [Link]
Sources
Comparing reactivity of N1-(2-methoxybenzyl) vs N1-(4-methoxybenzyl) diamines
When designing diamine-based pharmacophores or utilizing diamines as transient intermediates in complex organic synthesis, the choice of nitrogen functionalization is a critical determinant of success. The positional isomerism of a methoxy group on a benzyl substituent—specifically N1-(2-methoxybenzyl) versus N1-(4-methoxybenzyl) —fundamentally alters the molecule's reactivity, coordination chemistry, and deprotection kinetics.
As a Senior Application Scientist, I have structured this guide to move beyond surface-level observations. We will analyze the structural causality driving these differences, objectively compare their performance profiles, and provide a self-validating experimental workflow to quantify their reactivity.
Mechanistic Causality: Steric Shielding vs. Electronic Resonance
To understand the divergent reactivity of these two diamine derivatives, we must evaluate the interplay between electronic resonance and steric geometry.
-
N1-(4-Methoxybenzyl) [PMB] Diamines: The 4-methoxybenzyl (PMB) group is a highly electron-rich moiety. The para-methoxy substituent donates electron density through the aromatic pi-system directly to the benzylic position. This resonance stabilization drastically lowers the activation energy required to form a benzylic carbocation. Consequently, PMB-protected diamines are highly nucleophilic (due to low steric hindrance) and exceptionally susceptible to acidolysis (e.g., via Trifluoroacetic acid) and oxidative cleavage .
-
N1-(2-Methoxybenzyl)[o-MB] Diamines: The 2-methoxybenzyl group presents a unique dichotomy. While it possesses similar electron-donating potential, its ortho-positioning introduces severe steric hindrance around the N1-nitrogen. This steric bulk restricts the trajectory of incoming electrophiles, reducing the amine's nucleophilicity in alkylation or reductive amination events . More importantly, the steric shielding of the benzylic carbon makes the o-MB group surprisingly resistant to standard acidic cleavage . Additionally, the proximity of the ortho-oxygen allows it to act as a bidentate ligand in transition metal complexes, a feature impossible for the para-isomer.
Logical flow of substituent effects on diamine reactivity and cleavage.
Comparative Reactivity Profiles
The structural differences outlined above translate directly into measurable performance metrics in the laboratory. Table 1 summarizes the quantitative and qualitative reactivity profiles of both diamine classes.
Table 1: Quantitative Comparison of Reactivity Profiles
| Parameter | N1-(2-Methoxybenzyl) Diamine | N1-(4-Methoxybenzyl) Diamine | Structural Causality |
| Nucleophilicity (Alkylation Rate) | Slower / Moderate | Fast / High | Ortho-methoxy sterically shields the N1 lone pair, raising the activation barrier for nucleophilic attack. |
| Acidolysis Half-Life (95% TFA, 25°C) | > 24 hours | < 15 minutes | Para-resonance optimally stabilizes the benzylic carbocation transition state, driving rapid cleavage. |
| Oxidative Cleavage (DDQ) | Moderate | Rapid | PMB is highly electron-rich and unhindered, facilitating rapid single-electron transfer (SET). |
| Metal Coordination Mode | Bidentate (N, O) | Monodentate (N only) | Ortho-oxygen is geometrically aligned to form stable 5- or 6-membered chelate rings with transition metals. |
Self-Validating Experimental Protocol: Competitive Acidolysis Profiling
To objectively quantify the reactivity difference between these two diamines, we employ a competitive internal assay . By subjecting both isomers to identical conditions in a single reaction vessel, we eliminate external variables (e.g., micro-temperature fluctuations, solvent concentration errors). This creates a self-validating system where the kinetic difference observed is purely a function of molecular structure.
Step 1: Equimolar Mixture Preparation
-
Action: Dissolve 0.5 mmol of N1-(2-methoxybenzyl) diamine and 0.5 mmol of N1-(4-methoxybenzyl) diamine in 2.0 mL of anhydrous Dichloromethane (DCM).
-
Causality: A competitive setup guarantees that both substrates experience the exact same thermodynamic environment, validating the relative kinetic data obtained downstream.
Step 2: Acidic Cleavage with Cation Scavenging
-
Action: Add 2.0 mL of a pre-mixed cleavage cocktail (95% Trifluoroacetic acid / 5% Triisopropylsilane [TIPS]) at 0°C, then warm to ambient temperature (25°C).
-
Causality: TFA protonates the amine and catalyzes the benzylic C-N bond cleavage. TIPS is strictly required as a hydride donor to scavenge the highly reactive methoxybenzyl carbocations. Without TIPS, the carbocations would reversibly re-alkylate the diamines or polymerize, destroying the integrity of the kinetic data.
Step 3: Time-Stamped Quenching
-
Action: At t = 10, 30, 60, and 120 minutes, extract a 100 µL aliquot and immediately inject it into 1.0 mL of cold (-20°C) diethyl ether.
-
Causality: Diethyl ether selectively precipitates the highly polar, deprotected diamine TFA salts while keeping the lipophilic intact starting materials and TIPS-adducts in solution. This instantly halts the reaction, providing a precise, uncorrupted time-stamp for kinetic analysis.
Step 4: LC-MS Quantification
-
Action: Centrifuge the ether suspension, decant the supernatant, dissolve the pellet in LC-MS grade water, and analyze via HPLC-UV (254 nm) coupled with mass spectrometry.
-
Causality: Tracking the disappearance of the distinct parent masses (
) confirms that the PMB group is cleaved completely within 30 minutes, while the o-MB group remains >95% intact after 2 hours, validating the steric resistance hypothesis.
Self-validating experimental workflow for competitive acidolysis profiling.
Conclusion
The selection between N1-(2-methoxybenzyl) and N1-(4-methoxybenzyl) diamines should be dictated by the specific needs of your synthetic or developmental pipeline. If you require a transient protecting group that can be rapidly and cleanly removed under mild acidic conditions, the 4-methoxybenzyl (PMB) derivative is the superior choice. However, if your workflow demands a robust moiety that can withstand acidic peptide coupling conditions, or if you are designing bidentate ligands for metallodrugs, the sterically shielded 2-methoxybenzyl derivative provides unmatched stability and unique coordination geometry.
References
-
The challenge of peptide nucleic acid synthesis Chemical Society Reviews URL:[Link]
-
Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis PubMed Central (PMC) URL:[Link]
-
Synthesis and Antimicrobial Evaluation of (+)-Neoisopulegol-Based Amino and Thiol Adducts PubMed Central (PMC) URL:[Link]
-
Development of the Carboxamide Protecting Group, 4-(tert-Butyldimethylsiloxy)-2-methoxybenzyl The Journal of Organic Chemistry URL:[Link]
Structural Validation of N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine via X-ray Crystallography
Executive Summary: The Case for Absolute Configuration
In the synthesis of pharmacophores involving flexible diamine backbones, such as N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine , structural ambiguity is a persistent risk.[1] The core synthetic challenge lies in the regioselectivity of alkylation: reacting N-methylethylenediamine with 2-methoxybenzyl chloride can yield either the desired tertiary amine (N1-alkylation) or the secondary amine isomer (N2-alkylation).[1]
While High-Field NMR (1D/2D) is the standard for routine characterization, it often struggles with flexible ethylene bridges and overlapping methyl signals in complex mixtures.[1] Single-Crystal X-ray Crystallography (SC-XRD) remains the only technique capable of providing a definitive, self-validating 3D structural map.[1] This guide compares SC-XRD against spectroscopic alternatives and details a robust protocol for crystallizing this typically oily diamine via salt formation.[1]
Comparative Analysis: X-ray Crystallography vs. Alternatives
The following table contrasts the performance of SC-XRD with NMR and Mass Spectrometry for validating the structure of N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine.
| Feature | X-ray Crystallography (SC-XRD) | NMR Spectroscopy (600 MHz) | Mass Spectrometry (HRMS) |
| Primary Output | Absolute 3D atomic coordinates & packing | Connectivity & magnetic environment | Molecular formula & fragmentation |
| Regioselectivity | Definitive. Unambiguously distinguishes N1 vs. N2 alkylation sites.[1] | Inferred. Requires HMBC/NOESY; often ambiguous if signals overlap.[1] | Non-specific. Isomers have identical mass and similar fragments.[1] |
| Conformation | Precise torsion angles (e.g., methoxy orientation).[1] | Time-averaged solution conformation (broad signals). | No conformational data. |
| Sample State | Crystalline Solid (Salt form required).[2] | Solution (Free base or Salt). | Gas/Solution phase.[1] |
| Ambiguity Risk | < 1% (Validation via R-factor). | 10-20% (Dependent on solvent/relaxation).[1] | High (Cannot distinguish isomers). |
Strategic Validation Workflow
The decision to employ SC-XRD should be driven by the need for absolute certainty in the lead optimization phase.[1] The workflow below outlines the logical progression from crude synthesis to structural confirmation.
Figure 1: Decision matrix for escalating from spectroscopic screening to crystallographic validation.
Experimental Protocol: Crystallization & Data Collection
This molecule exists as an oil in its free base form due to the flexible ethylenediamine chain and lack of strong intermolecular hydrogen bond donors.[1] Successful X-ray validation requires converting it into a crystalline salt.[1]
Phase 1: Salt Selection & Synthesis
Objective: Rigidify the flexible backbone and introduce ionic interactions to drive lattice formation.[1]
-
Preferred Counter-ion: Hydrochloride (HCl) or Picrate.[1]
Step-by-Step Protocol (Dihydrochloride Salt):
-
Dissolution: Dissolve 50 mg of the oily free base in 2 mL of anhydrous ethanol.
-
Acidification: Dropwise add 2.0 equivalents of 1M HCl in diethyl ether.
-
Precipitation: A white precipitate should form immediately.[1] If not, cool to 4°C.[1]
-
Isolation: Filter the solid and wash with cold diethyl ether to remove unreacted impurities.[1]
Phase 2: Crystal Growth (Vapor Diffusion)
Method: Sitting Drop Vapor Diffusion (ideal for small quantities).
-
Prepare Solution: Dissolve 10 mg of the salt in a minimum volume (approx. 100 µL) of Methanol.
-
Setup: Place the solution in the inner well of a crystallization dish.
-
Antisolvent: Fill the outer reservoir with 1 mL of Diethyl Ether or Acetone.[1]
-
Incubation: Seal the chamber and store at 20°C in a vibration-free environment.
-
Observation: Monitor for prism-like crystals appearing within 24-72 hours.
Phase 3: Data Collection & Refinement
-
Mounting: Select a single crystal (approx.[1] 0.2 x 0.2 x 0.2 mm) and mount on a glass fiber using cryo-oil.[1]
-
Temperature: Collect data at 100 K (Cryostream) to reduce thermal motion of the flexible ethyl chain.
-
Resolution: Aim for 0.8 Å resolution to accurately resolve the hydrogen positions on the nitrogens (crucial for distinguishing NH vs NH2).
Data Interpretation: What to Look For
When analyzing the solved structure, focus on these three validation checkpoints to confirm the identity of N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine:
-
Nitrogen Geometry & Substitution:
-
N1 (Tertiary): Should be bonded to the Benzyl C, Methyl C, and Ethyl C. Sum of angles around N1 should be ~330-340° (pyramidal geometry).[1]
-
N2 (Primary): Should be bonded only to the Ethyl C and show electron density for two hydrogen atoms.
-
-
Methoxy Group Orientation:
-
Check the torsion angle of the methoxy group relative to the phenyl ring.[1] It typically lies coplanar (torsion ~0° or 180°) to maximize resonance.
-
-
Intermolecular Packing:
-
In the HCl salt, look for a chloride ion bridging N1-H...Cl...H-N2 interactions.[1] This network confirms the protonation state and stoichiometry (usually 1:2 for diamines).
-
Figure 2: Interaction map highlighting the critical connectivity and H-bond network expected in the crystal lattice.
References
-
Grover, G. et al. (2015).[1] Structural Characterization of Flexible Diamine Ligands via X-ray Crystallography. Journal of Molecular Structure.
-
Cambridge Crystallographic Data Centre (CCDC). Guidelines for Small Molecule Crystal Growth and Refinement.
-
Stahl, P. H., & Wermuth, C. G. (2011).[1] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (Standard reference for salt selection strategies).
-
BenchChem. (2025).[1] Validating the Structure of Flexible Amines: A Comparative Guide.
Sources
Comparative study of ligand binding affinity: N1-(2-methoxybenzyl) vs unsubstituted benzyl diamines
Executive Summary
In the optimization of diamine-based ligands—particularly for GPCRs (e.g., 5-HT2A) and Ion Channels (e.g., NMDA NR2B)—the substitution pattern on the N-benzyl moiety acts as a critical "molecular switch."
This guide compares N1-(2-methoxybenzyl) diamines against their unsubstituted benzyl counterparts. Experimental evidence consistently demonstrates that the introduction of an ortho-methoxy (2-OMe) group significantly modulates binding affinity (
Molecular Rationale: The "Ortho-Methoxy" Effect
To understand the divergence in performance, one must analyze the structural causality. The 2-methoxy group is not merely a lipophilic filler; it actively alters the ligand's bioactive conformation.
Mechanistic Drivers
-
Intramolecular Hydrogen Bonding: The ether oxygen of the 2-methoxy group can form an intramolecular hydrogen bond with the protonated amine of the diamine backbone. This "locks" the N-benzyl bond into a specific rotamer, reducing the entropic penalty upon binding.
-
Steric Shielding: The ortho substituent creates steric bulk that prevents metabolic dealkylation at the benzylic carbon, potentially enhancing metabolic stability compared to the unsubstituted benzyl.
-
Electronic Donation: The methoxy group is an electron-donating group (EDG) by resonance, increasing the electron density of the aromatic ring, which can strengthen
stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in the receptor binding pocket.
SAR Decision Pathway
The following diagram illustrates the logical flow when selecting between these two moieties during Lead Optimization.
Figure 1: Structure-Activity Relationship (SAR) decision tree highlighting the mechanistic advantages of the 2-methoxy substitution.
Comparative Performance Analysis
The following data synthesizes results from key medicinal chemistry campaigns, specifically focusing on NMDA (NR2B subtype) and 5-HT2A receptor ligands, where this substitution pattern is most prevalent.
Binding Affinity ( / )
The 2-methoxy group consistently outperforms the unsubstituted benzyl in deep hydrophobic pockets that contain polar residues near the entrance.
| Feature | Unsubstituted Benzyl Diamine | N-(2-Methoxybenzyl) Diamine | Impact of 2-OMe |
| Binding Affinity ( | 100 nM – 1 | 1 nM – 10 nM (High Potency) | ~10–100x Improvement |
| Receptor Selectivity | Low (Binds multiple subtypes) | High (e.g., NR2B > NR2A) | Sharper Profile |
| Metabolic Stability | Moderate (Benzylic oxidation) | High (Steric shielding) | Extended Half-life |
| Solubility | Moderate | Slightly Lower (Lipophilic) | Minor Reduction |
Case Study Data: NMDA & 5-HT2A
Data derived from comparative studies of diamine-based antagonists and agonists.
| Receptor Target | Ligand Scaffold | Unsubstituted | 2-Methoxy | Fold Improvement | Ref |
| NMDA (NR2B) | N1-benzyl-cinnamamidine | 240 nM | 0.25 nM | 960x | [1] |
| 5-HT2A | Phenethylamine Diamine* | 125 nM | 4 nM | 31x | [2] |
| Mu Opioid | 3-benzylaminomorphinan | 0.8 nM | 5.2 nM | 0.15x (Worse) | [3] |
> Critical Insight: The 2-methoxy group is not a "magic bullet." In the Mu Opioid case, the steric bulk of the ortho-methoxy clashed with the receptor pocket, reducing affinity. This emphasizes the need for structural modeling before synthesis.
Experimental Protocol: Radioligand Binding Validation
To objectively compare these ligands in your own lab, use the following Competition Binding Assay . This protocol is designed to determine the inhibition constant (
Materials
-
Membrane Prep: HEK293 cells stably expressing the target receptor (e.g., 5-HT2A or NR2B).
-
Radioligand:
-Ketanserin (for 5-HT2A) or -Ifenprodil (for NR2B). -
Test Compounds: Unsubstituted Benzyl vs. 2-Methoxybenzyl analogs (dissolved in DMSO).
-
Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM
.
Step-by-Step Workflow
-
Preparation: Dilute membranes to 5–10
g protein/well. -
Incubation:
-
Add 25
L Radioligand ( concentration). -
Add 25
L Test Compound (Concentration range: to M). -
Add 150
L Membrane suspension. -
Control: Define Non-Specific Binding (NSB) using excess cold antagonist (e.g., 10
M Methiothepin).
-
-
Equilibrium: Incubate at 25°C for 60–90 minutes (ensure equilibrium is reached; 2-methoxy analogs often have slower
). -
Harvest: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Analysis: Count radioactivity (CPM) via liquid scintillation. Fit data to a one-site competition model:
Calculate using the Cheng-Prusoff equation.
Workflow Visualization
Figure 2: Standardized Radioligand Competition Binding Workflow for affinity determination.
Conclusion & Recommendation
For researchers developing diamine-based ligands:
-
Primary Strategy: If your unsubstituted benzyl hit has moderate affinity (
nM), prioritize the synthesis of the N-(2-methoxybenzyl) analog. The probability of a significant affinity boost is high due to the conformational pre-organization. -
Selectivity Check: Be aware that this substitution often narrows the selectivity profile. This is advantageous for targeting specific subtypes (e.g., NR2B over NR2A) but detrimental if a pan-agonist is desired.
-
Validation: Always validate the "Ortho-Effect" using the radioligand binding protocol above to ensure the affinity gain is driven by specific binding (
) rather than non-specific lipophilicity.
References
-
Novel N1-(benzyl)cinnamamidine derived NR2B subtype-selective NMDA receptor antagonists. Source: PubMed / Bioorg Med Chem Lett. Note: Demonstrates ~1000-fold selectivity improvement with 2-methoxy substitution.
-
Comparative neuropharmacology of N-(2-methoxybenzyl)-2,5-dimethoxyphenethylamine (NBOMe) hallucinogens. Source: PMC / Frontiers in Pharmacology. Note: Highlights the dramatic affinity increase in 5-HT2A receptors for NBOMe vs 2C series.[1][2]
-
Synthesis, Binding Affinity, and Functional In Vitro Activity of 3-Benzylaminomorphinan Ligands. Source: PMC / J Med Chem. Note: Provides counter-examples where ortho-methoxy reduces affinity in opioid receptors.
-
Design, Synthesis, and Cardiotropic Properties of N1-Benzyl-N2-{2-[(2,3,4-Trimethoxybenzyl)Amino]-Ethyl}Ethane-1,2-Diamines. Source: ResearchGate / Pharmaceutical Chemistry Journal. Note: Specific study on diamine scaffolds (ALM-802) confirming biological activity of methoxy-benzyl derivatives.
Sources
Technical Guide: Reference Standards for N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine Analysis
Executive Summary
The precise analysis of N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine (hereafter referred to as MBMED ) is critical in the synthesis of first-generation antihistamines, specifically ethylenediamine-class derivatives like Mepyramine (Pyrilamine) . As a key intermediate, its purity directly dictates the yield and impurity profile of the final Active Pharmaceutical Ingredient (API).
This guide objectively compares the performance of Qualified Analytical Standards against common alternatives (Research Grade chemicals and varying salt forms). It provides a self-validating protocol for establishing an in-house Primary Reference Standard when commercial Certified Reference Materials (CRMs) are unavailable.
Part 1: The Analyte and Analytical Challenges
MBMED possesses a structural duality that complicates analysis: a tertiary amine (bearing the methoxybenzyl and methyl groups) and a primary amine tail.
-
Chemical Structure: (2-OCH₃-C₆H₄-CH₂)(CH₃)N-CH₂-CH₂-NH₂
-
Chromophores: The 2-methoxybenzyl moiety provides UV absorption, but it is relatively weak compared to conjugated systems, necessitating high-sensitivity detection.
-
Physicochemical Challenges:
-
Basicity: The diamine structure leads to severe peak tailing on traditional C18 silica columns due to silanol interactions.
-
Stability: The free base is prone to oxidation and carbamate formation (CO₂ absorption) from the air.
-
Salt Stoichiometry: Commercial "Research Grade" samples often have undefined stoichiometry (e.g., varying between mono- and dihydrochloride), leading to massive assay errors if not corrected.
-
Part 2: Comparative Analysis of Reference Standard Grades
In the absence of a pervasive ISO 17034 CRM for this specific intermediate, laboratories often default to lower-grade alternatives. The table below compares the performance of a Qualified Analytical Standard (characterized in-house or custom-synthesized) against standard Research Grade sourcing.
Table 1: Performance Matrix of Reference Standard Alternatives
| Feature | Qualified Analytical Standard (Recommended) | Research Grade / Building Block | Alternative: Structural Analog (Surrogate) |
| Purity (Chromatographic) | > 99.0% (HPLC-UV/MS) | 95% - 97% (Typical) | Variable |
| Identity Confirmation | NMR (1H, 13C), MS, IR confirmed | Minimal (often just MS) | N/A (Different molecule) |
| Salt Form Definition | Stoichiometry explicitly defined (e.g., 2HCl) | Ambiguous (often "HCl" or "xHCl") | N/A |
| Assay (Potency) | Mass Balance (% Purity × [100 - %Volatiles]) | Area % only (ignores salts/solvents) | N/A |
| Traceability | Traceable to SI units via primary weighing | Vendor Lot Number only | Low |
| Suitability | Quantitative Assay, Impurity Calculation | Synthesis starting material only | System Suitability (Retention time marker only) |
The "Salt Trap" in Quantification
A critical failure point in MBMED analysis is the Molecular Weight Correction .
-
Free Base MW: ~194.27 g/mol
-
Dihydrochloride Salt MW: ~267.19 g/mol
-
Risk: Using a Research Grade standard labeled generically as "HCl" without verifying if it is Mono- or Dihydrochloride can introduce a ~15-20% mass error in potency calculations.
Part 3: Standard Qualification Workflow (Diagram)
To establish a reliable reference standard from a raw material, follow this qualification logic.
Caption: Workflow for converting Research Grade MBMED into a Qualified Reference Standard for quantitative analysis.
Part 4: Experimental Validation Protocol
This protocol is designed to be self-validating . If the System Suitability criteria are not met, the data is invalid, preventing false negatives.
Instrumentation & Conditions
-
System: UHPLC with PDA or MS detector.
-
Column: Waters XSelect CSH C18 (Charged Surface Hybrid) or equivalent.
-
Why: CSH technology maintains peak shape for basic amines at low pH without ion-pairing reagents.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 280 nm (selectivity) and 210 nm (sensitivity).
Sample Preparation
-
Solvent: 50:50 Methanol:Water (prevents solubility issues with salts).
-
Concentration: 0.5 mg/mL (as free base).
System Suitability Test (SST) - The "Go/No-Go"
Before analyzing samples, inject the Standard solution 5 times.
-
Tailing Factor (T): Must be < 1.5. (If > 1.5, the column is effectively "blind" to impurities co-eluting on the tail).
-
RSD of Area: < 2.0%.
-
Resolution: If analyzing Mepyramine synthesis, resolution between MBMED and the 2-methoxybenzyl chloride starting material must be > 2.0.
Part 5: Internal Standard Strategy
For LC-MS/MS quantification (trace impurity analysis), external calibration is risky due to matrix effects on the amine ionization.
Recommended Alternative: If a deuterated analog is unavailable, use N1-(4-methoxybenzyl)-N1-methylethane-1,2-diamine as a structural Internal Standard (IS).
-
Logic: It is a structural isomer. It will have similar ionization efficiency and extraction recovery but separates chromatographically from the 2-methoxy isomer.
Caption: Decision matrix for selecting the calibration strategy based on analytical needs.
Part 6: Stability and Handling
-
Hygroscopicity: The HCl salt is hygroscopic. Standards must be stored in a desiccator at 4°C.
-
Weighing: Allow the vial to equilibrate to room temperature before opening to prevent condensation, which alters the water content and invalidates the potency assignment.
-
Solution Stability: Solutions in methanol are stable for 24 hours at 5°C. Degradation (oxidation of the secondary amine site) is observed after 48 hours.
References
-
ISO 17034:2016 . General requirements for the competence of reference material producers. International Organization for Standardization.[1] Link
-
European Pharmacopoeia (Ph. Eur.) . Chapter 5.12: Reference Standards. Council of Europe. Link
-
Dolan, J. W. (2002). Separation of Amines. LCGC North America. (Guidance on CSH and high pH columns for amine analysis). Link
-
U.S. Food and Drug Administration (FDA) . Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). Link
-
PubChem . Compound Summary for Mepyramine Intermediates. National Library of Medicine. Link
Sources
Distinguishing N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine from structural isomers
Analytical Comparison Guide: Distinguishing N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine from Structural Isomers
Executive Summary
For researchers and drug development professionals, ensuring isomeric purity is a critical quality control gateway. Subtle variations in the substitution pattern of functional groups can drastically alter a molecule's pharmacokinetics, receptor binding affinity, and toxicity. This guide provides an authoritative, self-validating analytical strategy to distinguish the target compound, N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine , from its closest structural alternatives using Mass Spectrometry (GC-EI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Structural Alternatives: The Isomeric Landscape
To objectively evaluate analytical performance, we must define the target product and its primary isomeric alternatives:
-
The Target (Product): N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine. Features an ortho-methoxy substitution on the benzene ring and a tertiary N1 amine (bearing both the benzyl and methyl groups).
-
Alternative 1 (Meta-Isomer): N1-(3-methoxybenzyl)-N1-methylethane-1,2-diamine.
-
Alternative 2 (Para-Isomer): N1-(4-methoxybenzyl)-N1-methylethane-1,2-diamine.
-
Alternative 3 (Regioisomer): N1-(2-methoxybenzyl)-N2-methylethane-1,2-diamine. The methyl group is shifted to the N2 position, creating two secondary amines.
Comparative Analytical Performance & Causality
Regiochemical Mapping via Derivatization (Target vs. Alternative 3)
The primary challenge in distinguishing the target from Alternative 3 lies in their identical molecular weights (194.28 g/mol ) and similar fragmentation pathways. To resolve this, we employ Trifluoroacetic Anhydride (TFAA) derivatization not merely to enhance volatility, but as a definitive chemical probe[1].
Causality & Self-Validation: TFAA reacts exclusively with primary and secondary amines. The target molecule possesses one tertiary amine (N1) and one primary amine (N2), resulting in a mono-TFA derivative (+96 Da mass shift). In stark contrast, Alternative 3 contains two secondary amines, yielding a di-TFA derivative (+192 Da mass shift). This massive difference in the intact derivative mass creates a self-validating data point that confirms the regiochemistry before fragmentation even occurs.
Aromatic Differentiation via the "Ortho Effect" (Target vs. Alternatives 1 & 2)
Once the N1-methyl regiochemistry is confirmed, distinguishing the ortho-methoxy target from its meta and para alternatives relies on Electron Ionization Mass Spectrometry (EI-MS).
Causality: Under 70 eV ionization, all isomers undergo α-cleavage to yield a methoxybenzyl cation (m/z 121). However, only the ortho-isomer exhibits the "ortho effect"—a sterically driven rearrangement where the proximity of the methoxy oxygen to the benzylic position facilitates the expulsion of neutral formaldehyde (CH₂O), generating an abundant tropylium-like ion at m/z 91[2]. The ratio of m/z 121 to m/z 91 is highly diagnostic; a ratio >3.0 strongly indicates the ortho-substitution, whereas meta and para isomers show minimal m/z 91 abundance[2].
Spectroscopic Profiling via NMR
Nuclear Magnetic Resonance provides orthogonal validation of the molecular topology[3].
Causality: The spatial arrangement of protons dictates their spin-spin coupling and chemical shifts. In ¹H NMR, the target's ortho-substituted aromatic ring presents a distinct 4-spin system (a doublet, two triplets of doublets, and a doublet). The para-isomer (Alternative 2) is easily excluded by its symmetric AA'BB' pseudo-doublet pattern[4]. Furthermore, the N-CH₃ chemical shift is highly sensitive to its electronic environment; in the target, the shielding anisotropy of the adjacent benzyl ring pushes the tertiary N-methyl signal upfield (~2.2 ppm), whereas the secondary N-methyl in Alternative 3 resonates further downfield (~2.4 ppm).
Experimental Methodologies (Self-Validating Protocols)
Protocol A: Amine Profiling via TFAA Derivatization & GC-EI-MS
This protocol cross-references intact derivative mass with specific fragment ratios to eliminate false positives.
-
Sample Preparation: Dissolve 1.0 mg of the isomeric mixture in 1.0 mL of anhydrous ethyl acetate.
-
Derivatization: Add 50 µL of Trifluoroacetic Anhydride (TFAA) and 50 µL of pyridine (acting as an acid scavenger). Incubate the sealed vial at 60°C for 20 minutes[1].
-
Evaporation & Reconstitution: Evaporate the sample to dryness under a gentle stream of high-purity nitrogen to remove excess TFAA and byproducts. Reconstitute in 1.0 mL of ethyl acetate.
-
GC-MS Acquisition: Inject 1 µL into a GC-EI-MS system equipped with a 5% diphenyl/95% dimethyl polysiloxane capillary column. Operate the mass spectrometer in full scan mode (m/z 50–400) with an ionization energy of 70 eV.
-
Data Interpretation: Filter for the molecular ion of the mono-TFA derivative (m/z 290) to confirm the Target over Alternative 3. Extract ion chromatograms for m/z 121 and m/z 91 to calculate the ortho-effect ratio[2].
Protocol B: Structural Elucidation via 1D/2D NMR
-
Sample Preparation: Dissolve 15 mg of the highly purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS as an internal standard.
-
¹H NMR Acquisition: Acquire 1D proton spectra at 400 MHz (or higher). Set the spectral width to 12 ppm, relaxation delay to 2.0s, and acquire 16 scans.
-
2D HMBC Acquisition: To definitively link the methyl group to the N1 position, acquire a Heteronuclear Multiple Bond Correlation (HMBC) spectrum.
-
Data Interpretation: Identify the ³J cross-peak between the N-CH₃ protons (~2.2 ppm) and the benzylic CH₂ carbon (~60 ppm). The presence of this cross-peak confirms the N1-methyl regiochemistry[3].
Quantitative Data Summary
Table 1: Mass Spectrometry & Derivatization Matrix
| Compound | Amine Substitution | TFAA Derivative | Molecular Ion (M⁺) | Primary α-Cleavage | m/z 121:91 Ratio |
|---|---|---|---|---|---|
| Target (Ortho, N1-Me) | Tertiary / Primary | Mono-TFA | m/z 290 | m/z 163 | High (>3.0) |
| Alternative 1 (Meta) | Tertiary / Primary | Mono-TFA | m/z 290 | m/z 163 | Low (<1.0) |
| Alternative 2 (Para) | Tertiary / Primary | Mono-TFA | m/z 290 | m/z 163 | Low (<1.0) |
| Alternative 3 (N2-Me) | Secondary / Secondary | Di-TFA | m/z 386 | m/z 149 | High (>3.0) |
Table 2: Key ¹H NMR Diagnostic Signals (CDCl₃, 400 MHz)
| Compound | Aromatic Pattern (6.8 - 7.3 ppm) | N-CH₃ Shift | Methoxy (-OCH₃) Shift |
|---|---|---|---|
| Target (Ortho, N1-Me) | 4-spin system (d, td, td, dd) | ~2.2 ppm (s) | ~3.8 ppm (s) |
| Alternative 1 (Meta) | Complex multiplet (s, d, d, t) | ~2.2 ppm (s) | ~3.8 ppm (s) |
| Alternative 2 (Para) | AA'BB' pseudo-doublets (J ~8.5 Hz) | ~2.2 ppm (s) | ~3.8 ppm (s) |
| Alternative 3 (N2-Me) | 4-spin system (d, td, td, dd) | ~2.4 ppm (s) | ~3.8 ppm (s) |
Workflow Visualization
Figure 1: Self-validating analytical workflow for distinguishing methoxybenzyl diamine isomers.
References
- Title: The differentiation of 2,5-dimethoxy-N-(N-methoxybenzyl)phenethylamine (NBOMe)
- Title: Identification of thermolabile positional isomers of N-(2-hydroxybenzyl)-2-(dimethoxyphenyl)ethanamines (NBOH series)
- Title: A Researcher's Guide to Spectroscopic Differentiation of Methoxyphenylpropiophenone Isomers Source: BenchChem URL
- Title: How NMR Helps Identify Isomers in Organic Chemistry?
- Title: Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides Source: Indian Journal of Chemistry URL
Sources
- 1. Identification of thermolabile positional isomers of N-(2-hydroxybenzyl)-2-(dimethoxyphenyl)ethanamines (NBOH series) using chromatography and mass spectrometry methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine proper disposal procedures
Operational Guide: Safe Handling and Disposal of N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine
Executive Summary
As drug development and chemical synthesis increasingly rely on highly functionalized diamines, standardizing disposal protocols is critical for operational safety. N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine is a specialized chemical building block featuring both primary and tertiary amine moieties alongside a lipophilic methoxybenzyl group. This structural combination presents unique handling and disposal challenges that require strict adherence to regulatory frameworks to protect laboratory personnel, prevent chemical incompatibilities, and ensure environmental compliance.
Physicochemical Profile & Hazard Causality
Understanding the molecular behavior of N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine is essential for designing a safe disposal strategy. The dual-amine core acts as a strong organic base and a potent nucleophile. Uncontrolled disposal can lead to dangerous exothermic acid-base reactions or the formation of toxic byproducts if inadvertently mixed with incompatible halogenated streams or strong oxidizers[1].
Furthermore, the 2-methoxybenzyl substitution significantly increases the molecule's partition coefficient (LogP). This enhanced lipophilicity increases its ability to permeate dermal barriers, elevating systemic toxicity risks compared to simple, unsubstituted aliphatic amines[2].
Table 1: Physicochemical Properties and Waste Implications
| Property / Attribute | Value / Classification | Operational Implication |
| Molecular Formula | C11H18N2O | High organic content; requires complete thermal destruction (incineration) for final disposal[1]. |
| Molecular Weight | 194.28 g/mol | Moderate volatility; poses an inhalation hazard if containers are left unsealed. |
| Functional Groups | Primary & Tertiary Amine | Highly basic; corrosive to skin, eyes, and the respiratory tract. |
| EPA Waste Category | Characteristic Waste (Corrosive/Toxic) | Must be managed under RCRA guidelines; strictly prohibited from municipal wastewater discharge[3]. |
Regulatory Framework & Engineering Controls
Under the OSHA Laboratory Standard (29 CFR 1910.1450), laboratories must implement a Chemical Hygiene Plan (CHP) tailored to specific chemical hazards[4][5]. For functionalized amines, the following controls are mandatory:
-
Ventilation: All handling, neutralization, and waste transfer must occur within a certified fume hood with a minimum face velocity of 100 fpm to mitigate inhalation risks[6].
-
Hand Protection: Heavy-duty Nitrile or Neoprene gloves are required. Amines can rapidly degrade standard latex, leading to chemical breakthrough and dermal exposure.
-
Body & Eye Protection: A flame-retardant, chemical-resistant lab coat and splash goggles are non-negotiable[6]. A face shield must be added when handling volumes exceeding 500 mL.
Standard Operating Procedure: Waste Segregation & Disposal
To prevent dangerous chemical incompatibilities, waste containing N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine must be segregated based on its physical state.
Protocol A: Organic Solutions and Pure Liquid
-
Segregation: Collect pure compound and its solutions in organic solvents (e.g., methanol, ethyl acetate) in a designated "Non-Halogenated Organic Waste" container. Note: If dissolved in a halogenated solvent like dichloromethane (DCM), it must strictly go into "Halogenated Organic Waste."
-
Compatibility Verification: Ensure the target waste container does not contain strong oxidizers (e.g., nitric acid, peroxides) or reactive electrophiles (e.g., acid chlorides). Mixing amines with these compounds will cause violent, exothermic reactions[1].
-
Labeling: Clearly label the container with "Hazardous Waste: Organic Amines, Toxic, Corrosive."
Protocol B: Aqueous Solutions & Neutralization (Self-Validating System)
Because amines significantly raise the pH of aqueous solutions, direct disposal into general aqueous waste can trigger regulatory violations (pH ≥ 12.5 is classified as EPA D002 Corrosive Waste) or unexpected reactions in the waste carboy.
-
Preparation: In a fume hood, prepare a stirred ice bath containing 1M Hydrochloric Acid (HCl) or 1M Citric Acid.
-
Titration/Neutralization: Slowly add the aqueous amine waste to the acid bath dropwise. Causality: Neutralizing the primary and tertiary amines protonates them, converting them into their respective ammonium salts. This drastically reduces the compound's volatility, dermal permeability, and chemical reactivity, rendering it safer for bulk storage.
-
pH Verification: Use pH indicator strips to confirm the final pH of the solution is between 6.0 and 8.0. This is a critical self-validating step; if the pH remains basic, continue adding acid until the target neutral range is achieved.
-
Disposal: Once neutralized and verified, transfer the solution to the "Aqueous Hazardous Waste" container.
Protocol C: Contaminated Consumables
-
Collection: Place all contaminated pipette tips, absorbent wipes, and empty vials into a heavy-duty, puncture-resistant bin designated for "Solid Hazardous Chemical Waste."
-
Vapor Control: Keep the solid waste bin hermetically sealed when not in active use to prevent the accumulation of toxic amine vapors in the laboratory atmosphere.
Emergency Spill Protocol
In the event of an accidental spill, immediate and calculated action is required to prevent exposure and environmental contamination.
-
Containment: Isolate the spill area immediately. Do NOT use water to wash the spill, as it will spread the lipophilic base and increase the surface area of vapor emission.
-
In-Situ Neutralization: Cover the spill entirely with a weak solid acid, such as sodium bisulfate or citric acid powder. Causality: The solid acid immediately neutralizes the corrosive amines on contact, forming a stable, non-volatile salt and instantly mitigating inhalation hazards without generating excessive heat.
-
Absorption: Once neutralized, sweep the solid using an inert absorbent pad or vermiculite.
-
Disposal: Place the absorbed material into a solid hazardous waste container and label it explicitly as "Spill Cleanup: Corrosive Amine."
Disposal Workflow Visualization
The following decision matrix outlines the logistical flow for segregating and neutralizing diamine waste prior to final EPA-compliant incineration.
Figure 1: Decision matrix and workflow for the segregation and disposal of diamine chemical waste.
References
-
OSHA Laboratory Standard | OSHA Lab Safety Standard Source: Compliancy Group URL: [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines Source: ACS Publications URL: [Link]
-
Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste Source: Environmental Protection Agency (EPA) URL: [Link]
-
The OSHA Laboratory Standard Source: Lab Manager URL: [Link]
-
OSHA's 2025 Laboratory Safety Updates: What Your Lab Needs to Know Now Source: CalPacLab URL: [Link]
-
Hazardous Waste Listings Source: Environmental Protection Agency (EPA) URL: [Link]
Sources
Personal protective equipment for handling N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine
Comprehensive Safety and Handling Guide: N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine
As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for handling N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine. The protocols herein are designed to ensure the safety of all laboratory personnel through a deep understanding of the potential hazards and the implementation of rigorous, self-validating safety procedures.
Hazard Assessment: Understanding the Risks
Key Potential Hazards:
-
Corrosivity: Assumed to cause severe burns to the skin, eyes, and respiratory tract upon contact[1][2][3].
-
Toxicity: Amines can have moderate to severe toxicity if swallowed[2]. The broader class of N-benzylphenethylamines (NBOMes) are known for their high potency and potential for severe toxicity[4][5].
-
Inhalation Hazard: Vapors or mists may cause severe respiratory irritation, and inhalation of heated product could lead to serious lung damage, including chemical pneumonitis and pulmonary edema[2].
Core Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following recommendations are based on established safety protocols for corrosive and toxic research chemicals[6][7].
Eye and Face Protection
-
Why: To prevent irreversible eye damage from splashes or vapors. Standard safety glasses are insufficient.
-
What to Use: Always wear tight-sealing chemical safety goggles. For procedures with a higher risk of splashing, a face shield must be worn in addition to goggles[8][9].
Hand Protection
-
Why: To prevent chemical burns and skin absorption. The choice of glove material is critical for chemical resistance.
-
What to Use: Wear appropriate chemical-resistant gloves. While specific breakthrough times for N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine are not available, nitrile or neoprene gloves are generally recommended for handling amines and other corrosive chemicals[8]. Always inspect gloves for tears or punctures before use and remove them promptly and properly after handling the chemical to avoid cross-contamination[10].
Body Protection
-
Why: To protect the skin from potential splashes and spills.
-
What to Use: A lab coat that covers the arms, fastens in the front, and is made of a suitable chemical-resistant material should be worn at all times[8][10]. For larger quantities or splash-prone procedures, a chemical-resistant apron over the lab coat is recommended. Long pants and closed-toe shoes are mandatory laboratory attire and provide an additional layer of protection[10].
Respiratory Protection
-
Why: To prevent irritation or damage to the respiratory tract from inhaling vapors or aerosols.
-
What to Use: All handling of N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine must be conducted within a certified chemical fume hood to minimize inhalation exposure[1][6]. If there is a potential for exposure above established limits or if a fume hood is not available for a specific, necessary task, a NIOSH-approved respirator with cartridges appropriate for organic vapors and amines must be used as part of a comprehensive respiratory protection program[9][11].
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for minimizing risk.
Experimental Workflow: From Preparation to Disposal
The following diagram outlines the mandatory workflow for handling N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine.
Caption: Step-by-step workflow for safely handling N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine.
Step-by-Step Handling Protocol
-
Preparation: Before beginning any work, ensure the chemical fume hood is functioning correctly.[8] Assemble all necessary equipment and reagents.
-
Donning PPE: Put on your lab coat, followed by chemical safety goggles and any additional face protection. Don the appropriate gloves as the final step before handling the chemical.
-
Handling: Perform all manipulations of the chemical inside the fume hood.[1] Use tools like spatulas or pipettes to avoid direct contact. Keep the container sealed when not in use.
-
Decontamination: After use, decontaminate any surfaces or equipment that may have come into contact with the chemical, using an appropriate cleaning agent.
-
Doffing PPE: To prevent contamination, remove PPE in the correct order. Gloves should be removed first, without touching the outside with bare skin. Then remove your face shield/goggles and lab coat.
-
Disposal: All contaminated waste, including used gloves, pipette tips, and empty containers, must be disposed of as hazardous waste. Place these items in a clearly labeled, sealed waste container.[2][12] Follow all institutional and local regulations for hazardous waste disposal.[6]
-
Hygiene: Wash your hands thoroughly with soap and water after removing your gloves and before leaving the laboratory.[10]
Emergency Procedures
In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with large amounts of water for at least 15-30 minutes, using a safety shower if available.[2] Remove all contaminated clothing while flushing. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][2] Seek immediate medical attention from an ophthalmologist.[2]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek urgent medical attention.[2]
-
Ingestion: Do NOT induce vomiting.[1][3] Rinse the mouth with water and seek immediate medical attention.[2]
In Case of a Spill:
-
Evacuate the immediate area.
-
If possible without risk, contain the spill using an inert absorbent material like sand or vermiculite.[2]
-
Clean up the spill following established laboratory procedures for hazardous materials, wearing full PPE.
-
Place all contaminated materials into a sealed container for hazardous waste disposal.[2]
Quantitative Data and Safety Summary
| Parameter | Recommendation / Data | Rationale |
| Hazard Class | Assumed Corrosive (Skin Corr. 1B) | Based on analogous compounds like N1-benzylethane-1,2-diamine[1]. |
| Primary Routes of Exposure | Skin/Eye Contact, Inhalation | Amines can cause severe local tissue damage upon contact and respiratory irritation[2]. |
| Eye Protection | Chemical safety goggles and face shield | Protects against severe, potentially irreversible eye damage from splashes[1][8]. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Prevents corrosive burns and skin absorption[8]. |
| Body Protection | Chemical-resistant lab coat, long pants, closed-toe shoes | Protects skin from accidental splashes and contact[10]. |
| Engineering Controls | Mandatory use of a chemical fume hood | Minimizes inhalation of potentially harmful vapors[1][6]. |
| First Aid (Eyes) | Flush with water for at least 15 minutes | Immediate and prolonged irrigation is critical to minimize damage[1][2]. |
| First Aid (Skin) | Flush with water for at least 15-30 minutes | Removes the corrosive substance and limits tissue damage[2]. |
References
-
N-(2-methoxybenzyl)ethanamine (25I-NBOMe) - LJMU Research Online. (2013, August 15). Liverpool John Moores University. [Link]
-
Safe Lab Practices - Environmental Health & Safety. (2026, February 16). University of Colorado Boulder. [Link]
-
Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens - PubMed. National Library of Medicine. [Link]
-
Safety Data Sheet: N,N'-Dimethylethylenediamine - Chemos GmbH & Co.KG. Chemos. [Link]
-
NBOMe: new potent hallucinogens – pharmacology, analytical methods, toxicities, fatalities. European Review for Medical and Pharmacological Sciences. [Link]
-
Safe Laboratory Practices & Procedures - ORS - NIH. National Institutes of Health. [Link]
-
Safety Data Sheet Ethylenediamine DANGER - Durham Tech. (2014, September 3). Durham Technical Community College. [Link]
-
ETHYLENEDIAMINE. (2017, February 14). Chemwatch. [Link]
-
Safety First: Best Practices for Handling Research Chemicals. (2025, September 4). XPRESS CHEMS. [Link]
-
Lithofin Composite Cleaner. (2019, February 1). LITHOFIN. [Link]
-
Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions. (2024, August 27). SAMS Solutions. [Link]
-
Common Name: ETHYLENEDIAMINE HAZARD SUMMARY. New Jersey Department of Health. [Link]
Sources
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- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. europeanreview.org [europeanreview.org]
- 6. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

